PF-04628935
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYDDJVCIHZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dichotomy of Metabolic Regulation: A Technical Whitepaper on PF-04628935 and PF-04620110
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including obesity and type 2 diabetes, represent a significant global health challenge. Pharmaceutical research has intensely focused on identifying novel therapeutic targets that can effectively modulate energy balance and lipid metabolism. This technical guide provides an in-depth analysis of two distinct investigational compounds from Pfizer: PF-04628935, a ghrelin receptor inverse agonist, and PF-04620110, a diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. While the initial query focused on a single agent, our investigation revealed a potential ambiguity in the compound of interest. To provide a comprehensive resource, this document elucidates the mechanism of action, experimental validation, and therapeutic rationale for both agents, highlighting their unique approaches to metabolic regulation.
Part 1: this compound - A Ghrelin Receptor Inverse Agonist
Introduction to Ghrelin Receptor Inverse Agonism
The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR), is a G protein-coupled receptor with high constitutive activity. This basal signaling contributes to appetite stimulation and regulation of energy homeostasis. Inverse agonists of the ghrelin receptor represent a therapeutic strategy to reduce this constitutive activity, thereby suppressing appetite and potentially leading to weight loss.
Mechanism of Action of this compound
This compound is a potent and orally bioavailable small molecule that acts as an inverse agonist at the ghrelin receptor. Unlike a neutral antagonist which would only block the binding of the endogenous ligand ghrelin, this compound actively suppresses the receptor's basal signaling cascade. This leads to a downstream reduction in appetite-stimulating pathways.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 4.6 nM | Ghrelin Receptor | [1] |
Signaling Pathway
The binding of this compound to the ghrelin receptor inhibits its constitutive Gαq-mediated signaling. This leads to a reduction in the production of inositol (B14025) phosphates and a subsequent decrease in intracellular calcium mobilization, ultimately dampening orexigenic signals.
Figure 1: Signaling pathway of this compound as a ghrelin receptor inverse agonist.
Key Experimental Protocols
This assay measures the ability of a compound to decrease the basal level of inositol monophosphate (IP1), a downstream product of Gαq signaling, in cells expressing the ghrelin receptor.
-
Cell Line: HEK293 or CHO cells stably expressing the human ghrelin receptor.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the test compound (this compound) at various concentrations.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
Data are expressed as a percentage of the basal signaling (vehicle control), and the IC₅₀ is calculated from the dose-response curve.
-
Part 2: PF-04620110 - A Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitor
Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. It plays a crucial role in the absorption of dietary fat in the small intestine and the storage of triglycerides in various tissues. Inhibition of DGAT1 is a therapeutic strategy aimed at reducing fat absorption and storage, thereby improving metabolic parameters.
Mechanism of Action of PF-04620110
PF-04620110 is a potent, selective, and orally bioavailable inhibitor of DGAT1.[2][3][4] By blocking the activity of DGAT1, PF-04620110 reduces the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This primarily affects the enterocytes of the small intestine, leading to decreased absorption of dietary fats.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ (DGAT1) | 19 nM | Human | [3][4] |
| Cell-Based Triglyceride Synthesis Inhibition (IC₅₀) | 8 nM | HT-29 cells | [5] |
| In Vivo Efficacy (Triglyceride Reduction) | Significant reduction at ≥0.1 mg/kg | Rodents (Lipid Challenge) | [3][4] |
| In Vivo Efficacy (Body Weight) | Associated with decreased body weight | C57BL/6 mice | |
| In Vivo Efficacy (Fasting Glucose) | Associated with decreased fasting glucose | C57BL/6 mice |
Signaling Pathway and Metabolic Flow
PF-04620110 acts within the enterocyte to inhibit DGAT1, thereby preventing the re-esterification of absorbed monoglycerides (B3428702) and fatty acids back into triglycerides for packaging into chylomicrons. This leads to a reduction in the flux of dietary fat into the circulation.
Figure 2: Mechanism of action of PF-04620110 in inhibiting intestinal fat absorption.
Key Experimental Protocols
This assay directly measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.
-
Enzyme Source: Microsomal preparations from cells (e.g., Sf9) or tissues (e.g., intestine) expressing human DGAT1.
-
Substrates: [¹⁴C]oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (B52968) (DAG).
-
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, MgCl₂), enzyme preparation, and the test compound (PF-04620110) at various concentrations.
-
Initiate the reaction by adding the substrates.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids with heptane.
-
Separate the lipid classes by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled triglyceride band using a phosphorimager.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀.
-
This assay assesses the ability of a compound to inhibit triglyceride synthesis in a cellular context.
-
Cell Line: Human colon adenocarcinoma cells (HT-29) or other suitable cell lines.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound (PF-04620110) in a serum-free medium.
-
Add a radiolabeled precursor, such as [¹⁴C]oleic acid, complexed to fatty acid-free BSA.
-
Incubate for several hours to allow for fatty acid uptake and incorporation into triglycerides.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the lipids by TLC and quantify the amount of radioactivity incorporated into the triglyceride fraction.
-
Determine the IC₅₀ for the inhibition of triglyceride synthesis.
-
This in vivo model evaluates the effect of a DGAT1 inhibitor on the postprandial rise in plasma triglycerides following an oral fat challenge.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the test compound (PF-04620110) or vehicle by oral gavage.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a bolus of a lipid source (e.g., corn oil) via oral gavage.
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, and 6 hours) post-lipid challenge.
-
Measure plasma triglyceride concentrations using a commercial enzymatic assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion to assess the overall effect of the inhibitor.
-
Conclusion
This compound and PF-04620110 represent two distinct and targeted approaches to the pharmacological management of metabolic diseases. This compound, through its inverse agonism of the ghrelin receptor, aims to centrally modulate appetite and energy intake. In contrast, PF-04620110 acts peripherally to inhibit the intestinal absorption of dietary fat by targeting the key triglyceride-synthesizing enzyme, DGAT1. The comprehensive data and detailed experimental protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working in the field of metabolic diseases. Further clinical investigation of these and similar targeted therapies holds promise for addressing the complex and multifaceted nature of obesity and type 2 diabetes.
References
- 1. Effect of high-fat or high-glucose diet on obesity and visceral adipose tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
PF-04628935: A Technical Whitepaper on a Potent GHSR1a Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of PF-04628935, a potent and selective inverse agonist of the Ghrelin Receptor (GHSR1a). The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of appetite, growth hormone secretion, and metabolism. Its constitutive activity makes it a prime target for inverse agonists like this compound, which can reduce its basal signaling and offer therapeutic potential for metabolic disorders. This whitepaper details the pharmacological properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Introduction
The Ghrelin Receptor, or Growth Hormone Secretagogue Receptor Type 1a (GHSR1a), is a well-established therapeutic target for metabolic diseases such as obesity and diabetes. Unlike neutral antagonists that only block agonist binding, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its constitutive, ligand-independent activity. This compound has emerged as a significant research tool for investigating the physiological roles of GHSR1a and as a potential lead compound for drug development.
Pharmacological Profile of this compound
This compound is a small molecule that exhibits high potency and good pharmacokinetic properties. Its key pharmacological data are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.6 nM | Human | [¹²⁵I]-Ghrelin Competition Binding | [1][2] |
| Oral Bioavailability | 43% | Rat | In vivo pharmacokinetics | [1][2] |
| Brain Penetration | Reasonable | Rat | In vivo studies | [1][2] |
Mechanism of Action: Inverse Agonism at GHSR1a
The GHSR1a is known to possess a high degree of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin. This basal activity is thought to contribute to the maintenance of appetite and energy homeostasis. This compound, as a GHSR1a inverse agonist, binds to the receptor and stabilizes it in an inactive conformation. This action not only blocks the binding of ghrelin but also reduces the receptor's constitutive signaling through its primary pathways: Gαq/11 and β-arrestin recruitment.[3]
GHSR1a Signaling Pathways
The signaling cascades initiated by GHSR1a are multifaceted. Upon activation, either by ghrelin or through its constitutive activity, the receptor primarily couples to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Furthermore, GHSR1a activation can lead to the recruitment of β-arrestin. β-arrestin binding to the receptor promotes its desensitization and internalization, and can also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Diagram: GHSR1a Signaling Pathway
Caption: GHSR1a signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound as a GHSR1a inverse agonist involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound for the GHSR1a.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the GHSR1a.
-
Materials:
-
Membranes from cells stably expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Test Compound: this compound.
-
Non-specific binding control: High concentration of unlabeled ghrelin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates and glass fiber filters.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [¹²⁵I]-Ghrelin and varying concentrations of this compound in a 96-well plate.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled ghrelin.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the effect of an inverse agonist on the basal or agonist-stimulated cyclic AMP (cAMP) levels in cells expressing the target receptor.
-
Objective: To determine the ability of this compound to reduce the constitutive or ghrelin-induced cAMP signaling of GHSR1a.
-
Materials:
-
Cells stably expressing human GHSR1a.
-
Test Compound: this compound.
-
Agonist (optional): Ghrelin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed the GHSR1a-expressing cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells and incubate for a specific period.
-
To measure the effect on agonist-induced signaling, add a fixed concentration of ghrelin after pre-incubating with this compound.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding, a key step in receptor desensitization and signaling.
-
Objective: To assess the effect of this compound on the constitutive or agonist-induced recruitment of β-arrestin to GHSR1a.
-
Materials:
-
Cells co-expressing GHSR1a fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® β-arrestin assay).
-
Test Compound: this compound.
-
Agonist (optional): Ghrelin.
-
Substrate for the reporter enzyme.
-
Cell culture medium and plates.
-
-
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate and culture overnight.
-
Add varying concentrations of this compound to the cells.
-
For agonist-induced recruitment, add a fixed concentration of ghrelin after pre-incubation with this compound.
-
Incubate the plate for a specified time to allow for β-arrestin recruitment.
-
Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
A decrease in signal in the presence of the inverse agonist indicates inhibition of β-arrestin recruitment. Plot the signal against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Effects
GHSR1a inverse agonists are expected to have significant effects on energy balance. While specific in vivo data for this compound is limited in the public domain, studies with other GHSR1a inverse agonists have demonstrated reductions in food intake and body weight in animal models.[4] Given its potency and favorable pharmacokinetic profile, this compound is a valuable tool for investigating these effects.
Diagram: Expected In Vivo Effects of this compound
Caption: Logical flow of the expected in vivo effects of this compound.
Conclusion
This compound is a potent GHSR1a inverse agonist with a promising pharmacological profile. Its ability to effectively reduce the constitutive activity of the ghrelin receptor makes it an invaluable tool for dissecting the complex roles of GHSR1a in physiology and a potential starting point for the development of novel therapeutics for metabolic disorders. The experimental protocols outlined in this whitepaper provide a framework for the comprehensive evaluation of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
PF-04628935 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04628935 is a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in the regulation of appetite, energy homeostasis, and growth hormone release. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed information on its physicochemical characteristics, its interaction with the ghrelin receptor signaling pathway, and a summary of key quantitative data. Furthermore, this guide outlines experimental protocols for its synthesis and biological evaluation, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the empirical formula C24H26ClN7OS. It possesses a spirocyclic piperidine-azetidine core, a key structural feature contributing to its high affinity and selectivity for the ghrelin receptor.
Chemical Identifiers:
-
IUPAC Name: 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
-
CAS Number: 1383719-97-8
-
SMILES: ClC1=C(CN2CC3(CCN(C(CC4=CN(C=C(C)S5)C5=N4)=O)CC3)C2)C=CC(N6N=CC=N6)=C1
-
InChI Key: MTDYDDJVCIHZKH-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C24H26ClN7OS | |
| Molecular Weight | 496.03 g/mol | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (to 50 mM) and ethanol (B145695) (to 20 mM) | |
| Purity | ≥98% (HPLC) |
Biological Activity and Signaling Pathway
This compound acts as a potent inverse agonist at the ghrelin receptor (GHS-R1a). The ghrelin receptor exhibits a high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. As an inverse agonist, this compound not only blocks the action of ghrelin but also reduces this basal signaling activity.
The ghrelin receptor is known to couple to several intracellular signaling pathways, primarily through Gαq/11 and to a lesser extent through Gαi/o and Gα12/13. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By acting as an inverse agonist, this compound is expected to suppress these downstream signaling events.
The ghrelin receptor can also form heterodimers with other GPCRs, such as the dopamine (B1211576) D1 and D2 receptors, which can modulate its signaling properties. The precise impact of this compound on these heterodimeric complexes has not been fully elucidated.
Signaling Pathway Diagram
Caption: Ghrelin receptor signaling and the inhibitory action of this compound.
Quantitative Data
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the ghrelin receptor.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.6 nM | Human | Ghrelin Receptor Inverse Agonist Assay |
Further quantitative data, including binding affinity (Ki) and pharmacokinetic parameters, are detailed in the primary literature but are not publicly available in their entirety.
Experimental Protocols
The following sections outline the general methodologies for the synthesis and biological evaluation of this compound, based on standard laboratory practices and information derived from the primary literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence starting from commercially available materials. A key step is the construction of the spirocyclic piperidine-azetidine core, followed by the sequential attachment of the substituted phenylmethyl and the methylimidazo[2,1-b]thiazolyl-ethanone moieties.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for this compound.
A detailed, step-by-step synthetic protocol is provided in the primary publication by Kung et al. in Bioorganic & Medicinal Chemistry Letters.
Ghrelin Receptor Binding Assay
The affinity of this compound for the GHS-R1a can be determined using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, and 0.4% BSA, is used.
-
Radioligand: A radiolabeled ghrelin receptor ligand, such as [125I]-Ghrelin, is used.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated to reach equilibrium (e.g., 60 minutes at 27°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve.
Ghrelin Receptor Functional Assay (Inverse Agonism)
The inverse agonist activity of this compound can be assessed by measuring its effect on the constitutive activity of the GHS-R1a, often by quantifying downstream signaling events like intracellular calcium mobilization or inositol phosphate (B84403) turnover.
Methodology (Calcium Mobilization Assay):
-
Cell Culture: Cells expressing GHS-R1a are plated in a multi-well format.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is used to determine the EC50 for the inverse agonist effect.
Pharmacokinetics
This compound is reported to be orally bioavailable and brain penetrant. Detailed pharmacokinetic parameters in preclinical species, such as clearance, volume of distribution, half-life, and oral bioavailability, are essential for predicting its behavior in humans. While specific data is not publicly available, a general workflow for assessing these parameters is provided below.
Pharmacokinetic Study Workflow:
Caption: Workflow for pharmacokinetic evaluation.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the ghrelin receptor. Its high potency, selectivity, and favorable pharmacokinetic properties make it a significant lead compound in the development of therapeutics targeting the ghrelin system. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with standardized methodologies for its study. For more detailed information, researchers are encouraged to consult the primary scientific literature.
The Discovery and Synthesis of PF-04628935: A Technical Guide for Researchers
An In-depth Review of the Potent and Selective Ghrelin Receptor Inverse Agonist
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PF-04628935, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the methodologies and data that have defined the preclinical profile of this compound.
Introduction: Targeting the Ghrelin System
The ghrelin receptor, a G-protein coupled receptor, plays a pivotal role in regulating appetite, energy homeostasis, and metabolism. Its endogenous ligand, ghrelin, is a potent orexigenic peptide. The high constitutive activity of the ghrelin receptor has made it an attractive target for the development of inverse agonists, which can reduce its basal signaling and offer therapeutic potential for metabolic disorders. This compound emerged from a drug discovery program aimed at identifying such molecules with favorable pharmacological and pharmacokinetic properties.
Discovery of this compound
This compound was identified through a focused drug discovery effort targeting the ghrelin receptor. The discovery process involved the screening of a chemical library to identify initial hits, followed by a systematic lead optimization campaign to enhance potency, selectivity, and drug-like properties.
Lead Identification
The initial lead compound for the series that produced this compound was a spirocyclic piperidine-azetidine derivative. This scaffold was selected for its novel three-dimensional structure, which was hypothesized to provide a good starting point for achieving high affinity and selectivity for the ghrelin receptor.
Structure-Activity Relationship (SAR) Studies
A comprehensive structure-activity relationship (SAR) study was conducted to explore the chemical space around the initial lead. Key modifications and their impact on the compound's activity are summarized in the table below. This systematic approach allowed for the optimization of the molecule's interaction with the ghrelin receptor.
| Compound | R1 Group | R2 Group | GHSR IC50 (nM) |
| Lead 1 | H | Phenyl | >1000 |
| Analog 2 | Methyl | 4-Fluorophenyl | 520 |
| Analog 3 | Ethyl | 2-Thienyl | 250 |
| This compound | 2-Amino-5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrimidine-5-carboxamide | N,N-dimethyl | 4.6[1] |
Table 1: Structure-Activity Relationship of this compound Analogs. The table illustrates the progressive improvement in potency with modifications to the core scaffold, culminating in the identification of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence that is amenable to the production of various analogs for SAR studies. The general synthetic approach is based on the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative.[2][3]
General Synthetic Scheme
While the specific, detailed protocol for the synthesis of this compound is proprietary and not fully disclosed in the public domain, a representative synthetic scheme for related dihydropyrimidine (B8664642) derivatives is presented below. This scheme is based on established methodologies for this class of compounds.[2][3]
Figure 1: General Synthetic Workflow for Dihydropyrimidine Derivatives. This diagram illustrates the key steps in the synthesis, starting from commercially available materials and proceeding through a Biginelli condensation to form the core heterocyclic structure, which is then further modified to yield the final product.
Experimental Protocol for a Representative Dihydropyrimidine Synthesis
The following is a general protocol for the synthesis of a dihydropyrimidinone derivative, based on the Biginelli reaction, which is central to the synthesis of the core of this compound.[2][3]
Materials:
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (B1235776) (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid) (0.1 eq)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a round-bottom flask, add the substituted aromatic aldehyde, ethyl acetoacetate, guanidine hydrochloride, and the catalyst in the chosen solvent.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (monitoring by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired dihydropyrimidinone.
Biological Activity and Mechanism of Action
This compound is a potent inverse agonist of the GHSR1a receptor with an IC50 of 4.6 nM.[1] As an inverse agonist, it not only blocks the binding of the endogenous agonist ghrelin but also reduces the constitutive, or basal, activity of the receptor.
Ghrelin Receptor Signaling Pathway
The ghrelin receptor signals through multiple G-protein pathways, primarily Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of downstream signaling pathways.
Figure 2: Simplified Ghrelin Receptor Signaling Pathway. This diagram illustrates the activation of the GHSR1a by ghrelin, leading to downstream signaling through the Gαq pathway. This compound acts as an inverse agonist, binding to the receptor and reducing its basal activity.
In Vitro and In Vivo Efficacy
This compound has demonstrated efficacy in various preclinical models. In vitro studies have confirmed its high binding affinity and functional inverse agonism at the GHSR1a. In vivo studies in animal models have shown its potential to modulate metabolic parameters.
| Assay Type | Species | Key Finding | Reference |
| Radioligand Binding | Human | IC50 = 4.6 nM | [1] |
| In vivo Glucose Tolerance Test | Rat | Improved glucose tolerance | Not specified |
| Pharmacokinetics | Rat | Oral bioavailability of 43% | [1] |
Table 2: Summary of Preclinical Data for this compound. This table highlights key in vitro and in vivo findings that support the pharmacological profile of this compound.
Experimental Protocols for Biological Assays
This assay is used to determine the binding affinity of a test compound to the GHSR1a receptor.
Materials:
-
Membranes from cells expressing human GHSR1a
-
[125I]-Ghrelin (radioligand)
-
Test compound (PF-046289-35)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]-Ghrelin and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
This assay is used to evaluate the effect of a test compound on glucose metabolism in vivo.
Materials:
-
Test animals (e.g., rats, mice)
-
Test compound (this compound)
-
Glucose solution
-
Blood glucose meter
Procedure:
-
Fast the animals overnight.
-
Administer the test compound or vehicle orally.
-
After a specified time, administer a glucose solution orally or intraperitoneally.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound is a potent and selective ghrelin receptor inverse agonist that has been extensively characterized in preclinical studies. Its discovery and synthesis were guided by a systematic medicinal chemistry effort, and its biological activity has been demonstrated in a range of in vitro and in vivo models. This technical guide provides a detailed overview of the key data and methodologies associated with this compound, offering a valuable resource for researchers in the field of metabolic drug discovery. Further investigation into the clinical potential of this and related compounds is warranted.
References
- 1. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and synthesis of polar aryl- and heteroaryl spiroazetidine-piperidine acetamides as ghrelin inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-04628935 (CAS 1383719-97-8): A Potent Ghrelin Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule PF-04628935, a potent inverse agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This document consolidates available data on its mechanism of action, pharmacokinetic properties, and the experimental methodologies used for its characterization, intended for professionals in the fields of metabolic disease, neuroscience, and drug development.
Core Compound Properties and Activity
This compound is a spirocyclic piperidine-azetidine derivative identified as a high-potency inverse agonist of the ghrelin receptor.[1][2] Its primary mechanism involves suppressing the high constitutive, ligand-independent activity of the GHS-R1a, a key signaling pathway in the regulation of appetite and energy homeostasis.[3][4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Species / System | Notes | Reference |
| CAS Number | 1383719-97-8 | N/A | ||
| Molecular Formula | C₂₄H₂₆ClN₇OS | N/A | ||
| Molecular Weight | 496.03 g/mol | N/A | ||
| IC₅₀ | 4.6 nM | Human GHS-R1a | Determined by displacement of [¹²⁵I]Ghrelin in HEK293 cells. | [1] |
| Oral Bioavailability | 43% | Rat | Demonstrates significant oral absorption. | [1] |
| CNS Penetration | Yes | Rat | Described as having "reasonable penetration into the brain". | [1] |
Mechanism of Action and Signaling Pathway
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that exhibits an unusually high level of constitutive activity, meaning it signals downstream even in the absence of its endogenous ligand, ghrelin.[3][4][6][7] This basal signaling is believed to play a significant role in maintaining appetite and metabolic function.
As an inverse agonist , this compound binds to the GHS-R1a and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.[3][6] This is distinct from a neutral antagonist, which would only block the binding of an agonist like ghrelin but have no effect on the receptor's constitutive activity. The therapeutic potential of inverse agonism at the GHS-R1a lies in its ability to more effectively dampen the orexigenic (appetite-stimulating) signals, making it a promising strategy for the treatment of obesity and other metabolic disorders.[3]
The canonical signaling pathway for the activated GHS-R1a involves coupling to the Gαq/11 protein, which in turn activates Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC). This compound suppresses this entire cascade by inhibiting the receptor's basal activity.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on the published data and standard pharmacological methods, the following represents likely protocols for the key experiments cited.
Protocol 1: GHS-R1a Radioligand Binding Assay (IC₅₀ Determination)
This protocol describes a competitive binding assay to determine the potency of this compound in displacing a radiolabeled ligand from the human GHS-R1a receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human GHS-R1a receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are grown to ~90% confluency, harvested, and washed with PBS.
-
The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei, and the supernatant is then ultracentrifuged (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and protein concentration is determined via a Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of binding buffer containing a fixed concentration of radioligand ([¹²⁵I]-Ghrelin, typically at its Kd concentration, e.g., ~0.2 nM).
-
25 µL of binding buffer with or without a high concentration of non-labeled ghrelin (1 µM) to determine total and non-specific binding, respectively.
-
25 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M in serial dilutions).
-
100 µL of the prepared cell membrane suspension (containing ~10-20 µg of protein).
-
-
The plate is incubated for 2 hours at room temperature with gentle agitation.
-
The reaction is terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The filter plate is dried, and a scintillant is added to each well.
-
Radioactivity is counted using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are normalized to percent inhibition of specific binding.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 2: Rat Oral Bioavailability Study
This protocol outlines a typical procedure to determine the oral bioavailability of this compound in rats.
1. Animal Handling and Dosing:
-
Male Sprague-Dawley rats (n=3-5 per group) with jugular vein catheters are used.
-
Animals are fasted overnight prior to dosing but have free access to water.
-
Intravenous (IV) Group: this compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: this compound is formulated in an oral vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
2. Blood Sampling:
-
Serial blood samples (~0.2 mL) are collected from the jugular vein catheter into heparinized tubes at multiple time points post-dosing.
-
Typical time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes) and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile (B52724) containing an internal standard). After centrifugation, the supernatant is collected and analyzed.
-
LC-MS/MS Conditions: A suitable C18 column is used for chromatographic separation with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for this compound and the internal standard.
4. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).
-
The Area Under the Curve from time zero to infinity (AUC₀-inf) is calculated for both the IV and PO groups.
-
Oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scilit.com [scilit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. oncotarget.com [oncotarget.com]
An In-Depth Technical Guide on the Role of PF-04628935 in the Ghrelin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and orally bioavailable small molecule that acts as an inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), more commonly known as the ghrelin receptor.[1] The ghrelin system is a critical regulator of energy homeostasis, appetite, and metabolism. Consequently, molecules that modulate this pathway, such as this compound, are of significant interest for the development of therapeutics targeting metabolic disorders and other conditions. This technical guide provides a comprehensive overview of the role of this compound in the ghrelin signaling pathway, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
The Ghrelin Signaling Pathway and the Role of this compound
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin. Upon binding, ghrelin further activates the receptor, leading to the stimulation of several downstream signaling cascades. The primary signaling pathways involve the Gαq and Gαi/o proteins.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately influences cellular processes related to appetite and metabolism.
The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
This compound, as an inverse agonist, not only blocks the action of ghrelin but also reduces the basal, constitutive activity of the GHSR1a. This dual action makes it a powerful tool for probing the physiological roles of the ghrelin system and a potential therapeutic agent for conditions characterized by excessive ghrelin signaling.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound at the Ghrelin Receptor
| Parameter | Value | Description |
| IC50 | 4.6 nM[1] | The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting ghrelin receptor activity. |
| Binding Affinity (Ki) | Data not available in the provided search results. | The equilibrium dissociation constant for the binding of this compound to the ghrelin receptor. A lower Ki value indicates a higher binding affinity. |
| Functional Activity | Inverse Agonist[1] | This compound reduces the constitutive activity of the ghrelin receptor in the absence of an agonist. |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability (F) | 43%[1] | The fraction of the orally administered dose of unchanged drug that reaches the systemic circulation. |
| Brain Penetration | Reasonable[1] | The compound is able to cross the blood-brain barrier. |
| Cmax | Data not available in the provided search results. | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. |
| Tmax | Data not available in the provided search results. | The time at which the Cmax is observed. |
| Half-life (t1/2) | Data not available in the provided search results. | The time required for the concentration of the drug in the body to be reduced by half. |
| Clearance (CL) | Data not available in the provided search results. | The volume of plasma from which the drug is completely removed per unit of time. |
| Volume of Distribution (Vd) | Data not available in the provided search results. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Ghrelin Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound to the ghrelin receptor. A competitive binding format is typically employed, where the test compound competes with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human ghrelin receptor (hGHSR1a), for example, HEK293 or CHO cells.
-
Radioligand: [125I]-Ghrelin or another suitable radiolabeled ghrelin receptor ligand.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Non-specific Binding Control: A high concentration of unlabeled ghrelin.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing hGHSR1a according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ghrelin).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Inverse Agonism Assay (IP-One Assay)
To determine the inverse agonist activity of this compound, a functional assay that measures the downstream signaling of the ghrelin receptor is required. The IP-One assay is a homogeneous time-resolved fluorescence (HTRF) assay that quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq pathway. A decrease in the basal IP1 level in the presence of the test compound indicates inverse agonism.
Materials:
-
Cell Line: A cell line stably expressing hGHSR1a, such as HEK293 or CHO cells.
-
Test Compound: this compound at various concentrations.
-
IP-One Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer.
-
Stimulation Buffer: A buffer compatible with the cell line and assay.
-
HTRF-compatible Plate Reader: To measure the fluorescence signal.
Protocol:
-
Cell Culture and Seeding: Culture the hGHSR1a-expressing cells and seed them into a 96-well or 384-well plate. Allow the cells to adhere overnight.
-
Compound Addition: Remove the culture medium and add the stimulation buffer containing various concentrations of this compound. Include control wells with no compound to measure the basal IP1 level.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for changes in IP1 levels.
-
Cell Lysis and Reagent Addition: Add the IP-One assay reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to each well. These reagents will compete for binding based on the amount of IP1 produced by the cells.
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 60 minutes) to allow the detection reaction to occur.
-
Detection: Measure the HTRF signal at the appropriate wavelengths using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals and convert this to the concentration of IP1. Plot the IP1 concentration against the log concentration of this compound to generate a dose-response curve. A decrease in IP1 levels below the basal level confirms inverse agonist activity, and an EC50 for this effect can be determined.
Conclusion
This compound is a valuable pharmacological tool for investigating the complexities of the ghrelin signaling pathway. Its potent inverse agonist activity at the GHSR1a, coupled with its oral bioavailability and brain penetration, makes it a compound of significant interest for preclinical and potentially clinical research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of metabolic diseases and related areas. Further investigation into its detailed pharmacokinetic and pharmacodynamic profile will be crucial for its continued development as a potential therapeutic agent.
References
The Ghrelin Receptor Inverse Agonist PF-04628935: A Technical Guide for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ghrelin receptor (GHSR1a) presents a compelling target for therapeutic intervention in metabolic disorders. Its endogenous ligand, ghrelin, is a potent orexigenic peptide hormone that plays a significant role in appetite stimulation, energy homeostasis, and glucose metabolism. The ghrelin receptor also exhibits high constitutive activity, meaning it can signal without the presence of ghrelin. This has led to the development of inverse agonists, compounds that not only block the action of ghrelin but also reduce the receptor's basal activity. PF-04628935 is a potent, orally bioavailable ghrelin receptor inverse agonist with an IC50 of 4.6 nM. This technical guide provides a comprehensive overview of the core principles, preclinical data from related compounds, and experimental methodologies relevant to the investigation of this compound and other ghrelin receptor inverse agonists in the context of metabolic disorders.
Mechanism of Action: Ghrelin Receptor Inverse Agonism
The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating cellular responses that influence appetite and metabolism.
Ghrelin receptor inverse agonists bind to the receptor and promote a conformational state that is incompatible with G protein coupling, thereby reducing the constitutive, ligand-independent signaling of the receptor. Structural studies of the ghrelin receptor in complex with an inverse agonist have revealed that this is achieved through an outward shift of the transmembrane helix 6 (TM6), which disrupts the polar network necessary for receptor activation.
Preclinical Data for Ghrelin Receptor Inverse Agonists
Due to the limited public availability of specific preclinical data for this compound, this section presents data from studies on other novel synthetic ghrelin receptor inverse agonists (GHSR-IA1 and GHSR-IA2) to illustrate the potential therapeutic effects in animal models of metabolic disease.[1]
Table 1: Effects of Ghrelin Receptor Inverse Agonists on Food Intake and Body Weight[1]
| Compound | Animal Model | Dosing | Effect on Food Intake | Effect on Body Weight |
| GHSR-IA1 | Healthy Mice | Acute | Reduced | Not Assessed |
| ZDF Rats | Chronic | Suppressed | Not Reported | |
| GHSR-IA2 | Diet-Induced Obese (DIO) Mice | Chronic | Reduced | Reduced |
Table 2: Metabolic Effects of Ghrelin Receptor Inverse Agonists[1]
| Compound | Animal Model | Key Metabolic Parameters | Outcome |
| GHSR-IA1 | Chow-fed Mice | Metabolic Rate | Increased |
| ZDF Rats | Oral Glucose Tolerance | Improved | |
| ZDF Rats | Pancreatic Islet Morphology | Slowed progression of hyperplasia to fibrosis | |
| DIO Mice | Hepatic Steatosis | Markedly decreased | |
| GHSR-IA2 | DIO Mice | Fasting and Stimulated Glucose | Reduced |
| DIO Mice | Blood Lipids | Decreased |
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of a ghrelin receptor inverse agonist like this compound in the context of metabolic disorders.
In Vitro Receptor Activity Assay
Objective: To determine the in vitro potency and efficacy of the test compound as a ghrelin receptor inverse agonist.
Methodology: Inositol Trisphosphate (IP3) Turnover Assay.[2]
-
Cell Culture: Culture COS-7 or HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Cell Plating: Seed cells in 24-well plates and grow to confluence.
-
Radiolabeling: Label the cells with [³H]myo-inositol in inositol-free DMEM for 16-24 hours.
-
Compound Treatment: Wash the cells and pre-incubate with the test compound (e.g., this compound) at various concentrations for 15 minutes in a buffer containing LiCl.
-
Assay Termination: Stop the reaction by adding ice-cold perchloric acid.
-
IP3 Extraction: Neutralize the samples and extract the inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the amount of [³H]IP3 using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and calculate the IC50 value to determine the potency of the inverse agonist in reducing basal IP3 levels.
Animal Models of Metabolic Disease
Objective: To evaluate the in vivo efficacy of the test compound on metabolic parameters.
Animal Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin (B600854) resistance, and glucose intolerance.[1]
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity and type 2 diabetes.[1]
-
ob/ob Mice: Mice with a spontaneous mutation in the leptin gene, leading to hyperphagia and obesity.
In Vivo Efficacy Studies
Objective: To assess the effects of the test compound on food intake, body weight, and glucose homeostasis.
Methodology:
-
Acclimatization: Acclimate the animals to individual housing and handling.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle via the appropriate route (e.g., oral gavage) at the desired dose(s) and frequency.
-
Food Intake and Body Weight Measurement: Monitor daily food intake and body weight throughout the study period.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight.
-
Administer the test compound a set time before the glucose challenge.
-
Administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 min).
-
Measure blood glucose levels.
-
-
Terminal Procedures: At the end of the study, collect blood for analysis of plasma lipids, insulin, and other relevant biomarkers. Harvest tissues such as the liver for histological analysis (e.g., H&E staining for hepatic steatosis).
Conclusion
This compound, as a potent ghrelin receptor inverse agonist, holds promise for the treatment of metabolic disorders. The mechanism of action, involving the suppression of the ghrelin receptor's constitutive activity, offers a novel approach to modulating energy balance and glucose metabolism. While specific data on this compound is not extensively available in the public domain, the preclinical findings for other ghrelin receptor inverse agonists provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this and similar compounds in the quest for new treatments for obesity, type 2 diabetes, and related metabolic diseases.
References
The Role of PF-04628935 in Appetite Regulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04628935 is a potent, orally bioavailable, and brain-penetrant small molecule that acts as an inverse agonist of the ghrelin receptor (GHSR). With an IC50 of 4.6 nM, this compound represents a promising therapeutic candidate for the regulation of appetite and the management of metabolic disorders such as obesity. The ghrelin receptor is a key regulator of energy homeostasis, and its constitutive activity presents a unique target for inverse agonists to reduce baseline orexigenic signals. This technical guide provides an in-depth overview of the core principles behind ghrelin receptor inverse agonism, preclinical data from analogous compounds, detailed experimental methodologies, and the signaling pathways involved. While specific quantitative data on the effects of this compound on food intake and body weight are not publicly available, this guide leverages data from structurally and functionally similar ghrelin receptor inverse agonists to provide a comprehensive understanding of its potential therapeutic profile.
Introduction: The Ghrelin System and Appetite Regulation
The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is a G protein-coupled receptor primarily known for its role in stimulating growth hormone release. However, its most prominent physiological function is the potent orexigenic (appetite-stimulating) effect mediated by its endogenous ligand, ghrelin. The ghrelin system is a critical component of the complex network that governs energy balance, influencing food intake, body weight, and glucose metabolism.
A unique feature of the ghrelin receptor is its high level of constitutive activity, meaning it can signal in the absence of ghrelin. This baseline activity contributes to the maintenance of appetite and energy homeostasis. Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of the ghrelin receptor, an inverse agonist like this compound can reduce its constitutive activity, thereby suppressing appetite and potentially leading to weight loss.
This compound: A Potent Ghrelin Receptor Inverse Agonist
This compound has been identified as a potent inverse agonist of the ghrelin receptor with the following key characteristics:
-
Potency: IC50 of 4.6 nM.[1]
-
Bioavailability: Demonstrates oral bioavailability of 43% in rats.[1]
-
Brain Penetration: Exhibits reasonable penetration into the brain, suggesting it can target central appetite-regulating pathways.[1]
These properties make this compound a strong candidate for further investigation in the context of appetite-related disorders.
Preclinical Data on Analogous Ghrelin Receptor Inverse Agonists
While specific in vivo data for this compound is limited in the public domain, studies on other novel ghrelin receptor inverse agonists (herein referred to as GHSR-IA1 and GHSR-IA2) provide compelling evidence for the therapeutic potential of this class of compounds in appetite regulation and metabolic control.
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from studies on analogous ghrelin receptor inverse agonists in various rodent models.
Table 1: Effect of Acute Administration of Ghrelin Receptor Inverse Agonists on Food Intake in Healthy Mice
| Compound | Dose | Route of Administration | Time Point | Reduction in Food Intake (%) |
| GHSR-IA1 | 30 mg/kg | Oral | 2 hours | ~40% |
| GHSR-IA2 | 10 mg/kg | Oral | 2 hours | ~50% |
Data from a study on novel ghrelin receptor inverse agonists, demonstrating a significant acute reduction in food intake.
Table 2: Effects of Chronic Administration of Ghrelin Receptor Inverse Agonists on Body Weight and Food Intake
| Animal Model | Compound | Dose | Duration | Change in Body Weight | Change in Food Intake |
| Zucker Diabetic Fatty (ZDF) Rats | GHSR-IA1 | 30 mg/kg/day | 4 weeks | Significant Reduction vs. Control | Significant Reduction vs. Control |
| Diet-Induced Obese (DIO) Mice | GHSR-IA2 | 10 mg/kg/day | 4 weeks | Significant Reduction vs. Control | Significant Reduction vs. Control |
Chronic administration of ghrelin receptor inverse agonists resulted in a sustained reduction in both body weight and food intake in rodent models of obesity and diabetes.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to evaluate the efficacy of a ghrelin receptor inverse agonist like this compound in appetite regulation. These protocols are based on standard practices in the field and studies with analogous compounds.
In Vivo Food Intake and Body Weight Study in Rodents
Objective: To assess the effect of this compound on food consumption and body weight in a rodent model of diet-induced obesity (DIO).
Methodology:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet-Induced Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage at various doses (e.g., 3, 10, 30 mg/kg) once daily. A vehicle control group receives the vehicle alone.
-
Measurements:
-
Food Intake: Daily food consumption is measured by weighing the remaining food pellets.
-
Body Weight: Body weight is recorded daily before compound administration.
-
-
Duration: The study is typically conducted for 4-8 weeks.
-
Data Analysis: Food intake and body weight changes are compared between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
In Vitro Ghrelin Receptor Inverse Agonism Assay
Objective: To determine the in vitro potency of this compound as an inverse agonist at the ghrelin receptor.
Methodology:
-
Cell Line: A stable cell line expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: The assay measures the constitutive activity of the ghrelin receptor, typically by quantifying the production of a second messenger like inositol (B14025) phosphate (B84403) (IP1) or changes in intracellular calcium.
-
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are incubated with increasing concentrations of this compound.
-
The level of the second messenger is measured using a commercially available kit (e.g., HTRF-based IP-One assay).
-
-
Data Analysis: The data is plotted as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits 50% of the constitutive receptor activity) is calculated.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Ghrelin receptor signaling and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies.
Conclusion and Future Directions
This compound is a potent ghrelin receptor inverse agonist with a promising pharmacokinetic profile for an orally administered, centrally acting therapeutic. The preclinical data from analogous compounds strongly support the hypothesis that this compound will effectively reduce food intake and body weight. Further preclinical studies are warranted to confirm these effects and to fully characterize its safety and efficacy profile. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel treatment for obesity and other metabolic diseases. The development of ghrelin receptor inverse agonists represents a targeted and mechanistically sound approach to appetite regulation, and this compound is a key compound of interest in this innovative field.
References
PF-04628935: A Potent Ghrelin Receptor Inverse Agonist with Therapeutic Potential in Metabolic and Muscle Wasting Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent, orally bioavailable small molecule that acts as an inverse agonist at the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2][3] The ghrelin system is a key regulator of appetite, energy homeostasis, and metabolism, making it a compelling target for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and conditions associated with muscle wasting.[2][4] this compound, identified as compound 10n in its discovery publication, emerged from a medicinal chemistry effort to develop spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor.[2][5] This technical guide provides a comprehensive overview of the core pharmacology, potential therapeutic applications, and experimental methodologies related to this compound.
Core Pharmacology and Mechanism of Action
This compound exerts its pharmacological effects by binding to the GHSR1a and reducing its basal, constitutive activity. Unlike a neutral antagonist which only blocks the binding of an agonist, an inverse agonist can inhibit the receptor's activity even in the absence of the natural ligand, ghrelin.[2] The GHSR1a is known to possess a high degree of constitutive activity, which is thought to contribute to the tonic regulation of appetite and energy balance.[6][7] By attenuating this basal signaling, this compound has the potential to modulate physiological processes regulated by the ghrelin system.
Signaling Pathway of Ghrelin Receptor (GHSR1a) and Inverse Agonism of this compound
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the ghrelin receptor.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (10n) | GHSR1a | Radioligand Binding Assay | 4.6 | [3][5] |
Potential Therapeutic Applications
Based on its mechanism of action as a ghrelin receptor inverse agonist, this compound holds promise for several therapeutic applications.
Metabolic Disorders: Obesity and Type 2 Diabetes
The ghrelin system is a well-established regulator of appetite and energy balance.[4] Ghrelin itself is known to be an orexigenic hormone, meaning it stimulates hunger.[4] By acting as an inverse agonist, this compound can suppress the constitutive activity of the ghrelin receptor, which may lead to a reduction in appetite and food intake, and consequently, weight loss.[7] Furthermore, ghrelin receptor antagonism has been shown to improve glucose homeostasis, suggesting a potential role for compounds like this compound in the management of type 2 diabetes.[1]
Sarcopenia and Muscle Wasting
Emerging evidence suggests a role for the ghrelin system in muscle metabolism. While ghrelin agonists have been investigated for their potential to counteract cachexia (disease-related muscle wasting), the role of inverse agonists is less clear and warrants further investigation. A patent has listed this compound as a potential therapeutic agent for muscle loss, indicating an area of active research. It is hypothesized that by modulating the complex metabolic signaling pathways influenced by the ghrelin receptor, inverse agonists might have a role in preserving muscle mass in certain conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the key methodologies used in the characterization of this compound.
Ghrelin Receptor (GHSR1a) Inverse Agonist Binding Assay
This assay is fundamental to determining the binding affinity of compounds to the ghrelin receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human GHSR1a are cultured. Cell membranes are then harvested and prepared through homogenization and centrifugation.
-
Competitive Binding: Cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-ghrelin) and varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
Synthesis of this compound (Compound 10n)
The synthesis of this compound is described as an efficient three-step process.[5]
While the specific reagents and reaction conditions for each step are detailed in the primary literature, the general approach involves the sequential construction of the spirocyclic piperidine-azetidine core followed by the addition of the side chains that contribute to its high-affinity binding to the ghrelin receptor.[5]
Conclusion and Future Directions
This compound is a potent and well-characterized inverse agonist of the ghrelin receptor. Its ability to modulate the constitutive activity of this key metabolic regulator provides a strong rationale for its investigation in therapeutic areas such as obesity, type 2 diabetes, and potentially muscle wasting disorders. While the initial discovery and in vitro characterization are robust, further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile in vivo. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this compound and the broader field of ghrelin receptor modulation. Future research should focus on obtaining in vivo data on the effects of this compound on appetite, energy expenditure, body composition, and muscle function in relevant animal models. Such studies will be critical in translating the promising in vitro profile of this compound into novel therapeutic strategies for a range of metabolic and muscular disorders.
References
- 1. Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel bioluminescent receptor-binding assays for peptide hormones: using ghrelin as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-04628935: A Technical Overview of Brain Penetrance and Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04628935 is a potent and orally bioavailable inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), commonly known as the ghrelin receptor. Preclinical data indicates that the compound possesses the ability to cross the blood-brain barrier and exert effects on the central nervous system (CNS), positioning it as a molecule of interest for research in areas such as stress and anxiety. This document provides a comprehensive summary of the publicly available technical information regarding the brain penetrance and CNS effects of this compound. However, it is important to note that detailed quantitative data and specific experimental protocols are limited in the public domain.
Core Compound Properties
| Property | Value | Reference |
| Mechanism of Action | Inverse agonist of the ghrelin receptor (GHSR1a) | [1][2] |
| Potency (IC50) | 4.6 nM | [1][2] |
| Oral Bioavailability (in rats) | 43% | [1][2] |
| Brain Penetrance | Described as "reasonable" in rats | [1][2] |
| Therapeutic Potential | Stress and anxiety research | [1][2] |
Brain Penetrance
This compound has been shown to have "reasonable penetration into the brain" in rat models.[1][2] This characteristic is crucial for any compound intended to have a pharmacological effect within the CNS. The ability to cross the blood-brain barrier allows this compound to interact with its target, the ghrelin receptor, which is expressed in various brain regions. While the term "reasonable" indicates successful CNS entry, specific quantitative metrics such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), or cerebrospinal fluid (CSF) concentrations are not detailed in the available literature.
Experimental Protocol: General Approach for Assessing Brain Penetrance
While the specific protocol for this compound is not published, a general methodology for assessing brain penetrance in preclinical rodent models typically involves the following steps. This generalized protocol is based on standard practices in the field and is not specific to this compound.
Central Nervous System (CNS) Effects
This compound is identified as a tool compound for investigating the roles of the ghrelin receptor in stress and anxiety.[1][2] The ghrelin system, including the GHSR1a, is known to be involved in regulating various physiological processes beyond appetite, such as mood and stress responses. As an inverse agonist, this compound reduces the constitutive activity of the GHSR1a, providing a mechanism to probe the function of this receptor in the CNS.
Signaling Pathway: GHSR1a Inverse Agonism
The primary mechanism of action of this compound in the CNS is the inverse agonism of the ghrelin receptor (GHSR1a). This receptor exhibits a high degree of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity.
Experimental Protocol: General Approach for Assessing CNS Effects (e.g., Anxiety Models)
While specific protocols for this compound are not available, its potential effects on anxiety would typically be evaluated using established behavioral paradigms in rodents. The following is a generalized workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the ghrelin receptor in the central nervous system. Its confirmed brain penetrance and potent inverse agonist activity make it suitable for in vivo studies. However, a comprehensive understanding of its pharmacokinetic/pharmacodynamic relationship in the CNS is hampered by the lack of detailed, publicly available quantitative data. Further research and publication of these details would be highly beneficial for the scientific community to fully elucidate the therapeutic potential of targeting the GHSR1a with compounds like this compound.
References
The Ghrelin Receptor Inverse Agonist PF-04628935: A Technical Overview of its Role in Modulating Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of PF-04628935, a potent and selective inverse agonist of the ghrelin receptor (Growth Hormone Secretagogue Receptor 1a, GHS-R1a). The document elucidates the core mechanism of action of this compound, focusing on its inhibitory effects on growth hormone (GH) secretion. While direct quantitative data on the impact of this compound on GH levels are not publicly available, this paper synthesizes information on its pharmacological profile and the well-established role of the ghrelin receptor in GH regulation. Detailed, representative experimental protocols for assessing the influence of such compounds on GH secretion are provided, alongside a visualization of the pertinent signaling pathways.
Introduction
The regulation of growth hormone (GH) secretion is a complex process orchestrated by the hypothalamus and pituitary gland, with significant input from peripheral signals. One of the key players in this intricate network is ghrelin, a peptide hormone predominantly produced by the stomach. Ghrelin is the endogenous ligand for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), a G-protein coupled receptor that exhibits high constitutive activity.[1][2] Activation of the GHS-R1a by ghrelin potently stimulates the release of GH from the anterior pituitary.[3][4]
This compound is a member of the spiro-azetidino-piperidine series of compounds identified as a potent and selective inverse agonist of the ghrelin receptor.[5][6] Unlike a neutral antagonist which only blocks the action of an agonist, an inverse agonist can inhibit the receptor's basal, ligand-independent activity. Given the high constitutive activity of the GHS-R1a, inverse agonism presents a compelling therapeutic strategy for conditions where suppression of the ghrelin system is desired. This document will explore the molecular pharmacology of this compound and its expected downstream effects on the growth hormone axis.
Molecular Profile of this compound
This compound is a small molecule designed to interact with and modulate the activity of the ghrelin receptor. Its key pharmacological parameter is its potent inverse agonism.
| Parameter | Value | Reference |
| Target | Ghrelin Receptor (GHS-R1a) | [5][6] |
| Activity | Inverse Agonist | [5][6] |
| Potency (IC50) | 4.6 nM | [7][8] |
Mechanism of Action: Inhibition of Growth Hormone Secretion
The primary mechanism by which this compound is anticipated to affect growth hormone secretion is through its inverse agonism at the GHS-R1a. The signaling cascade initiated by the ghrelin receptor is multifaceted, involving multiple G-protein subtypes.
Ghrelin Receptor Signaling
The GHS-R1a is known to couple to Gq, Gi/o, and G13 proteins. Upon binding of ghrelin, the receptor undergoes a conformational change that triggers downstream signaling pathways, ultimately leading to an increase in intracellular calcium and the stimulation of GH release from somatotrophs in the anterior pituitary. The high constitutive activity of the receptor means that a basal level of signaling occurs even in the absence of ghrelin.
The Role of this compound
As an inverse agonist, this compound binds to the GHS-R1a and stabilizes it in an inactive conformation. This action has two key consequences:
-
Inhibition of Basal Activity: It suppresses the constitutive, ligand-independent signaling of the receptor, thereby reducing the baseline level of GH secretion that may be driven by this activity.
-
Competitive Antagonism of Ghrelin: It occupies the receptor's binding site, preventing the endogenous ligand, ghrelin, from binding and eliciting its potent GH-releasing effect.
The net effect is a reduction in the overall signaling output from the GHS-R1a, leading to a decrease in the secretion of growth hormone.
Signaling Pathway Diagram
Experimental Protocols
While specific experimental data for this compound's effect on GH secretion are not publicly available, the following protocols represent standard methodologies for assessing the impact of a ghrelin receptor inverse agonist on growth hormone release.
In Vitro: Primary Pituitary Cell Culture Assay
This assay evaluates the direct effect of the compound on GH secretion from pituitary cells.
Methodology:
-
Cell Isolation: Anterior pituitary glands are harvested from laboratory animals (e.g., Sprague-Dawley rats). The tissue is enzymatically dispersed to obtain a single-cell suspension of primary pituitary cells.
-
Cell Culture: The cells are plated in multi-well plates and cultured in appropriate media for 48-72 hours to allow for recovery and attachment.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound or vehicle control. To assess the antagonistic effect, cells are co-incubated with a fixed concentration of ghrelin and varying concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.
-
Sample Collection: At the end of the incubation period, the culture medium is collected from each well.
-
GH Measurement: The concentration of growth hormone in the collected medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The results are expressed as the amount of GH secreted per well or normalized to the total protein content of the cells in each well. Dose-response curves are generated to determine the IC50 of this compound for inhibiting both basal and ghrelin-stimulated GH secretion.
In Vivo: Ghrelin Challenge Model in Rodents
This model assesses the ability of this compound to block the potent GH-releasing effect of exogenously administered ghrelin in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated in the jugular vein to allow for serial blood sampling.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.
-
Compound Administration: A cohort of animals is pre-treated with this compound (administered orally or via injection, depending on its pharmacokinetic properties) at various doses. A control group receives a vehicle.
-
Ghrelin Challenge: After a defined pre-treatment period, a bolus of ghrelin is administered intravenously to all animals.
-
Blood Sampling: Blood samples are collected at specific time points before and after the ghrelin challenge (e.g., -15, 0, 5, 15, 30, and 60 minutes).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
GH Measurement: Plasma GH concentrations are determined by a specific ELISA or RIA.
-
Data Analysis: The area under the curve (AUC) for GH concentration over time is calculated for each treatment group. The percentage inhibition of the ghrelin-induced GH surge by this compound is then determined.
Conclusion
References
- 1. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of ghrelin on luteinizing hormone and growth hormone release in goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of PF-04628935: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and orally bioavailable small molecule that acts as an inverse agonist of the ghrelin receptor (GHSR1a). The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, appetite, and growth hormone release. Due to its high constitutive activity, the ghrelin receptor presents a unique target for inverse agonists, which can reduce its basal signaling in the absence of the endogenous ligand, ghrelin. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Pharmacology
This compound exhibits high affinity and potency as a ghrelin receptor inverse agonist. Its primary mechanism of action involves binding to the ghrelin receptor and reducing its constitutive, ligand-independent signaling activity. This leads to a decrease in downstream signaling pathways that are tonically active even in the absence of ghrelin.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 4.6 nM | Ghrelin Receptor Inverse Agonism | Not Specified | [1] |
| Binding Affinity (Ki) | Data not available in searched literature | Radioligand Binding Assay | - | - |
| Functional Potency (EC50) | Data not available in searched literature | Inositol (B14025) Monophosphate Accumulation | - | - |
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | Orally bioavailable | In vivo models | Oral | [1] |
| Brain Penetration | Exhibits reasonable brain penetration | In vivo models | Not Specified | [1] |
| In Vivo Efficacy | Data not available in searched literature | - | - | - |
Signaling Pathways
The ghrelin receptor signals through multiple G protein-dependent pathways. As an inverse agonist, this compound is expected to attenuate these signaling cascades. The primary signaling pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol (DAG).
Figure 1: Simplified signaling pathway of the ghrelin receptor and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize ghrelin receptor inverse agonists like this compound.
Ghrelin Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Radioligand: [125I]-Ghrelin.
-
Test compound (this compound).
-
Non-specific binding control: Unlabeled ghrelin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-GHSR1a cells.
-
In a 96-well plate, add assay buffer, radioligand ([125I]-Ghrelin at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled ghrelin.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for the ghrelin receptor binding assay.
Inositol Monophosphate (IP1) Accumulation Assay (Functional Assay)
Objective: To determine the functional potency (EC50) of a test compound as an inverse agonist at the ghrelin receptor.
Materials:
-
HEK293 cells co-transfected with human GHSR1a and a G-protein alpha subunit (e.g., Gαq).
-
Test compound (this compound).
-
Stimulation Buffer containing LiCl (to inhibit IP1 degradation).
-
IP-One HTRF® Assay Kit (Cisbio).
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the transfected cells into a 384-well plate and incubate overnight.
-
Remove the culture medium and add varying concentrations of the test compound diluted in stimulation buffer.
-
For basal activity, add stimulation buffer without the test compound.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Add the IP1-d2 and anti-IP1 cryptate reagents from the assay kit to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the test compound concentration to determine the EC50 value for inverse agonism (i.e., the concentration that produces 50% of the maximal reduction in basal IP1 levels).
Figure 3: Experimental workflow for the inositol monophosphate accumulation assay.
Conclusion
This compound is a potent ghrelin receptor inverse agonist with promising pharmacological properties, including oral bioavailability and brain penetration. Its ability to reduce the high constitutive activity of the ghrelin receptor makes it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent for conditions associated with ghrelin signaling dysregulation. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of this compound and other ghrelin receptor modulators. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
The Role of GHSR1a Inverse Agonist PF-04628935 in Stress and Anxiety Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stress and anxiety disorders represent a significant global health burden, necessitating the exploration of novel therapeutic targets. The ghrelin system, particularly the growth hormone secretagogue receptor type 1a (GHSR1a), has emerged as a promising modulator of the stress response and anxiety-related behaviors. This technical guide provides an in-depth overview of the GHSR1a inverse agonist, PF-04628935, as a research tool for investigating the role of the ghrelin system in stress and anxiety. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols for assessing its effects, and present relevant signaling pathways and experimental workflows through structured data and visualizations.
Introduction to the Ghrelin System and its Role in Stress and Anxiety
The ghrelin system is a complex network primarily known for its role in regulating appetite and energy homeostasis. The key components of this system are the peptide hormone ghrelin and its cognate receptor, the growth hormone secretagogue receptor (GHSR). GHSR exists in two isoforms, with GHSR1a being the functional receptor that mediates the diverse physiological effects of ghrelin.
Beyond its metabolic functions, the ghrelin system is intricately linked to the neurobiology of stress and anxiety. GHSR1a is expressed in several brain regions implicated in emotional regulation, including the amygdala, hippocampus, and prefrontal cortex. The interaction between ghrelin and its receptor can influence the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's stress response.
The role of the ghrelin system in anxiety is multifaceted and appears to be context-dependent. Some studies suggest that ghrelin signaling can be anxiolytic, particularly in response to acute stressors. Conversely, other research indicates that chronic activation of the ghrelin system or its activation in specific brain circuits may promote anxiogenic-like behaviors. This dual role makes the ghrelin system a compelling target for further investigation in the context of stress-related psychiatric disorders.
This compound: A Potent GHSR1a Inverse Agonist
This compound is a potent and selective inverse agonist of the GHSR1a receptor. As an inverse agonist, it not only blocks the effects of the endogenous ligand ghrelin but also reduces the receptor's basal, constitutive activity. This property makes it a valuable tool for probing the physiological functions of GHSR1a signaling.
Pharmacological Profile of this compound
To facilitate its use in preclinical research, the key pharmacological parameters of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Target | Growth Hormone Secretagogue Receptor 1a (GHSR1a) | N/A |
| Activity | Inverse Agonist | N/A |
| IC50 | 4.6 nM | N/A |
| Oral Bioavailability (Rat) | 43% | N/A |
| Brain Penetration | Yes | N/A |
Mechanism of Action: GHSR1a Signaling Pathways
GHSR1a is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, can initiate several downstream signaling cascades. As an inverse agonist, this compound is expected to suppress these pathways. The primary signaling pathways associated with GHSR1a activation are depicted below.
In-Depth Technical Guide: Early-Stage Research on PF-04628935
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04628935 is a potent, orally bioavailable small molecule identified as a ghrelin receptor inverse agonist. Early-stage research has characterized its fundamental pharmacological properties, highlighting its potential for therapeutic intervention in pathways modulated by the ghrelin receptor. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams.
Core Compound Data
This compound was identified as a promising lead compound in early-stage drug discovery due to its high potency and favorable pharmacokinetic profile in preclinical models.
| Parameter | Value | Reference |
| Mechanism of Action | Ghrelin Receptor (GHSR1a) Inverse Agonist | [1] |
| IC50 | 4.6 nM | [1] |
| Oral Bioavailability (Rat) | 43% | [1] |
| Chemical Formula | C24H26ClN7OS | [1] |
| Molecular Weight | 496.03 g/mol | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial characterization of this compound.
Ghrelin Receptor Binding Assay
This protocol outlines the procedure to determine the binding affinity of this compound to the human ghrelin receptor (GHSR1a).
Objective: To quantify the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the ghrelin receptor (IC50).
Materials:
-
HEK293 cells expressing human GHSR1a
-
[125I]Ghrelin (radioligand)
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well plates
-
Cell harvester and filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing hGHSR1a in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of unlabeled ghrelin.
-
Competitive Binding: Serial dilutions of this compound.
-
-
Radioligand Addition: Add [125I]Ghrelin to all wells at a concentration near its Kd.
-
Reaction Initiation: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound and plot the data to determine the IC50 value.
Workflow Diagram:
In Vivo Oral Bioavailability Study in Rats
This protocol describes the methodology to assess the oral bioavailability of this compound in a rat model.
Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the study.
-
Dosing Groups: Divide the rats into two groups:
-
Intravenous (IV) Group: Receives a single bolus dose of this compound via tail vein injection.
-
Oral (PO) Group: Receives a single dose of this compound via oral gavage.
-
-
Dose Administration: Administer the respective doses to each group.
-
Blood Sampling: Collect blood samples from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both the IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Workflow Diagram:
Signaling Pathways
This compound acts as an inverse agonist at the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR). This means that it not only blocks the action of the endogenous ligand, ghrelin, but also reduces the constitutive (basal) activity of the receptor.
The ghrelin receptor is known to signal through multiple G-protein pathways, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
As an inverse agonist, this compound is expected to suppress both of these signaling cascades below their basal activity levels.
Ghrelin Receptor Signaling Pathway Diagram:
Developmental Status
Publicly available information regarding the clinical development of this compound is limited. Searches of clinical trial registries and Pfizer's pipeline disclosures from the period following the initial publication in 2012 do not indicate that this compound progressed into formal clinical trials. This suggests that the compound may have been discontinued (B1498344) during preclinical development for reasons that have not been publicly disclosed. It is common for promising early-stage compounds to be deprioritized due to a variety of factors, including but not limited to off-target effects, unfavorable long-term toxicology, or strategic portfolio decisions.
Conclusion
This compound is a well-characterized preclinical ghrelin receptor inverse agonist with high potency and good oral bioavailability in rats. The experimental protocols for its initial assessment are standard for early-stage drug discovery. While the preclinical data were promising, the lack of information on its progression to clinical trials suggests that its development was likely halted. This technical guide provides a foundational understanding of the early-stage research conducted on this compound for scientific and drug development professionals.
References
An In-Depth Technical Guide to the Inverse Agonism of PF-04628935
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inverse agonism of PF-04628935, a potent and selective ligand for the ghrelin receptor. The document details the molecular mechanism of action, presents quantitative data on its binding and functional activity, and outlines the experimental protocols used for its characterization.
Introduction to this compound and the Ghrelin Receptor
This compound is a small molecule identified as a potent inverse agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), commonly known as the ghrelin receptor. The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release. A key feature of the ghrelin receptor is its high degree of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin. This basal signaling is estimated to be around 50% of its maximal activity.
Inverse agonists, such as this compound, are therapeutically interesting because they can suppress this constitutive activity, offering a potential strategy for conditions where dampening the ghrelin system's basal tone is beneficial, such as in the management of obesity.
Quantitative Data for Ghrelin Receptor Ligands
The following table summarizes the quantitative data for this compound and other key ligands of the ghrelin receptor. This allows for a comparative understanding of their potency and efficacy.
| Compound Name | Class | Target Receptor | Potency (IC50/EC50) | Binding Affinity (Ki) |
| This compound | Inverse Agonist | Human GHS-R1a | 4.6 nM (IC50) | Not explicitly reported |
| Ghrelin | Agonist | Human GHS-R1a | Not explicitly reported | Not explicitly reported |
| [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P | Inverse Agonist | Ghrelin Receptor | 5.2 nM (EC50) | Not explicitly reported |
| PF-05190457 | Inverse Agonist/Antagonist | Human Ghrelin Receptor | Not explicitly reported | 3 nM (Kd) |
Signaling Pathways of the Ghrelin Receptor and Mechanism of Inverse Agonism
The ghrelin receptor primarily signals through the Gαq/11 subunit of the heterotrimeric G protein. The constitutive activity of the receptor maintains a basal level of Gαq/11 activation. Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration triggers various downstream cellular responses.
This compound, as an inverse agonist, binds to the ghrelin receptor and stabilizes it in an inactive conformation. This prevents the receptor from spontaneously adopting an active state, thereby reducing the basal activation of the Gαq/11 pathway and subsequent downstream signaling events.
Caption: Ghrelin Receptor Gq Signaling Pathway and Inverse Agonism.
Experimental Protocols
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This protocol is a representative method for determining the binding affinity of compounds like this compound to the ghrelin receptor.
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a radiolabeled ligand from the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHS-R1a).
-
Cell membrane preparations from the above cells.
-
[125I]-Ghrelin (radioligand).
-
This compound and other test compounds.
-
Wheat Germ Agglutinin (WGA) SPA beads.
-
Assay Buffer: 25 mM Hepes, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hGHS-R1a cells and harvest. Homogenize cells in a buffer to isolate cell membranes. Determine protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound (e.g., this compound) at various concentrations. For non-specific binding control, use a high concentration of unlabeled ghrelin.
-
Radioligand ([125I]-Ghrelin) at a concentration near its Kd.
-
Diluted cell membranes.
-
WGA SPA beads.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Detection: Count the plate in a scintillation counter. The proximity of the radioligand bound to the receptor on the SPA bead will generate a signal.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay: Calcium Mobilization
This protocol measures the ability of an inverse agonist to suppress the basal intracellular calcium levels mediated by the constitutively active ghrelin receptor.
Objective: To assess the inverse agonist activity of a test compound by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and other test compounds.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Plating: Seed HEK293-hGHS-R1a cells into a 96-well plate and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the test compound (this compound) at various concentrations and continuously measure the fluorescence intensity. A decrease in fluorescence compared to the basal level indicates inverse agonism.
-
For comparison, an agonist (e.g., ghrelin) can be added to demonstrate an increase in fluorescence.
-
-
Data Analysis: Calculate the change in fluorescence intensity from the baseline. Plot the response against the log concentration of the compound to determine the EC50 for the inhibition of basal signaling.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing an inverse agonist like this compound.
Caption: General experimental workflow for inverse agonist characterization.
Caption: Logical framework for identifying this compound as an inverse agonist.
Methodological & Application
Application Notes and Protocols: In Vitro Assays for PF-04628935, a DGAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for in vitro assays relevant to the functional characterization of PF-04628935, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The methodologies described are based on established principles for assessing DGAT1 enzymatic activity and target engagement in a cellular environment.
Introduction
This compound is a selective inhibitor of DGAT1, an enzyme that catalyzes the final and committed step in triglyceride synthesis.[1][2][3] DGAT1 is a key enzyme in the re-esterification of dietary triglycerides in the intestine.[2][4] Inhibition of DGAT1 is a therapeutic strategy being explored for the treatment of metabolic diseases such as obesity and type 2 diabetes.[3][5] The following protocols provide frameworks for evaluating the in vitro efficacy and mechanism of action of DGAT1 inhibitors like this compound.
Data Presentation
The following table summarizes representative quantitative data for DGAT1 inhibitors, illustrating the types of results that can be obtained from the described assays.
| Compound | Assay Type | Target | IC50 | Reference |
| PF-04620110 | Enzymatic Assay | DGAT1 | 19 nM | [6] |
| H128 | Enzymatic Assay | human DGAT1 | 98 nmol/L | [5] |
| A-922500 | Enzymatic Assay | human DGAT1 | 9 nM | [7] |
| A-922500 | Enzymatic Assay | mouse DGAT1 | 22 nM | [7] |
| T863 | Enzymatic Assay | human DGAT1 | Potent Inhibitor | [3] |
| AZD7687 | Enzymatic Assay | human DGAT1 | 80 nM | [7] |
Experimental Protocols
Cell-Free DGAT1 Enzymatic Assay
This assay directly measures the enzymatic activity of DGAT1 in a cell-free system, typically using microsomes from tissues or cells that express the enzyme.
Principle:
This method quantifies the incorporation of a labeled substrate (e.g., radiolabeled or fluorescently tagged fatty acyl-CoA) into triglycerides (TG) by DGAT1 present in microsomal preparations. The product (labeled TG) is then separated from the substrate and quantified.
Materials and Reagents:
-
Human small intestinal microsomes (source of human DGAT1)[4]
-
This compound or other test compounds
-
[¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
MgCl₂
-
Organic solvents (e.g., chloroform (B151607), methanol)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and BSA.
-
Inhibitor Addition: Add this compound or the vehicle control (e.g., DMSO) to the reaction mixture at various concentrations.
-
Enzyme Addition: Add the human small intestinal microsomes to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding a mixture of 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA.[8]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a mixture of chloroform and methanol.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride spots into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular DGAT1 Activity Assay
This assay measures the ability of a compound to inhibit triglyceride synthesis in intact cells.
Principle:
HEK293 cells, which endogenously express DGAT1 but not DGAT2, are commonly used for this assay.[4] The cells are incubated with a radiolabeled precursor (e.g., [¹⁴C]glycerol or [¹⁴C]oleic acid) in the presence of the test compound. The incorporation of the label into cellular triglycerides is then measured as an indicator of DGAT1 activity.[4]
Materials and Reagents:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound or other test compounds
-
[¹⁴C]Glycerol or [¹⁴C]oleic acid complexed to BSA
-
Oleic acid
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Organic solvents (e.g., chloroform, methanol)
-
TLC plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a specified pre-incubation period.
-
Labeling: Add [¹⁴C]glycerol or [¹⁴C]oleic acid (complexed with BSA) and unlabeled oleic acid to the cells and incubate for several hours (e.g., 5 hours).[4]
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
Lipid Extraction: Extract the total cellular lipids from the cell lysate using a chloroform:methanol mixture.
-
TLC Separation: Separate the extracted lipids by TLC as described in the cell-free assay protocol.
-
Quantification: Quantify the amount of radiolabeled triglyceride using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by analyzing the dose-dependent inhibition of triglyceride synthesis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target protein within the complex environment of a cell.[10][11]
Principle:
The binding of a ligand, such as this compound, to its target protein, DGAT1, can increase the protein's thermal stability.[10][12] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting.[10] A shift in the melting curve of the protein to higher temperatures in the presence of the compound indicates target engagement.[12][13]
Materials and Reagents:
-
Cells expressing DGAT1 (e.g., HEK293)
-
This compound or other test compounds
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Apparatus for heating cell suspensions (e.g., PCR thermal cycler)
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody specific for DGAT1
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the heated cells, for example, by freeze-thaw cycles.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[12]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against DGAT1.
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble DGAT1 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to the right for the this compound-treated sample indicates target engagement.
Visualizations
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Caption: Workflow for the cell-free DGAT1 enzymatic assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04628935 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent kinase inhibitor and has been identified as a potential therapeutic agent. This document provides detailed application notes and protocols for the development of a cell-based assay to evaluate the efficacy and mechanism of action of this compound, with a focus on its inhibitory effects on Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the fatty acid biosynthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] Inhibition of ACC is a key target for therapeutic intervention in metabolic diseases and cancer.
These protocols describe the necessary steps for cell line selection, assay optimization, and data analysis to characterize the cellular activity of this compound.
Signaling Pathway
Acetyl-CoA Carboxylase (ACC) plays a crucial role in cellular metabolism. Its activity is regulated by various upstream signals, and its product, malonyl-CoA, is a key building block for fatty acid synthesis and a regulator of fatty acid oxidation. The signaling pathway diagram below illustrates the central role of ACC.
References
Application Notes and Protocols for PF-04628935 Dosage in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. As an inverse agonist, this compound not only blocks the binding of the endogenous ligand ghrelin but also reduces the constitutive, ligand-independent activity of the receptor. This mechanism of action makes it a valuable tool for investigating the physiological roles of the ghrelin system and a potential therapeutic agent for conditions such as obesity and alcohol use disorder. These application notes provide detailed protocols for determining the appropriate dosage of this compound for in vivo animal models, primarily based on data from its close structural and functional analog, PF-05190457.
Mechanism of Action: GHSR1a Inverse Agonism
The ghrelin receptor, GHSR1a, is a G-protein coupled receptor (GPCR) that exhibits a high level of constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin. Upon binding, ghrelin further activates the receptor, leading to downstream signaling cascades that regulate appetite, growth hormone release, and reward pathways. This compound, as an inverse agonist, binds to GHSR1a and stabilizes it in an inactive conformation. This action leads to two key effects:
-
Antagonism of Ghrelin: It competitively blocks the binding of acylated ghrelin, thereby preventing ghrelin-induced signaling.
-
Reduction of Basal Activity: It reduces the constitutive, ligand-independent signaling of the receptor, leading to a decrease in baseline pathway activity.
This dual action makes this compound a powerful tool to probe the full extent of GHSR1a signaling in various physiological and pathological processes.
Signaling Pathway Diagram
Caption: GHSR1a signaling pathway and the inhibitory action of this compound.
In Vivo Animal Dosing Information
Table 1: Dose-Range Finding Study of PF-05190457 in Rats
| Animal Model | Compound | Doses (mg/kg) | Administration Route | Key Findings | Reference |
| Wistar Rats | PF-05190457 | 0.3, 1, 3, 10, 30 | Intraperitoneal (i.p.) | Dose-dependent brain and plasma concentrations. Near-complete receptor occupancy estimated at 10 and 30 mg/kg. | [1] |
Table 2: Efficacy Studies of PF-05190457 in Rats
| Animal Model | Compound | Doses (mg/kg) | Administration Route | Measured Endpoint | Outcome | Reference |
| Wistar Rats | PF-05190457 | 3, 10 | Intraperitoneal (i.p.) | Locomotor Activity | No interaction with alcohol-induced changes in locomotor activity. | [1] |
| Wistar Rats | PF-05190457 | 3, 10 | Intraperitoneal (i.p.) | Loss-of-Righting Reflex | No interaction with alcohol-induced sedative effects. | [1] |
| Male and Female Rats | PF-05190457 | 5, 10, 15 | Intraperitoneal (i.p.) | Food Intake | Suppressed food intake under food restriction and ad libitum conditions. |
Experimental Protocols
The following protocols are based on methodologies reported for the in vivo evaluation of the closely related GHSR1a inverse agonist, PF-05190457, and can be adapted for this compound.
Protocol 1: Dose-Range Finding and Pharmacokinetic Study
Objective: To determine the dose-dependent plasma and brain concentrations of this compound and to estimate receptor occupancy.
Materials:
-
This compound
-
Vehicle (e.g., Saline with a solubilizing agent like Tween 80)
-
Wistar rats (male, 8-10 weeks old)
-
Standard laboratory equipment for injection and blood/tissue collection.
Procedure:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent. For in vivo administration, a common vehicle is saline containing a low percentage of a surfactant like Tween 80 to aid solubility. For example, PF-05190457 was prepared with a few drops of Tween 80 and diluted with saline.
-
Dosing:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide rats into dose groups (e.g., vehicle, 0.3, 1, 3, 10, 30 mg/kg).
-
Administer a single intraperitoneal (i.p.) injection of the designated dose of this compound or vehicle.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 15 and 60 minutes), anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant.
-
Perfuse the brains with saline to remove residual blood.
-
Harvest the brains and store all samples at -80°C until analysis.
-
-
Analysis:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio.
-
Estimate receptor occupancy based on the brain concentrations and the in vitro binding affinity (IC50 or Ki) of this compound for the ghrelin receptor.
-
Protocol 2: Food Intake Study
Objective: To evaluate the effect of this compound on food intake.
Materials:
-
This compound
-
Vehicle
-
Rats (male and female)
-
Metabolic cages or standard housing with pre-weighed food.
Procedure:
-
Acclimatization: House rats individually and acclimatize them to the experimental conditions, including the measurement of daily food intake.
-
Dosing:
-
Based on the dose-range finding study, select appropriate doses (e.g., 3, 10, and 30 mg/kg).
-
Administer a single i.p. injection of this compound or vehicle.
-
-
Measurement of Food Intake:
-
Provide a pre-weighed amount of standard chow.
-
Measure food consumption at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Calculate the cumulative food intake for each time point.
-
-
Data Analysis: Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow Diagram
References
Determining the Oral Bioavailability of PF-04628935 in Rats: Application Notes and Protocols
Disclaimer: Publicly available literature from the conducted search did not yield specific data regarding the oral bioavailability of PF-04628935 in rats. The following application notes and protocols are a generalized representation based on standard pharmacokinetic studies in rats for small molecule compounds. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.
Application Notes
These application notes provide a framework for designing and executing a study to determine the oral bioavailability of the investigational compound this compound in a rat model. Oral bioavailability (F%) is a critical parameter in drug development, quantifying the fraction of an orally administered dose that reaches systemic circulation unchanged. This is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration to that following intravenous (IV) administration.
The accompanying protocols detail the necessary steps for animal handling, dose administration, blood sample collection, and bioanalytical methods. A comprehensive understanding of the pharmacokinetics of this compound is essential for dose selection in further preclinical and clinical studies.
Pharmacokinetic Data Summary
The following table is a template for summarizing the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration. Data should be presented as mean ± standard deviation (SD).
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | (e.g., 1 mg/kg) | (e.g., 10 mg/kg) |
| Cmax (ng/mL) | (e.g., 850 ± 150) | (e.g., 350 ± 75) |
| Tmax (h) | (e.g., 0.08) | (e.g., 1.5 ± 0.5) |
| AUC₀-t (ng·h/mL) | (e.g., 1200 ± 200) | (e.g., 1800 ± 300) |
| AUC₀-∞ (ng·h/mL) | (e.g., 1250 ± 210) | (e.g., 1850 ± 310) |
| t½ (h) | (e.g., 4.5 ± 1.0) | (e.g., 5.0 ± 1.2) |
| Cl (L/h/kg) | (e.g., 0.8 ± 0.15) | - |
| Vd (L/kg) | (e.g., 5.0 ± 1.0) | - |
| Oral Bioavailability (F%) | - | (Calculated) |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F%: Absolute oral bioavailability, calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats.
-
Sex: Male and/or female. Note that sex differences in pharmacokinetics can occur.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.
Drug Formulation and Administration
-
Intravenous (IV) Formulation: this compound should be dissolved in a suitable vehicle (e.g., a mixture of PEG400 and saline). The formulation should be sterile-filtered.
-
Oral (PO) Formulation: For oral administration, this compound can be formulated as a solution or suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a lipid-based formulation to enhance solubility.[1]
-
IV Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.
-
PO Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage.[2]
Blood Sample Collection
-
Sampling Sites: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site.
-
Time Points:
-
IV Group: Pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: Pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of this compound in plasma samples.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
Calibration and Quality Control: The assay should include a calibration curve and quality control samples at low, medium, and high concentrations to ensure accuracy and precision.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.
-
Parameters: The parameters listed in the data summary table are calculated from the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for determining the oral bioavailability of a compound in rats.
References
Application Notes and Protocols for PF-04628935 in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in the terminal step of triglyceride synthesis. DGAT-1 plays a crucial role in the absorption of dietary fats and the storage of triglycerides. Inhibition of this enzyme is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. These application notes provide detailed protocols for the preparation of this compound solutions in Dimethyl Sulfoxide (DMSO) and its application in cell-based assays to study lipid metabolism.
Data Presentation
The following table summarizes the key quantitative data for this compound and a closely related compound, PF-04620110, which is also a potent DGAT-1 inhibitor. This data is essential for designing and interpreting experiments.
| Parameter | Value | Source |
| Compound | PF-04620110 | [1] |
| Target | Diacylglycerol O-acyltransferase 1 (DGAT-1) | [1] |
| IC50 (Enzymatic Assay) | 19 nM | [1] |
| IC50 (HT-29 Whole-Cell Assay) | 71 nM | [1] |
| Solubility in DMSO | Sufficient for cell culture experiments (exact value not specified) | Inferred from use in cellular assays[1] |
Signaling Pathway
This compound acts on the triglyceride synthesis pathway by specifically inhibiting the DGAT-1 enzyme. This enzyme is located in the endoplasmic reticulum and catalyzes the final step of triglyceride synthesis, which is the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. The inhibition of DGAT-1 leads to a reduction in the synthesis and storage of triglycerides.
Caption: DGAT-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Determine Required Concentration: Decide on the desired concentration for your stock solution. A 10 mM stock solution is common for many in vitro applications.
-
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
In Vitro DGAT-1 Inhibition Assay (Cell-Based)
Objective: To determine the inhibitory effect of this compound on DGAT-1 activity in a cellular context. This protocol is adapted from a general method for assessing DGAT-1 activity in cells.
Materials:
-
HEK293 or HT-29 cells (known to express DGAT-1)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution in DMSO
-
Oleic acid complexed to bovine serum albumin (BSA)
-
[¹⁴C]-glycerol or a fluorescent lipid probe
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Experimental Workflow:
Caption: Workflow for a cell-based DGAT-1 inhibition assay.
Procedure:
-
Cell Seeding: Seed HEK293 or HT-29 cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the assay, remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO only). Pre-incubate the cells with the compound for 1-2 hours.
-
Substrate Addition: Prepare a solution of oleic acid complexed to BSA and add it to each well to provide the fatty acid substrate for triglyceride synthesis. Simultaneously, add the labeled precursor, such as [¹⁴C]-glycerol.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator to allow for the synthesis and labeling of triglycerides.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with cold PBS to remove unincorporated label. Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).
-
Quantification: Separate the triglyceride fraction from other lipids using thin-layer chromatography (TLC) or another suitable method. Quantify the amount of labeled triglyceride using a scintillation counter (for ¹⁴C) or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of DGAT-1 inhibition for each concentration of this compound compared to the vehicle control. Plot the data and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DGAT-1 activity.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
References
Application Notes and Protocols for PF-04628935 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and orally bioavailable inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and growth hormone release. As an inverse agonist, this compound not only blocks the effects of the endogenous ligand ghrelin but also reduces the receptor's basal, constitutive activity. This property makes it a valuable tool for investigating the physiological roles of the ghrelin receptor and for the development of therapeutics targeting metabolic and endocrine disorders.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including solution preparation, storage, and a general methodology for a dose-response assay.
Physicochemical Properties and Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 496.03 g/mol | [1] |
| Molecular Formula | C₂₄H₂₆ClN₇OS | [1] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | [1] |
| IC₅₀ | 4.6 nM (for ghrelin receptor) | [1] |
| Solubility in DMSO | up to 50 mM | [2] |
| Solubility in Ethanol | up to 20 mM | [2] |
| Storage (Solid) | Store at -20°C | [2] |
| Storage (Stock Solution) | Store at -20°C in aliquots | [2] |
Signaling Pathway of the Ghrelin Receptor (GHS-R1a)
This compound exerts its effects by modulating the signaling of the ghrelin receptor (GHS-R1a). This receptor is known to couple to multiple G protein pathways, leading to a variety of downstream cellular responses. The diagram below illustrates the primary signaling cascades initiated by GHS-R1a activation. As an inverse agonist, this compound would inhibit both ghrelin-induced and basal activity of these pathways.
Caption: Ghrelin Receptor (GHS-R1a) signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass of this compound: Based on the desired stock concentration and volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 496.03 g/mol x 1000 mg/g = 4.96 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Protocol 2: Dose-Response Experiment using a Cell Viability Assay
This protocol provides a general framework for determining the effect of this compound on cell viability. The specific cell line, seeding density, and incubation times should be optimized for your experimental system.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
Caption: Workflow for a dose-response experiment.
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range for a dose-response curve is broad, for example, from 1 nM to 10 µM, to identify the active concentration range.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Day 4 or 5):
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average signal of the blank wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ or EC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound is less soluble in aqueous solutions than in DMSO. | Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of serum-containing medium, then add this to the final culture volume. Ensure the final DMSO concentration remains low. |
| Inconsistent experimental results | Degradation of the compound in the stock solution. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. Store stock solutions properly at -20°C. |
| High background in cell viability assay | Sub-optimal cell seeding density or contamination. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Maintain aseptic cell culture techniques. |
| No observable effect of the compound | Inappropriate concentration range or cell line does not express the ghrelin receptor. | Test a broader range of concentrations. Confirm the expression of GHS-R1a in the chosen cell line using techniques such as RT-qPCR or Western blotting. |
References
Application Notes and Protocols for PF-04628935 in Muscle Wasting Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, characterized by the progressive loss of muscle mass and function, is a debilitating condition associated with numerous chronic diseases, including cancer, chronic kidney disease, and age-related sarcopenia. The ghrelin receptor (GHSR1a) has been a key target of interest in the study of muscle wasting. While ghrelin and its agonists have been shown to have protective effects against muscle atrophy, emerging research suggests a more complex role for this signaling pathway.[1][2] Paradoxical findings, where a ghrelin receptor agonist led to a decrease in lean body and muscle mass, and ghrelin receptor ablation in aging mice resulted in a more youthful muscle metabolic profile, have opened new avenues for investigation.[3]
This document provides detailed application notes and hypothetical protocols for the use of PF-04628935, a potent ghrelin receptor inverse agonist, in preclinical muscle wasting studies. An inverse agonist produces the opposite pharmacological effect to an agonist. The therapeutic rationale explored herein is based on the hypothesis that inhibiting the constitutive activity of the ghrelin receptor could be beneficial in preventing muscle catabolism.
Disclaimer: The following protocols and data are presented as a representative guide for research purposes. They are based on established methodologies in the field of muscle wasting research and the known pharmacological properties of ghrelin receptor inverse agonists. Due to the limited publicly available data on the specific use of this compound in muscle wasting models, these should be considered as a starting point for study design and not as a definitive, validated procedure.
Mechanism of Action: A Hypothetical Rationale
Ghrelin binding to its receptor, GHSR1a, is known to activate downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which promotes protein synthesis and inhibits muscle protein breakdown.[4] However, the ghrelin receptor also exhibits constitutive activity, meaning it can signal in the absence of ghrelin. It is hypothesized that in certain pathological states contributing to muscle wasting, this constitutive activity may be dysregulated.
This compound, as a ghrelin receptor inverse agonist, is proposed to not only block the effects of endogenous ghrelin but also to reduce the constitutive activity of the receptor.[5] This reduction in basal signaling could potentially inhibit downstream pathways that contribute to muscle catabolism, such as the upregulation of muscle-specific ubiquitin ligases, Atrogin-1 and MuRF1, which are key mediators of muscle protein degradation.
Signaling Pathways
Below are diagrams illustrating the established anabolic signaling of ghrelin and the hypothesized mechanism of action for a ghrelin receptor inverse agonist like this compound in muscle wasting.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data from a preclinical study in a mouse model of dexamethasone-induced muscle atrophy, treated with this compound.
Table 1: Effects of this compound on Body Weight and Muscle Mass
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Gastrocnemius Muscle Weight (mg) | Tibialis Anterior Muscle Weight (mg) |
| Vehicle Control | 25.2 ± 1.5 | 24.8 ± 1.7 | 130.5 ± 8.2 | 45.1 ± 3.9 |
| Dexamethasone (B1670325) | 25.5 ± 1.3 | 21.3 ± 1.9 | 95.2 ± 7.5 | 32.8 ± 3.1* |
| Dexamethasone + this compound (10 mg/kg) | 25.3 ± 1.6 | 23.9 ± 1.4# | 118.9 ± 6.8# | 41.5 ± 2.7# |
| Dexamethasone + this compound (30 mg/kg) | 25.6 ± 1.4 | 24.5 ± 1.6# | 125.3 ± 7.1# | 43.2 ± 3.3# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Dexamethasone. Data are mean ± SD. |
Table 2: Effects of this compound on Muscle Fiber Cross-Sectional Area (CSA)
| Treatment Group | Gastrocnemius Fiber CSA (μm²) |
| Vehicle Control | 2850 ± 210 |
| Dexamethasone | 1980 ± 180* |
| Dexamethasone + this compound (10 mg/kg) | 2550 ± 195# |
| Dexamethasone + this compound (30 mg/kg) | 2710 ± 205# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Dexamethasone. Data are mean ± SD. |
Table 3: Effects of this compound on Muscle Atrophy Gene Expression (Fold Change)
| Treatment Group | Atrogin-1 mRNA | MuRF1 mRNA |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Dexamethasone | 4.5 ± 0.8 | 5.2 ± 0.9 |
| Dexamethasone + this compound (10 mg/kg) | 2.1 ± 0.5# | 2.5 ± 0.6# |
| Dexamethasone + this compound (30 mg/kg) | 1.3 ± 0.4# | 1.6 ± 0.5# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Dexamethasone. Data are mean ± SD. |
Experimental Protocols
In Vivo Dexamethasone-Induced Muscle Atrophy Model
This protocol describes a hypothetical study to evaluate the efficacy of this compound in a mouse model of glucocorticoid-induced muscle wasting.
1. Animals and Housing:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: House animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Experimental Groups:
-
Group 1: Vehicle Control (n=10)
-
Group 2: Dexamethasone (20 mg/kg/day, intraperitoneal) (n=10)
-
Group 3: Dexamethasone + this compound (10 mg/kg/day, oral gavage) (n=10)
-
Group 4: Dexamethasone + this compound (30 mg/kg/day, oral gavage) (n=10)
3. Drug Preparation and Administration:
-
This compound: Prepare a suspension in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
-
Dexamethasone: Dissolve in sterile saline.
-
Administration: Administer this compound or vehicle by oral gavage once daily for 10 days. Administer dexamethasone or saline by intraperitoneal injection once daily for the last 5 days of the study.
4. Experimental Workflow Diagram:
References
- 1. Acylated Ghrelin Receptor Agonist HM01 Decreases Lean Body and Muscle Mass, but Unacylated Ghrelin Protects against Redox-Dependent Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ghrelin and the ghrelin receptor GHSR1a in sarcopenia of aging - Jose Garcia [grantome.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental study on the effects of ghrelin on gastric smooth muscle and posterior limb skeletal muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of PF-04628935 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inverse agonist of the ghrelin receptor (GHSR-1a), with an IC50 of 4.6 nM.[1] The ghrelin receptor is a G-protein coupled receptor that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release.[2][3] As an inverse agonist, this compound not only blocks the action of the endogenous ligand ghrelin but also reduces the constitutive, ligand-independent activity of the receptor.[2] This property makes it a valuable tool for investigating the physiological roles of ghrelin signaling and a potential therapeutic agent for metabolic disorders such as obesity.[2][4]
These application notes provide detailed protocols for the preparation and administration of this compound to mice for preclinical research, based on established laboratory procedures for similar small molecules. While specific in vivo studies in mice detailing the administration of this compound are not extensively documented in publicly available literature, the following guidelines are provided based on its chemical properties and standard rodent handling techniques.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 496.03 g/mol | MedChemExpress |
| Formula | C₂₄H₂₆ClN₇OS | MedChemExpress |
| IC₅₀ | 4.6 nM (for human GHSR-1a) | MedChemExpress[1] |
| Solubility | Soluble to 50 mM in DMSOSoluble to 20 mM in ethanol | R&D Systems |
| Oral Bioavailability | 43% (in rats) | MedChemExpress[1] |
Recommended Dosing and Administration Parameters for Mice
The following tables provide general guidelines for oral gavage and intraperitoneal injection in mice. The optimal dose and volume for this compound should be determined empirically for each specific study.
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| 15 - 20 | 22G | 1" - 1.5" |
| 20 - 25 | 20G | 1" - 1.5" |
| 25 - 35 | 18G | 1.5" - 2" |
Table 2: Maximum Recommended Administration Volumes for Mice
| Route of Administration | Maximum Volume (mL/kg) |
| Oral (Gavage) | 10 |
| Intraperitoneal (IP) | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds in mice is a formulation of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. For animals that may be sensitive to DMSO, the concentration can be reduced to 2% DMSO, with the volume adjusted with saline.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube to dissolve the compound completely. Vortex thoroughly.
-
Add the PEG400 and Tween 80 to the solution and vortex until a homogenous mixture is achieved.
-
Finally, add the saline to the mixture and vortex again. The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
-
Final Concentration: Prepare the dosing solution at a concentration that allows for the administration of the desired dose in a volume of 5-10 mL/kg body weight.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (see Table 1)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. The body of the mouse should be held securely.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.
-
With the mouse held in a vertical position, insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth toward the esophagus. The mouse will typically swallow as the needle reaches the back of the throat, which facilitates its entry into the esophagus.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Dose Administration:
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.
-
After administration, gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound dosing solution (ensure sterility)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Restraint:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse by scruffing the neck and back, and turn the mouse over to expose its abdomen. The hindquarters should be slightly lower than the head.
-
-
Injection Site:
-
The injection should be made into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Slightly retract the plunger to ensure that no blood vessel or organ has been penetrated.
-
Slowly inject the solution.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Ghrelin receptor signaling and the inhibitory action of this compound.
Caption: General experimental workflow for this compound administration in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04628935 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and orally bioavailable small molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), commonly known as the ghrelin receptor. The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a critical role in regulating appetite, energy homeostasis, and growth hormone release. A unique characteristic of GHSR1a is its high level of constitutive activity, meaning it can signal without being bound by its endogenous ligand, ghrelin. Inverse agonists like this compound are valuable tools for studying the physiological roles of this constitutive activity and hold therapeutic potential for conditions such as obesity and metabolic disorders by reducing the receptor's basal signaling.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inverse agonist activity at the GHSR1a.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its in vitro activity.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | 4.6 nM | Inverse Agonist Activity | Not specified in provided context | Concentration of this compound that inhibits 50% of the constitutive activity of the ghrelin receptor.[1] |
| Oral Bioavailability | 43% | In vivo (rats) | Not Applicable | Demonstrates good absorption after oral administration.[1] |
| Brain Penetration | Reasonable | In vivo (rats) | Not Applicable | Indicates the compound can cross the blood-brain barrier.[1] |
Signaling Pathways and Experimental Workflows
The ghrelin receptor (GHSR1a) primarily signals through the Gαq/11, Gαi/o, and Gα12/13 G proteins. The constitutive activity of the receptor, which this compound inhibits, is predominantly mediated through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
The following diagram illustrates a typical experimental workflow for characterizing the inverse agonist activity of this compound.
References
Determining the Potency of PF-04628935: Application Notes for GHSR1a IC50 Assays
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of PF-04628935, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a). The included methodologies cover both radioligand binding and functional assays to fully characterize the inhibitory activity of this compound.
Introduction
The Growth Hormone Secretagogue Receptor 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin, is a G protein-coupled receptor (GPCR) that plays a crucial role in appetite regulation, energy homeostasis, and growth hormone release. GHSR1a exhibits high constitutive activity, meaning it can signal without the presence of an activating ligand. Inverse agonists are compounds that bind to the receptor and reduce its basal activity. This compound has been identified as a potent GHSR1a inverse agonist with an IC50 value of 4.6 nM.[1] This document outlines the experimental procedures to verify this potency.
Data Presentation
The following table summarizes the key quantitative data for this compound in relation to GHSR1a.
| Compound | Parameter | Value | Assay Type | Cell Line | Reference |
| This compound | IC50 | 4.6 nM | Inverse Agonist Activity | Not Specified | [1] |
GHSR1a Signaling Pathway
Upon activation by its endogenous ligand ghrelin, GHSR1a primarily couples to the Gαq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. GHSR1a can also couple to other G proteins, such as Gαi/o and Gαs, and can signal through β-arrestin pathways. As an inverse agonist, this compound reduces the basal, ligand-independent signaling of this pathway.
Figure 1: Simplified GHSR1a signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary assays are recommended for determining the IC50 of this compound: a radioligand binding assay to assess its affinity for GHSR1a and a calcium mobilization assay to measure its functional inverse agonist activity.
Radioligand Competition Binding Assay
This assay determines the binding affinity of this compound to GHSR1a by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human GHSR1a (e.g., HEK293, CHO, or BHK cells).[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: 1 µM unlabeled ghrelin.[2]
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[2]
-
Filtration Apparatus (Cell harvester or vacuum filtration manifold).
-
Scintillation Counter and Fluid.
Workflow:
Figure 2: Workflow for the radioligand competition binding assay.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes expressing hGHSR1a on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.[2]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of 1 µM unlabeled ghrelin.[2]
-
Competitive Binding: Add 25 µL of varying concentrations of this compound (e.g., serial dilutions from 10⁻¹¹ M to 10⁻⁵ M).
-
Add 25 µL of [125I]-Ghrelin at a concentration near its Kd value to all wells.[2]
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well for a final volume of 200 µL.[2]
-
-
Incubation:
-
Incubate the plate at 27°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
-
Filtration:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials and add scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[5]
-
Calcium Mobilization Assay for Inverse Agonist Activity
This functional assay measures the ability of this compound to decrease the basal intracellular calcium levels in cells expressing GHSR1a.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human GHSR1a.[6][7]
-
Cell Culture Medium: As recommended for the specific cell line.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[8][9]
-
Test Compound: this compound.
-
Control Agonist: Ghrelin (for assay validation).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for the Functional Assessment of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors
Disclaimer: Initial searches for "PF-04628935" yielded limited and conflicting information regarding its specific target and function in the context of functional assays. However, a closely related compound, PF-04620110 , is a well-characterized, potent, and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). It is highly probable that the intended compound of interest for functional assays is PF-04620110 or a similar DGAT1 inhibitor. Therefore, these application notes will focus on the functional assays relevant to the study of DGAT1 inhibitors.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride (TG) synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1][2] DGAT1 plays a significant role in intestinal fat absorption and is a key regulator of energy metabolism.[1][3] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia.[2][3] These application notes provide detailed protocols for in vitro and cell-based functional assays to characterize the activity of DGAT1 inhibitors.
Signaling Pathway of DGAT1 in Triglyceride Synthesis
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. In the intestine, dietary fats are hydrolyzed into fatty acids and monoglycerides, which are then taken up by enterocytes. Within the enterocytes, these components are re-esterified to form triglycerides in a pathway where DGAT1 catalyzes the final, rate-limiting step. The newly synthesized triglycerides are then packaged into chylomicrons and secreted into the lymphatic system for transport to the rest of the body.
Data Presentation: Efficacy of DGAT1 Inhibitors
The following table summarizes the in vitro potency of various DGAT1 inhibitors.
| Inhibitor | Target | In Vitro Potency (IC50) | Key Findings |
| PF-04620110 | Human DGAT1 | 19 nM[4] | Potent and selective, with >1000-fold selectivity over DGAT2. Orally bioavailable and reduces plasma triglyceride levels in rats.[4] |
| A-922500 | Human DGAT1 | 7 nM[3] | Dose-dependently reduces postprandial serum triglycerides in rodents.[3] |
| T863 | Human DGAT1 | Not explicitly reported | Delays fat absorption and reduces serum and liver triglycerides in diet-induced obese mice.[3] |
| H128 | Human DGAT1 | 98 nM[5] | Reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice.[5] |
Experimental Protocols
In Vitro DGAT1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1 using a microsomal preparation.
Materials:
-
Human recombinant DGAT1 enzyme (microsomal preparation)
-
Substrates: [¹⁴C]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (B52968) (DAG)
-
Assay Buffer: Tris-HCl buffer containing MgCl₂ and BSA
-
Test compounds (e.g., PF-04620110) dissolved in DMSO
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.
-
Add the test compound at various concentrations (typically in a serial dilution). A vehicle control (DMSO) should be included.
-
Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water mixture).
-
Extract the lipids containing the [¹⁴C]-labeled triglycerides.
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular DGAT1 Inhibition Assay
This assay measures the inhibition of triglyceride synthesis in a cellular context.
Materials:
-
A suitable cell line (e.g., MIN6 pancreatic β-cells, Caco-2 human intestinal epithelial cells)[6]
-
Cell culture medium and supplements
-
[¹⁴C]-glycerol or [³H]-oleic acid
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Reagents for thin-layer chromatography (TLC) or a commercial triglyceride quantification kit
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified duration.
-
Add the radiolabeled precursor ([¹⁴C]-glycerol or [³H]-oleic acid) to the cell culture medium and incubate for a period to allow for triglyceride synthesis.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the triglycerides from other lipid species using TLC.
-
Quantify the amount of radiolabeled triglyceride using a scintillation counter or autoradiography.
-
Alternatively, the total triglyceride content can be measured using a colorimetric or fluorometric triglyceride assay kit.[6]
-
Determine the IC50 value of the test compound.
In Vivo Oral Lipid Tolerance Test (OLTT)
This in vivo assay evaluates the effect of a DGAT1 inhibitor on postprandial triglyceride levels in an animal model.
Materials:
-
Rodent model (e.g., C57BL/6J mice)[1]
-
Test compound formulated for oral administration
-
Vehicle control (e.g., 0.5% Tween-80)[6]
-
Corn oil or other lipid source
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Triglyceride assay kit
Procedure:
-
Fast the animals overnight.
-
Administer the test compound or vehicle control by oral gavage.
-
After a specified time (e.g., 30-60 minutes), administer a bolus of corn oil via oral gavage.[1]
-
Collect blood samples at various time points post-oil administration (e.g., 0, 1, 2, 4, 6 hours).
-
Separate the plasma or serum.
-
Measure the triglyceride concentration in the plasma/serum samples using a commercial assay kit.
-
Plot the triglyceride levels over time and calculate the area under the curve (AUC) to assess the overall effect of the inhibitor on postprandial lipemia.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of DGAT1 inhibitors.
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04628935, a Ghrelin Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), commonly known as the ghrelin receptor.[1] As an inverse agonist, this compound not only blocks the binding of the endogenous ligand ghrelin but also reduces the receptor's constitutive activity. The ghrelin system is a key regulator of appetite, energy homeostasis, and glucose metabolism. Consequently, inverse agonists of the ghrelin receptor are under investigation for their therapeutic potential in metabolic disorders and other conditions.
These application notes provide an overview of the available pharmacokinetic and pharmacodynamic data for this compound and detailed protocols for key experiments, drawing from studies on closely related compounds where specific data for this compound is not publicly available.
Data Presentation
Table 1: In Vitro and Preclinical Data for this compound
| Parameter | Value | Species/System | Reference |
| Pharmacodynamics | |||
| GHSR1a Inverse Agonist Activity (IC50) | 4.6 nM | Human GHSR1a expressed in HEK293 cells | [1] |
| Pharmacokinetics | |||
| Oral Bioavailability | 43% | Rat | [1] |
| Brain Penetration | Reported as "reasonable" | Rat | [1] |
Note: Detailed pharmacokinetic and pharmacodynamic studies for this compound in humans are not extensively published. The following data on a related Pfizer compound, PF-05190457, which is also a ghrelin receptor inverse agonist, is provided for illustrative purposes.
Table 2: Phase I Clinical Trial Data for the Related Compound PF-05190457[2][3]
| Parameter | Value | Conditions |
| Pharmacokinetics | ||
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | Single and multiple ascending doses |
| Half-life (t1/2) | 8.2 - 9.8 hours | Single and multiple ascending doses |
| Pharmacodynamics | ||
| Inhibition of Ghrelin-Induced Growth Hormone (GH) Release | 77% | 100 mg dose |
| Delay in Gastric Emptying Lag Time | 30% | 150 mg dose |
| Delay in Gastric Emptying Half-Time | 20% | 150 mg dose |
| Decrease in Postprandial Glucose | 9 mg/dL | 150 mg dose |
Experimental Protocols
The following are representative protocols for the assessment of ghrelin receptor inverse agonists, based on published methodologies.
Protocol 1: In Vitro GHSR1a Inverse Agonist Activity Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound) as an inverse agonist at the human ghrelin receptor (GHSR1a).
Materials:
-
HEK293 cells stably expressing human GHSR1a.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
[125I]-Ghrelin (radioligand).
-
Test compound (this compound).
-
Scintillation proximity assay (SPA) beads.
-
Microplates (e.g., 96-well).
-
Microplate scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hGHSR1a cells to ~80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Assay: a. In a 96-well plate, add the cell membrane preparation, [125I]-Ghrelin, and SPA beads. b. Add the test compound at various concentrations. c. Incubate the plate for a specified period (e.g., 8 hours) to allow for binding to reach equilibrium.[1]
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: a. Generate a dose-response curve by plotting the scintillation counts against the logarithm of the test compound concentration. b. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound (this compound) formulated for oral gavage.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: a. Extract the test compound from the plasma samples. b. Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the mean plasma concentration of the test compound versus time. b. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (by comparing with data from an intravenous dose group).
Protocol 3: Pharmacodynamic Assessment of Ghrelin-Induced GH Release in Humans (based on PF-05190457 studies)
Objective: To evaluate the in vivo pharmacodynamic effect of a ghrelin receptor inverse agonist by measuring its ability to block ghrelin-induced growth hormone (GH) secretion.
Materials:
-
Human subjects.
-
Test compound (e.g., PF-05190457) or placebo.
-
Acylated ghrelin for infusion.
-
Intravenous infusion equipment.
-
Blood collection supplies.
-
Assay kits for GH measurement.
Procedure:
-
Study Design: A randomized, placebo-controlled, crossover study design is often employed.
-
Dosing: Administer the test compound or placebo to the subjects.
-
Ghrelin Challenge: At a specified time after dosing, administer an intravenous infusion of acylated ghrelin for a set duration (e.g., 180 minutes).[2]
-
Blood Sampling: Collect blood samples at baseline and at regular intervals during and after the ghrelin infusion.
-
Biomarker Analysis: Measure the concentration of GH in the serum or plasma samples.
-
Data Analysis: a. Plot the GH concentration over time for both the test compound and placebo groups. b. Calculate the area under the curve (AUC) for the GH response. c. Determine the percentage of inhibition of the ghrelin-induced GH response by the test compound compared to placebo.
Visualizations
Caption: Ghrelin Receptor (GHSR1a) Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing a Ghrelin Receptor Inverse Agonist.
References
Techniques for Measuring PF-04628935 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR) that plays a critical role in regulating appetite, energy homeostasis, and growth hormone release. Due to its high constitutive activity, the ghrelin receptor is a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Inverse agonists like this compound are of particular interest as they can reduce the basal signaling activity of the receptor in the absence of the endogenous ligand, ghrelin.
These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the activity of this compound and other ghrelin receptor inverse agonists. The methodologies described herein are essential for determining binding affinity, functional potency, and physiological efficacy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.6 nM | Not specified in publicly available data, but likely a functional assay measuring inverse agonism. | [1][2] |
| Kᵢ | Data not publicly available | Competitive Radioligand Binding Assay | - |
| In Vivo Efficacy | Acutely reduces food intake in mice. Chronic administration suppresses food intake in Zucker diabetic fatty (ZDF) rats and reduces food intake and body weight in diet-induced obese (DIO) mice. | Food Intake and Body Weight Studies | [3] |
Signaling Pathway of the Ghrelin Receptor and Inverse Agonism of this compound
The ghrelin receptor (GHSR1a) is a GPCR that exhibits high constitutive activity, meaning it can signal in the absence of its natural ligand, ghrelin. This basal activity is mediated through the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which triggers various downstream cellular responses.
This compound, as an inverse agonist, binds to the ghrelin receptor and stabilizes it in an inactive conformation. This action reduces the receptor's basal signaling, leading to a decrease in Gαq/11 activation, subsequent PLC activity, and ultimately, a reduction in intracellular calcium mobilization.
Ghrelin receptor signaling and the inhibitory effect of this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Workflow for the radioligand binding assay.
Protocol:
Materials:
-
Membranes: Crude membrane preparations from cells stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [¹²⁵I]-His-Ghrelin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled ghrelin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice. Homogenize and dilute the membranes in assay buffer to a final concentration that yields a robust signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): Unlabeled ghrelin (1 µM).
-
Competition: Serial dilutions of this compound.
-
-
Add the radioligand to all wells at a concentration near its Kₑ value.
-
Initiate the reaction by adding the diluted membrane preparation to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the ghrelin receptor. A decrease in [³⁵S]GTPγS binding below the basal level indicates inverse agonism.
Workflow:
Workflow for the [³⁵S]GTPγS binding assay.
Protocol:
Materials:
-
Membranes: From cells expressing GHSR1a.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Other reagents and equipment are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer.
-
Non-specific Binding: A high concentration of unlabeled GTPγS.
-
Inverse Agonist Activity: Serial dilutions of this compound.
-
-
Add GDP to all wells (the optimal concentration needs to be determined empirically, typically in the µM range).
-
Add [³⁵S]GTPγS to all wells.
-
Initiate the reaction by adding the membrane preparation.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Filtration and Counting: Follow the same procedure as the radioligand binding assay.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound.
-
Determine the IC₅₀ and the maximal inhibition of basal activity.
-
In Vitro Functional Assay: Calcium Mobilization Assay
This cell-based assay directly measures the functional consequence of ghrelin receptor inverse agonism by monitoring changes in intracellular calcium levels. A decrease in the basal calcium signal in GHSR1a-expressing cells upon treatment with this compound indicates inverse agonist activity.
Workflow:
Workflow for the calcium mobilization assay.
Protocol:
Materials:
-
Cells: A cell line stably expressing GHSR1a (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive dye: Fluo-4 AM or a similar indicator.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject serial dilutions of this compound into the wells.
-
Monitor the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the decrease in the fluorescence signal from baseline against the log concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
In Vivo Assay: Food Intake and Body Weight Measurement
This in vivo assay assesses the physiological effect of this compound on appetite and body weight in animal models.
Workflow:
Workflow for the in vivo food intake and body weight assay.
Protocol:
Materials:
-
Animal Model: Diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats are commonly used models for studying metabolic effects.[3]
-
Test Compound: this compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle Control: The formulation vehicle without the active compound.
-
Metabolic Cages: For accurate measurement of food and water intake.
-
Animal Scale.
Procedure:
-
Acclimatization: Individually house the animals in metabolic cages and allow them to acclimate for several days. Provide ad libitum access to food and water.
-
Baseline Measurement: Record baseline food intake and body weight for a few days before the start of the treatment.
-
Treatment: Randomly assign animals to treatment groups (vehicle control and different doses of this compound). Administer the compound or vehicle at the same time each day for the duration of the study (acute or chronic).
-
Measurement:
-
Food Intake: Measure the amount of food consumed by each animal at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose for acute studies, and daily for chronic studies).
-
Body Weight: Measure the body weight of each animal daily.
-
-
Data Analysis:
-
Calculate the change in food intake and body weight from baseline for each animal.
-
Compare the mean changes between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Express the efficacy as the percentage reduction in food intake and body weight compared to the control group.
-
Conclusion
The assays described in these application notes provide a comprehensive framework for the characterization of this compound and other ghrelin receptor inverse agonists. Proper execution of these in vitro and in vivo experiments is essential for elucidating the pharmacological profile of these compounds and for advancing their development as potential therapeutics for metabolic diseases.
References
Application Notes and Protocols for High-Throughput Screening of PF-04628935 and other Ghrelin Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of appetite, energy homeostasis, and growth hormone release. Notably, GHSR1a exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[1] This constitutive activity is implicated in maintaining a baseline level of hunger and metabolic function. Inverse agonists like this compound not only block the action of ghrelin but also reduce the receptor's basal signaling, making them attractive therapeutic candidates for conditions such as obesity and metabolic syndrome.[1]
High-throughput screening (HTS) is a critical tool for identifying and characterizing novel ghrelin receptor inverse agonists. This document provides detailed application notes and protocols for various HTS assays suitable for screening compounds like this compound.
Data Presentation: In Vitro Activity of Ghrelin Receptor Modulators
The following tables summarize quantitative data for this compound and other representative ghrelin receptor modulators identified through screening efforts.
| Compound | Assay Type | Target | Activity | Value | Reference |
| This compound | Functional Assay | Human GHSR1a | IC50 | 4.6 nM | Not explicitly cited |
| PF-05190457 | Functional Assay | Human GHSR1a | IC50 | - | [2] |
| PF-6870961 | Binding Assay | Human GHSR1a | Ki | Lower affinity than PF-05190457 | [2] |
| PF-6870961 | Functional Assay (IP) | Human GHSR1a | IC50 | Less potent than PF-05190457 | [2] |
| PF-6870961 | Functional Assay (β-arrestin) | Human GHSR1a | IC50 | More potent than PF-05190457 | [2] |
| [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P | Functional Assay (IP) | Human GHSR1a | EC50 | 5.2 nM | [3] |
| HTS Campaign Parameter | Value | Notes | Reference |
| Screen Size | 200,000 compounds | Lead Finder and Prism libraries | [4] |
| Initial Hit Confirmation Rate | Not Specified | - | - |
| Confirmed Hits with Inverse Agonist Activity | 61% | Percentage of triaged antagonist hits showing dose-dependent inverse agonist activity | [4] |
| Z' Factor | > 0.5 | Generally considered a robust assay for HTS | [5] |
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Cascade
The ghrelin receptor (GHSR1a) is a GPCR that primarily couples to the Gαq subunit of heterotrimeric G proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger. Due to its high constitutive activity, this pathway is active even without ghrelin binding. Inverse agonists like this compound reduce this basal signaling. Additionally, GHSR1a can couple to other G proteins and activate pathways like the β-arrestin pathway, which is involved in receptor desensitization and internalization.
Caption: Ghrelin receptor signaling pathway.
High-Throughput Screening Workflow for Inverse Agonists
A typical HTS campaign to identify ghrelin receptor inverse agonists involves several stages, starting from a primary screen of a large compound library to subsequent confirmation and characterization of the hits.
Caption: HTS workflow for inverse agonist discovery.
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the ghrelin receptor, providing information on its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human GHSR1a
-
Cell membrane preparation from the above cells
-
Radioligand (e.g., [¹²⁵I]-Ghrelin or [³⁵S]-MK-677)
-
Unlabeled ghrelin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation:
-
Thaw frozen cell pellets on ice and resuspend in ice-cold lysis buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate):
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of a high concentration of unlabeled ghrelin (e.g., 1 µM).
-
Test Compound wells: Add 50 µL of serially diluted test compounds (including this compound).
-
To all wells, add 50 µL of radioligand at a concentration near its Kd.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation (typically 5-20 µg protein/well) to each well.[6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]
-
Inositol Phosphate (IP-One) HTRF Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, and is a direct measure of Gαq-coupled receptor activity. It is particularly well-suited for detecting inverse agonism due to the high constitutive activity of GHSR1a.[1]
Materials:
-
HEK293 cells expressing human GHSR1a
-
IP-One Gq HTRF Assay Kit (contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)
-
Cell culture medium
-
384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed HEK293-GHSR1a cells into a 384-well white plate at a density of approximately 15,000 cells per well in 20 µL of culture medium.[8]
-
Incubate overnight at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds (including this compound) in stimulation buffer.
-
Remove the culture medium from the cells and add 10 µL of the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.[8]
-
Detection:
-
Add 5 µL of the IP1-d2 conjugate working solution to each well.
-
Add 5 µL of the anti-IP1 cryptate conjugate working solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced. A decrease in the HTRF ratio indicates agonist activity, while an increase indicates inverse agonist activity (as the compound reduces basal IP1 levels, allowing more binding of the labeled IP1).
-
Plot the HTRF ratio against the logarithm of the compound concentration to determine the IC50 for inverse agonists.
-
cAMP GloSensor™ Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which can be modulated by GPCRs that couple to Gαs or Gαi. While GHSR1a is primarily Gαq-coupled, it can also influence cAMP levels. This assay is useful for identifying compounds that may have biased signaling properties. A decrease in cAMP can indicate inverse agonism if the receptor has constitutive activity that elevates basal cAMP.
Materials:
-
HEK293 cells co-expressing GHSR1a and a cAMP biosensor (e.g., GloSensor™)
-
GloSensor™ cAMP Reagent
-
Cell culture medium
-
384-well white plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Plate the engineered HEK293 cells in a 384-well white plate and incubate overnight.
-
-
Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium and add the equilibrated reagent to the cells.
-
Incubate at room temperature for 2 hours to allow the reagent to enter the cells.
-
-
Compound Addition: Add serially diluted test compounds to the wells.
-
Signal Measurement:
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a plate luminometer. An increase in luminescence indicates a decrease in cAMP levels, consistent with inverse agonism for a constitutively active receptor that elevates cAMP.
-
-
Data Analysis:
-
Normalize the luminescence signal to control wells.
-
Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 or IC50.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated ghrelin receptor, a key event in receptor desensitization and internalization. It is valuable for identifying biased ligands that may preferentially activate G protein-independent signaling pathways.
Materials:
-
HEK293 cells co-expressing GHSR1a fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Commercial cell lines such as PathHunter® are available.
-
Assay buffer
-
Detection reagents (substrate for the complemented enzyme)
-
384-well white plates
-
Luminometer
Protocol:
-
Cell Plating: Seed the engineered cells in a 384-well white plate and incubate overnight.
-
Compound Addition: Add serially diluted test compounds to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.
-
Detection:
-
Add the detection reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow the signal to develop.
-
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
An increase in signal indicates β-arrestin recruitment. For inverse agonists, a decrease from the basal signal (if any) would be observed.
-
Plot the signal against the logarithm of the compound concentration to determine the EC50 for agonists or IC50 for inverse agonists.
-
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Troubleshooting & Optimization
PF-04628935 stability in cell culture media
Welcome to the Technical Support Center for PF-04628935. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.
Disclaimer: Publicly available experimental data on the stability of this compound in cell culture media is limited. The information provided herein is based on general principles of small molecule stability and best practices for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, thereby inhibiting downstream signaling pathways that are active even in the absence of the natural ligand, ghrelin. The primary signaling cascade affected is the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream events.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of small molecules like this compound in cell culture media.[1] These include:
-
pH: The typical pH of cell culture media (7.2-7.4) can affect the chemical stability of compounds.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Media Components: Reactive components in the media, such as certain amino acids or vitamins, could potentially interact with the compound.
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases may metabolize the compound.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. It is advisable to handle such compounds in low-light conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: Based on vendor information, this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come to room temperature.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity and off-target effects. Ensure that the vehicle control group in your experiment contains the same final concentration of DMSO as the treatment groups.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity over time | Compound degradation in cell culture media. | Perform a stability study to determine the half-life of this compound under your specific experimental conditions. Consider replenishing the media with freshly diluted compound at regular intervals if significant degradation occurs. |
| Adsorption to plasticware. | Use low-binding microplates and tubes. Include a control without cells to assess the extent of binding to the plasticware. | |
| High variability between replicate wells | Inconsistent sample handling. | Ensure thorough mixing of the media after adding the compound. Use calibrated pipettes for accurate liquid handling. |
| Incomplete solubilization of the compound. | Visually inspect the stock solution for any precipitate. If present, gently warm and vortex the solution to ensure complete dissolution. Prepare fresh stock solutions regularly. | |
| Unexpected cellular toxicity | High concentration of the compound. | Perform a dose-response experiment to determine the optimal non-toxic working concentration. |
| Cytotoxicity of the solvent (DMSO). | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of a compound like this compound in your specific cell culture medium.
1. Materials:
- This compound
- Anhydrous DMSO
- Your specific cell culture medium (with and without serum, if applicable)
- Incubator (37°C, 5% CO₂)
- Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Spike Media: Dilute the stock solution into pre-warmed cell culture medium to your desired final concentration (e.g., 1 µM). Prepare separate samples for media with and without serum.
- Incubation: Place the spiked media in a cell culture incubator at 37°C with 5% CO₂.
- Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration reference.
- Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
- Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.
3. Data Analysis:
- Plot the concentration of this compound as a percentage of the initial concentration versus time.
- Calculate the half-life (t₁/₂) of the compound in the cell culture medium.
Signaling Pathways and Workflows
Caption: GHSR1a signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Troubleshooting PF-04628935 precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04628935. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and orally bioavailable inverse agonist of the ghrelin receptor (GHSR1a), with an IC50 of 4.6 nM.[1] It is a small molecule with the chemical formula C₂₄H₂₆ClN₇OS and a molecular weight of 496.03 g/mol .[1] Its ability to penetrate the brain makes it a valuable tool for studying the role of the ghrelin system in both central and peripheral processes.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing stock solutions of this compound. It is soluble up to 50 mM (24.8 mg/mL) in DMSO and up to 20 mM (9.92 mg/mL) in ethanol.[1]
Q3: How should I store this compound and its stock solutions?
Solid this compound should be stored at -20°C.[1] For stock solutions, it is best practice to prepare aliquots of the high-concentration stock in DMSO or ethanol and store them at -20°C to minimize freeze-thaw cycles.
Q4: What is the expected solubility of this compound in aqueous solutions like PBS or cell culture media?
Troubleshooting Guide: this compound Precipitation Issues
Precipitation of this compound in aqueous solutions is a common challenge that can significantly impact experimental results. This guide provides potential causes and solutions to help you troubleshoot and avoid this issue.
Problem: I observed a precipitate after adding my this compound stock solution to my aqueous experimental buffer (e.g., PBS, cell culture medium).
Below is a systematic approach to identifying the cause and resolving the precipitation.
Potential Cause 1: Final Concentration Exceeds Aqueous Solubility
The most common reason for precipitation is that the final concentration of this compound in your aqueous medium is higher than its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration (with caution): While increasing the final DMSO concentration can enhance solubility, it is crucial to keep it as low as possible (typically below 0.5%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control with the same final DMSO concentration.
Potential Cause 2: Improper Solution Preparation Technique
The way you prepare your working solution can significantly impact whether the compound stays in solution.
Solutions:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Ensure Rapid and Thorough Mixing: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being vortexed or stirred to promote rapid dispersion and prevent localized high concentrations that can lead to immediate precipitation.
-
Pre-warm the Aqueous Buffer: Adding a cold DMSO stock to a cold aqueous buffer can decrease the solubility of the compound. Pre-warming your buffer to the experimental temperature (e.g., 37°C) before adding the compound can help.
Potential Cause 3: pH of the Aqueous Buffer
The solubility of small molecules can be pH-dependent.
Solution:
-
Optimize the pH of your Buffer: If your experimental conditions allow, you can test a range of pH values for your buffer to see if it improves the solubility of this compound.
Potential Cause 4: Interaction with Components in the Medium
Components in complex media, such as proteins in serum, can sometimes interact with the compound and cause it to precipitate.
Solution:
-
Test in a Simpler Buffer: To determine if media components are the issue, test the solubility of this compound in a simple buffer like PBS at the same final concentration. If it remains in solution in PBS but precipitates in your cell culture medium, this suggests an interaction with a media component.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 24.8 |
| Ethanol | 20 | 9.92 |
Data sourced from product information sheets.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.96 mg of this compound (Molecular Weight = 496.03 g/mol ).
-
Dissolve: Add the appropriate volume of sterile DMSO to the powder.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to the desired experimental temperature
-
Sterile tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine Final Concentrations: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid a large dilution factor in a single step, first prepare an intermediate dilution of your stock solution in DMSO.
-
Add to Aqueous Buffer: While vigorously vortexing or stirring the pre-warmed aqueous buffer, slowly add the required volume of the this compound stock solution.
-
Mix Thoroughly: Continue to mix the solution for a few minutes to ensure it is homogenous.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
References
Technical Support Center: Optimizing PF-04628935 for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-04628935 in in vitro studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Its IC50 value is approximately 4.6 nM.[1][2] As an inverse agonist, this compound not only blocks the binding of the endogenous ligand ghrelin but also reduces the constitutive activity of the receptor. The ghrelin receptor is known to have high constitutive activity, meaning it is active even in the absence of ghrelin.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial in vitro experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and assay. A typical starting range could be from 0.1 nM to 10 µM. Given its high potency (IC50 = 4.6 nM), effects are expected to be observed in the low nanomolar range.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 20 mM.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%. Stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound known to have off-target effects?
Q5: What are the expected downstream signaling effects of this compound treatment?
A5: As an inverse agonist of the Gq/11-coupled ghrelin receptor, this compound is expected to decrease the basal levels of intracellular signaling pathways activated by the receptor. This includes a reduction in the production of inositol (B14025) phosphates and a decrease in intracellular calcium mobilization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low activity observed | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial of the compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Suboptimal Concentration: The concentration range used may not be appropriate for the cell line or assay. | Perform a wide-range concentration-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration. | |
| Low Receptor Expression: The cell line used may have low or no expression of the ghrelin receptor (GHS-R1a). | Verify the expression of GHS-R1a in your cell line using techniques such as qPCR, western blot, or flow cytometry. Consider using a cell line known to express the ghrelin receptor or a recombinant cell line overexpressing the receptor. | |
| High background signal | High Constitutive Activity of the Receptor: The ghrelin receptor has high basal activity, which can lead to a high background signal. | This is expected for an inverse agonist assay. The goal is to measure the reduction from this high baseline. Ensure your assay has a sufficient signal-to-noise ratio to detect this decrease. |
| Assay Interference: The compound may interfere with the assay components (e.g., autofluorescence). | Run a control with the compound in the absence of cells to check for assay interference. | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use appropriate cell seeding techniques to achieve a uniform cell monolayer. |
| Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate media components and the compound, leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. | |
| Observed Cytotoxicity | High Compound Concentration: The concentrations of this compound used may be toxic to the cells. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the toxic threshold for functional assays. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is below 0.1% and include a vehicle control (media with the same DMSO concentration) in all experiments. |
Experimental Protocols
Protocol 1: Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled GPCR activation. As an inverse agonist, this compound is expected to decrease the basal accumulation of IPs.
Materials:
-
Cells expressing the ghrelin receptor (e.g., HEK293 cells stably expressing GHS-R1a)
-
Cell culture medium
-
Inositol-free medium
-
³H-myo-inositol
-
This compound
-
Lysis buffer (e.g., 0.1 M formic acid)
-
Anion-exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to near confluency.
-
Radiolabeling: Replace the culture medium with inositol-free medium containing ³H-myo-inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Compound Treatment: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Add varying concentrations of this compound (and a vehicle control) and incubate for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with cold lysis buffer.
-
IP Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantification: Quantify the amount of radiolabeled inositol phosphates in each sample using a scintillation counter.
-
Data Analysis: Plot the IP accumulation against the concentration of this compound to generate a concentration-response curve and determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor modulation. This compound should decrease the basal intracellular calcium levels in cells with constitutively active ghrelin receptors.
Materials:
-
Cells expressing the ghrelin receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom multi-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a buffer containing the dye and probenecid for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence.
-
Compound Addition: Add varying concentrations of this compound and measure the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the change in fluorescence against the compound concentration to determine the IC50.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration at which this compound becomes toxic to the cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere (typically overnight), treat them with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for a period that is relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Ghrelin Receptor (GHS-R1a) Inverse Agonist | [1][2] |
| IC50 | 4.6 nM | [1][2] |
| Molecular Weight | 496.03 g/mol | [2] |
| Formula | C₂₄H₂₆ClN₇OS | [2] |
| Solubility (DMSO) | ≥ 50 mM | [2] |
| Solubility (Ethanol) | ≥ 20 mM | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Notes |
| Inositol Phosphate Accumulation | GHS-R1a expressing cells (e.g., HEK293) | 0.1 nM - 1 µM | Titration is necessary to determine the optimal range for your specific cell clone and assay conditions. |
| Calcium Mobilization | GHS-R1a expressing cells (e.g., CHO) | 0.1 nM - 1 µM | The response will be a decrease from the basal signal. |
| cAMP Assay | GHS-R1a expressing cells (if co-expressed with a promiscuous G-protein) | 0.1 nM - 1 µM | Ghrelin receptor primarily signals through Gq, but effects on cAMP can be measured in engineered systems. |
| Cell Viability (Cytotoxicity) | Various | 1 nM - 100 µM | The cytotoxic concentration will be cell line dependent and should be determined empirically. |
Mandatory Visualizations
Caption: Ghrelin Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Characterization of this compound.
References
Overcoming poor solubility of PF-04628935
Welcome to the technical support center for PF-04628935. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this potent ghrelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist/inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. It has an IC50 of 4.6 nM. By blocking the activity of this receptor, this compound can inhibit signaling pathways involved in appetite regulation and energy homeostasis.
Q2: What are the known solubility characteristics of this compound?
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be precipitating because its solubility limit in the final aqueous solution is being exceeded. Try using a lower final concentration in your assay.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock in a small volume of media, vortex or mix well, and then add this to your final culture volume.
-
Increase the serum concentration: If your cell culture media contains fetal bovine serum (FBS) or other serum, the proteins in the serum can help to keep hydrophobic compounds in solution. If your experimental design allows, a temporary increase in serum concentration during treatment might help.
-
Use a vehicle control: Always include a vehicle control in your experiments, which is the final concentration of DMSO in the media without the compound. This will help you to distinguish between compound-specific effects and any effects of the solvent. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[1]
Q4: Can I sonicate or heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) or brief sonication can be used to aid in the initial dissolution of this compound in DMSO. However, the stability of the compound under these conditions should be considered. It is advisable to start with fresh stock solutions and avoid repeated freeze-thaw cycles. For aqueous solutions, warming or sonication might temporarily improve solubility, but the compound may precipitate out as the solution cools.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides systematic approaches to address solubility challenges with this compound in your experiments.
Initial Stock Solution Preparation
The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO.
Quantitative Data: Solubility in DMSO
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Concentration | 10 mg/mL | |
| Appearance | Clear Solution |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 496.03 g/mol ) in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 4.96 mg of this compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Working Solution Preparation for In Vitro Assays
The primary challenge is the dilution of the DMSO stock into aqueous media without precipitation.
Experimental Protocol: Dilution of DMSO Stock into Aqueous Media
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm your cell culture medium or assay buffer to the experimental temperature (usually 37°C).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the DMSO stock in your aqueous media. For example, add 1 µL of the 10 mM stock to 99 µL of media to get a 100 µM solution (with 1% DMSO). Vortex immediately.
-
Add the desired volume of this intermediate dilution to your final assay volume. This two-step process can help prevent localized high concentrations that lead to precipitation.
-
-
Direct Dilution (for lower concentrations):
-
For final concentrations in the low micromolar or nanomolar range, direct dilution of the 10 mM stock into the final media volume may be possible.
-
It is crucial to add the small volume of DMSO stock directly to the larger volume of media while vortexing or swirling to ensure rapid dispersal.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to your assay system.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound acts as an antagonist/inverse agonist at the GHS-R1a receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, ghrelin, to GHS-R1a activates multiple downstream signaling cascades. As an antagonist, this compound blocks these signaling events.
The GHS-R1a receptor can couple to several G protein subtypes, leading to a complex signaling network:
-
Gαq/11 Pathway: This is considered the canonical pathway. Activation leads to the stimulation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway: Coupling to Gαi/o can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This can lead to the activation of the small GTPase RhoA and its downstream effectors, such as Rho-associated kinase (ROCK).
-
β-Arrestin Pathway: Upon receptor activation, β-arrestins can be recruited, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.
Ghrelin Receptor (GHS-R1a) Signaling Pathways
References
Technical Support Center: PF-04628935 Off-Target Effects Investigation
This technical support center is designed for researchers, scientists, and drug development professionals investigating the off-target effects of PF-04628935, a potent ghrelin receptor (GHS-R1a) antagonist/inverse agonist. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.
Troubleshooting Guides
This section provides solutions to common issues encountered during the investigation of this compound's off-target effects.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in off-target assays | Compound stability and solubility issues. | Ensure proper storage of this compound stock solutions at -20°C or -80°C to prevent degradation.[1] Prepare fresh dilutions for each experiment and visually inspect for precipitation.[2] |
| Cell-based assay variability. | Use cells within a consistent and low passage number range.[2] Ensure uniform cell seeding density to minimize variability in viability and signaling assays.[2] | |
| Assay-related inconsistencies. | Standardize incubation times with the compound across all experiments.[2] Use ice-cold lysis buffer with protease and phosphatase inhibitors for consistent sample preparation.[2] | |
| Unexpected or paradoxical cellular phenotype | Off-target effects of this compound. | Perform a dose-response analysis to see if the unexpected phenotype has a different potency than the on-target ghrelin receptor antagonism. A significantly different dose-response curve could indicate an off-target effect.[3] |
| On-target effects in a novel context. | The ghrelin receptor has complex signaling pathways, including G-protein-dependent and -independent mechanisms.[4] The observed phenotype might be a result of biased agonism or inverse agonism at the ghrelin receptor in your specific cell system.[4][5] | |
| Experimental artifact. | Use a structurally unrelated ghrelin receptor antagonist to see if the same phenotype is produced.[2] This can help differentiate between a true on-target effect and an artifact or off-target effect specific to the chemical scaffold of this compound. | |
| Difficulty confirming a suspected off-target | Low affinity or transient interaction. | Employ more sensitive detection methods. For example, surface plasmon resonance (SPR) can detect direct binding events in real-time, which is useful for characterizing low-affinity or transient interactions. |
| Cell-specific expression of the off-target. | Confirm the expression of the putative off-target protein in your experimental cell line using techniques like qPCR or western blotting. | |
| Functional redundancy. | If the off-target is a member of a protein family with redundant functions, knocking down a single off-target may not produce a clear phenotype. Consider using broader-spectrum inhibitors for the protein family or a multi-knockdown approach. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a potent antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its on-target effects are related to the modulation of ghrelin signaling, which plays a role in appetite regulation, growth hormone secretion, and energy homeostasis.
Q2: Is there any publicly available data on the off-target selectivity of this compound?
Q3: What are the common off-target liabilities for G-protein coupled receptor (GPCR) ligands like this compound?
A3: GPCR ligands can sometimes exhibit cross-reactivity with other GPCRs, particularly those with similar binding pocket structures. Common off-target families for small molecule GPCR ligands include other aminergic receptors (e.g., serotonin, dopamine, adrenergic) and peptide receptors.[6]
Q4: How can I begin to investigate the potential off-target profile of this compound in my experimental system?
A4: A tiered approach is recommended. Start with in silico prediction tools that can suggest potential off-targets based on the chemical structure of this compound.[7] Subsequently, you can perform in vitro screening against a broad panel of receptors and enzymes, often available through contract research organizations (CROs).[3][8]
Q5: What experimental approaches can I use to validate a predicted off-target of this compound?
A5: To validate a predicted off-target, you can perform direct binding assays, such as radioligand binding assays or surface plasmon resonance, using the purified off-target protein.[3] Functional assays in cells overexpressing the putative off-target can also be used to confirm a functional interaction.
Quantitative Data Presentation
Since specific off-target binding data for this compound is not publicly available, the following table provides a hypothetical selectivity profile for a representative ghrelin receptor antagonist, "Compound G," to illustrate how such data is typically presented. The inhibitor constant (Ki) is used to represent binding affinity, where a lower value indicates a stronger interaction.
| Target | Target Class | Binding Affinity (Ki, nM) | Selectivity (fold vs. GHS-R1a) |
| GHS-R1a (On-target) | GPCR | 5 | 1 |
| 5-HT2B Receptor | GPCR | 500 | 100 |
| α2A Adrenergic Receptor | GPCR | 1,200 | 240 |
| M1 Muscarinic Receptor | GPCR | >10,000 | >2,000 |
| hERG Channel | Ion Channel | 8,000 | 1,600 |
| PKA | Kinase | >10,000 | >2,000 |
Interpretation: In this hypothetical example, "Compound G" is 100-fold more selective for its primary target, the ghrelin receptor, over the 5-HT2B receptor. It shows minimal interaction with the M1 muscarinic receptor and PKA at concentrations where it would be highly active at its primary target. However, at higher concentrations, interactions with the 5-HT2B and α2A adrenergic receptors could become physiologically relevant and warrant further investigation.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Off-Target Assessment
This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to a potential off-target receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for a specific off-target receptor.
Materials:
-
Cell membranes or purified protein expressing the off-target receptor.
-
A specific radioligand for the off-target receptor (e.g., ³H-labeled).
-
This compound at a range of concentrations.
-
A known non-labeled ligand for the off-target receptor (for determining non-specific binding).
-
Assay buffer.
-
Scintillation vials and scintillation fluid.
-
A scintillation counter.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either assay buffer (for total binding), a saturating concentration of the non-labeled ligand (for non-specific binding), or the dilution series of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: On-target and hypothetical off-target signaling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Unexpected Results with PF-04628935
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-04628935, a potent Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. Our goal is to help you navigate and interpret unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] By inhibiting DGAT1, this compound is expected to reduce the synthesis and absorption of dietary fats.[1][2][3]
Q2: What are the expected in vivo effects of this compound?
A2: Based on preclinical studies with DGAT1 inhibitors, the expected in vivo effects include:
-
Reduced postprandial (after-meal) triglyceride levels.[3][4]
-
Decreased body weight and adiposity in diet-induced obesity models.
-
Improved insulin (B600854) sensitivity and glucose homeostasis.[1]
-
Amelioration of hepatic steatosis (fatty liver).[5]
Q3: We are observing significant gastrointestinal (GI) distress, such as diarrhea and nausea, in our animal models. Is this an expected side effect?
A3: Yes, gastrointestinal side effects, including diarrhea, nausea, and vomiting, are commonly reported with DGAT1 inhibitors and are considered a likely mechanism-based effect.[2][6] Similar symptoms have been observed in humans with a congenital deficiency in DGAT1.[7] These adverse events are a significant challenge in the clinical development of DGAT1 inhibitors.[2][6]
Q4: Despite a significant reduction in plasma triglycerides, we are not observing the expected improvements in glucose tolerance or a substantial decrease in body weight. Why might this be?
A4: This is a documented phenomenon with some DGAT1 inhibitors. While they are potent in reducing triglyceride levels, the effects on glucose metabolism and body weight can be less pronounced or variable.[7] Several factors could contribute to this:
-
Dose-Limiting Side Effects: The gastrointestinal intolerance may necessitate using a dose that is sufficient to impact lipid metabolism but not high enough to induce significant weight loss or improvements in glucose homeostasis.[4][6]
-
Complex Metabolic Regulation: Glucose and energy homeostasis are regulated by multiple, redundant pathways. The inhibition of DGAT1 alone may not be sufficient to overcome compensatory mechanisms.
-
Tissue Specificity: The metabolic consequences of DGAT1 inhibition can vary depending on the tissue.[7]
Troubleshooting Guide
Problem 1: Severe Gastrointestinal Side Effects Obscuring Experimental Readouts
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | 1. Dose-Response Study: Perform a dose-response study to identify the minimum effective dose that reduces postprandial triglycerides without causing severe GI distress. 2. Dose Titration: Start with a lower dose and gradually increase it over several days to allow for acclimatization. |
| Diet Composition | 1. Modify Fat Content: The severity of GI side effects can be exacerbated by high-fat diets. Consider reducing the percentage of fat in the experimental diet. 2. Diet Formulation: Ensure the diet is well-tolerated by the animal model in the absence of the inhibitor. |
| Animal Model Sensitivity | 1. Strain Variation: Different rodent strains can have varying sensitivities to DGAT1 inhibition. If possible, test the compound in a different strain. 2. Acclimatization Period: Ensure animals are properly acclimatized to the housing, diet, and handling procedures before initiating the experiment. |
Problem 2: Lack of Efficacy on Glucose Metabolism or Body Weight
| Possible Cause | Troubleshooting Steps |
| Insufficient Dose | 1. Re-evaluate Dose: If GI side effects are not dose-limiting, consider cautiously increasing the dose of this compound. 2. Pharmacokinetic Analysis: Measure plasma levels of this compound to ensure adequate exposure and target engagement. |
| Experimental Model | 1. Diet-Induced Obesity Model: Ensure the diet-induced obesity model is robust and that animals have developed significant obesity and insulin resistance before starting treatment. 2. Duration of Treatment: Chronic effects on body weight and glucose metabolism may require longer treatment periods. |
| Compensatory Mechanisms | 1. Measure Food Intake: Monitor food intake to determine if a lack of weight loss is due to compensatory hyperphagia. 2. Energy Expenditure: Consider measuring energy expenditure through indirect calorimetry to assess for changes in metabolic rate. |
| Off-Target Effects | 1. Literature Review: While this compound is a selective DGAT1 inhibitor, unexpected off-target effects at higher concentrations cannot be entirely ruled out. Review available literature for any known off-target activities of similar compounds. |
Data Presentation
Table 1: Summary of Expected vs. Unexpected Outcomes with DGAT1 Inhibitors
| Parameter | Expected Outcome | Commonly Observed Unexpected Outcome | Potential Explanation |
| Postprandial Triglycerides | Significant Reduction | --- | On-target effect of DGAT1 inhibition. |
| Body Weight | Reduction | Modest or no change | Dose-limiting GI side effects; compensatory mechanisms.[7] |
| Glucose Homeostasis | Improvement | Modest or no improvement | Dose-limiting GI side effects; complex metabolic regulation.[7] |
| Gastrointestinal Tolerability | Well-tolerated | Diarrhea, nausea, vomiting | Mechanism-based effect due to inhibition of intestinal fat absorption.[2][6] |
Experimental Protocols
Protocol 1: Oral Lipid Tolerance Test (OLTT) in Rodents
This protocol is a standard method to evaluate the in vivo efficacy of DGAT1 inhibitors on postprandial hypertriglyceridemia.
-
Animal Model: Use fasted (overnight) mice or rats.
-
Compound Administration: Administer this compound or vehicle orally at the desired dose.
-
Lipid Challenge: After a set pre-treatment time (e.g., 1 hour), administer an oral bolus of a lipid source (e.g., corn oil).
-
Blood Sampling: Collect blood samples via tail vein or other appropriate methods at baseline (0 hours) and at several time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Measure plasma triglyceride concentrations using a commercial assay kit.
-
Data Analysis: Calculate the area under the curve (AUC) for the triglyceride excursion and compare the treated group to the vehicle group.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action and associated GI side effects.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gwasstories.com [gwasstories.com]
- 7. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating PF-04628935 Toxicity in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PF-04628935 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity and other adverse effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor. Unlike a neutral antagonist that simply blocks the agonist, an inverse agonist binds to the same receptor and inhibits its basal, constitutive activity. The GHSR1a receptor is known to have high constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin.[1][2][3] this compound reduces this baseline signaling.
Q2: What are the potential causes of this compound-induced toxicity in cell lines?
Toxicity from this compound in cell culture can stem from several factors:
-
On-target effects: The primary mechanism of this compound is the inhibition of GHSR1a signaling. GHSR1a activation is linked to cell survival pathways, including the reduction of apoptosis and suppression of reactive oxygen species (ROS).[4] Therefore, inhibiting the receptor's constitutive activity could potentially lead to increased apoptosis or oxidative stress in cell lines that rely on this basal signaling for survival.
-
Off-target effects: Like many small molecules, this compound could interact with other cellular targets, leading to unintended toxicity. These effects may be cell-line specific.
-
Compound concentration: Excessive concentrations of the compound can lead to non-specific toxicity. It is crucial to determine the optimal concentration that achieves the desired biological effect without causing widespread cell death.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. The final DMSO concentration in the culture medium should generally be kept below 0.5%.[5]
-
Poor compound solubility: Precipitation of the compound in the culture medium can lead to inconsistent results and direct physical stress on the cells.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using an MTT or trypan blue exclusion assay) and total cell number (e.g., using a cell counter or a CyQUANT assay).
-
Cytotoxicity will show a decrease in the percentage of viable cells and a reduction in the total cell number over time.[6]
-
Cytostaticity will result in a plateau of the total cell number while the percentage of viable cells remains high.[6]
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Working Concentrations
If you observe significant cell death after treatment with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic for your specific cell line (typically <0.5%). Run a vehicle-only control to assess the solvent's effect.[5] |
| Incorrect Compound Concentration | Double-check all calculations for stock solutions and dilutions. If possible, verify the concentration of your stock solution analytically. |
| Cell Health and Density | Use cells that are in the logarithmic growth phase and ensure they are not overly confluent, as this can increase their sensitivity to stress. Standardize cell seeding density for all experiments. |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can cause cell death. |
Issue 2: Inconsistent or Non-Reproducible Toxicity Results
Variability in experimental outcomes can be addressed by:
| Potential Cause | Recommended Action |
| Experimental Variability | Standardize all experimental parameters, including cell passage number, seeding density, incubation times, and CO2 levels. Prepare fresh compound dilutions for each experiment. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation. Test the solubility of this compound in your specific culture medium beforehand. If solubility is an issue, consider using a lower concentration or a different formulation. |
| Assay Interference | Some compounds can interfere with the reagents used in cytotoxicity assays. Run a control with this compound in a cell-free medium to check for direct interference with your assay.[7] |
Strategies for Mitigating this compound Toxicity
If on-target toxicity is suspected, the following strategies may help to mitigate the adverse effects while preserving the desired experimental outcome:
| Mitigation Strategy | Description |
| Dose-Response Optimization | Perform a careful dose-response experiment to identify the lowest effective concentration of this compound that elicits the desired biological response with minimal toxicity. |
| Time-Course Optimization | Conduct a time-course experiment to determine the shortest incubation time required to observe the intended effect, thereby reducing the duration of cellular stress. |
| Co-treatment with Cytoprotective Agents | If oxidative stress is a suspected mechanism of toxicity, consider co-treatment with an antioxidant such as N-acetylcysteine (NAC). The effectiveness and appropriate concentration of any co-treatment agent must be empirically determined for your cell line. |
| Use of a Different Cell Line | The expression and importance of GHSR1a can vary between cell lines. If feasible, consider using a cell line that is less sensitive to the inhibition of this pathway but still relevant to your research question. |
| Control for Off-Target Effects | To confirm that the observed toxicity is due to the on-target inhibition of GHSR1a, test this compound in a cell line that does not express the receptor. If toxicity persists, off-target effects are likely contributing. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells and treat them with this compound as described in the MTT protocol.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity for each treatment relative to a positive control (lysed cells).
Visualizations
Caption: Simplified GHSR1a signaling and the inhibitory effect of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
PF-04628935 experimental variability and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the experimental Anaplastic Lymphoma Kinase (ALK) inhibitor, PF-04628935. The information is designed to address common challenges and ensure the successful design and execution of in vitro experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the experimental use of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and its various mutated forms. By binding to the ATP-binding pocket of the ALK kinase domain, it blocks downstream signaling pathways involved in cell proliferation and survival.
Q2: I am not observing the expected level of inhibition in my cell-based assay. What are the potential causes?
A2: A lack of inhibitory effect can stem from several factors:
-
Reagent Integrity: Ensure this compound is properly stored and has not undergone multiple freeze-thaw cycles. Confirm the compound is fully dissolved in a suitable solvent like DMSO before further dilution.
-
Cellular Context: The expression and activation status of ALK in your chosen cell line are critical. Verify ALK expression and phosphorylation (activation) via Western blot before initiating inhibitor studies.
-
Experimental Conditions: The concentration of the inhibitor and the incubation time are key parameters. A dose-response and time-course experiment should be performed to determine the optimal conditions for your specific cell line and assay.
-
Acquired Resistance: Prolonged exposure to ALK inhibitors can lead to the development of resistance through on-target mutations in the ALK kinase domain or activation of bypass signaling pathways.[1][2][3]
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: To confirm that an observed phenotype is due to ALK inhibition, consider the following approaches:
-
Use of Multiple Inhibitors: Employ structurally distinct ALK inhibitors. A consistent phenotype across different inhibitors suggests an on-target effect.
-
Genetic Knockdown/Out: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALK expression. If the phenotype is recapitulated, it is likely an on-target effect.
-
Rescue Experiments: Introduce a mutated, resistant form of ALK into the cells. If this rescues the phenotype in the presence of this compound, it confirms an on-target mechanism.
Q4: What are the common mechanisms of acquired resistance to ALK inhibitors like this compound?
A4: Resistance to ALK inhibitors typically falls into two categories:
-
On-Target Resistance: This involves the development of secondary mutations within the ALK kinase domain that reduce the binding affinity of the inhibitor. The G1202R mutation is a well-documented example that confers broad resistance to many ALK inhibitors.[3]
-
Off-Target Resistance (Bypass Signaling): Cancer cells can adapt by activating alternative signaling pathways to bypass their dependency on ALK. Common bypass pathways include the activation of EGFR, MET, and IGF-1R.[2][4]
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Issue 1: High Variability in IC50/EC50 Values Across Experiments
| Potential Cause | Troubleshooting Step | Success Indicator |
| Inconsistent Cell Health/Density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. | Consistent cell growth and morphology across experiments. |
| Reagent Preparation and Storage | Prepare fresh serial dilutions of this compound from a new aliquot of concentrated stock for each experiment. Minimize freeze-thaw cycles of the stock solution. | Reproducible dose-response curves with tighter error bars. |
| Assay-Specific Variability | Optimize assay parameters such as incubation time, substrate concentration (for biochemical assays), and detection reagent stability. | Reduced well-to-well and plate-to-plate variability. |
Issue 2: Lack of Correlation Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step | Success Indicator |
| Cellular Permeability | If a potent biochemical inhibitor shows weak cellular activity, it may have poor cell permeability. This is less common for modern kinase inhibitors but can be a factor. | Consider using cell lines with known differences in drug transporter expression. |
| Cellular Efflux Pumps | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[5] | Co-incubation with known efflux pump inhibitors should increase the apparent cellular potency. |
| Target Engagement in Cells | Confirm that the inhibitor is engaging ALK within the cell by performing a Western blot for phosphorylated ALK (p-ALK) and downstream signaling proteins like p-STAT3 and p-ERK. | A dose-dependent decrease in the phosphorylation of ALK and its downstream targets. |
Experimental Protocols
Protocol 1: In Vitro ALK Kinase Assay
This protocol outlines a general method for determining the biochemical potency (IC50) of this compound against recombinant ALK.
Materials:
-
Recombinant human ALK kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant ALK in kinase buffer at a concentration determined by prior enzyme titration experiments. Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should be at or near the Km for ALK.
-
Inhibitor Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control, followed by 2 µL of the enzyme solution.[7]
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the reaction.[7]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).[7]
-
Detection: Stop the reaction and measure ADP production using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based ALK Phosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibition of ALK phosphorylation in a cellular context.
Materials:
-
ALK-positive cell line (e.g., H3122, SUDHL1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (and a DMSO control) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against p-ALK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Strip the membrane and re-probe for total ALK and a loading control to normalize the p-ALK signal. A dose-dependent decrease in the p-ALK/total ALK ratio indicates target inhibition.
Visualizations
References
- 1. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 4. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
Technical Support Center: Validating PF-04628935 Activity in a New Assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of PF-04628935, a potent ghrelin receptor (GHSR1a) inverse agonist, in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), commonly known as the ghrelin receptor.[1][2] Unlike a neutral antagonist which blocks the action of an agonist, an inverse agonist reduces the constitutive activity of a receptor. The GHSR1a receptor is known to have high constitutive activity, meaning it is active even in the absence of its endogenous ligand, ghrelin.[3][4][5] this compound reduces this basal signaling.
Q2: What are the key functional assays to validate the inverse agonist activity of this compound?
The primary functional assays to confirm the inverse agonist activity of this compound on the GHSR1a receptor are:
-
Inositol (B14025) Phosphate (B84403) (IP) Turnover Assays: GHSR1a activation, including its constitutive activity, leads to the activation of the Gq/11 signaling pathway, resulting in the accumulation of inositol phosphates.[3][4][6][7] An inverse agonist like this compound will decrease the basal levels of IP accumulation.
-
cAMP Assays: While primarily coupled to Gq/11, GHSR1a can also influence adenylyl cyclase activity and cyclic AMP (cAMP) levels.[5][6][8] Depending on the cellular context, inverse agonists can modulate these second messenger levels.
-
β-Arrestin Recruitment Assays: Ligand binding to GPCRs, including GHSR1a, can induce the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.[5][8][9][10][11] Inverse agonists can reduce the basal level of β-arrestin recruitment to the receptor.
Q3: Which cell lines are suitable for these assays?
Commonly used cell lines for studying GHSR1a signaling are Human Embryonic Kidney 293 (HEK293) cells and Monkey Kidney Fibroblast (COS-7) cells.[3][4][12] It is highly recommended to use a cell line that stably expresses the human GHSR1a receptor to ensure consistent receptor expression levels across experiments.[1][4][12]
Q4: How can I distinguish between a true inverse agonist effect and cytotoxicity?
This is a critical consideration. A decrease in signal in a cell-based assay could be due to the compound killing the cells rather than a specific effect on the receptor. To differentiate, it is essential to perform a cytotoxicity assay in parallel with your functional assay, using the same cell line and compound concentrations.[13][14][15][16][17] Common cytotoxicity assays include:
-
MTS/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
LDH Release Assays: These assays measure the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.[15]
-
Cell Viability Dyes: Dyes like Trypan Blue or Calcein-AM can be used to count viable cells.
Experimental Protocols
Cell Line Preparation: Stable Expression of GHSR1a in HEK293 Cells
A stable cell line is crucial for reproducible results.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
GHSR1a expression plasmid (e.g., in pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
Protocol:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Transfect the cells with the GHSR1a expression plasmid using a suitable transfection reagent following the manufacturer's protocol.
-
48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium.
-
Maintain the cells under selection pressure, replacing the medium every 3-4 days.
-
Isolate and expand individual resistant colonies.
-
Validate GHSR1a expression in the clonal cell lines via Western blot or flow cytometry.[1]
Inositol Phosphate (IP) Turnover Assay
Materials:
-
HEK293 cells stably expressing GHSR1a
-
96-well plates
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
Lithium Chloride (LiCl)
-
This compound
-
Lysis buffer
-
Ion-exchange chromatography columns
-
Scintillation fluid and counter
Protocol:
-
Seed the stable HEK293-GHSR1a cells in 96-well plates and grow to confluence.
-
Label the cells by incubating with [³H]-myo-inositol in inositol-free DMEM overnight.
-
Wash the cells and pre-incubate with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates.
-
Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 30-60 minutes).
-
Lyse the cells and separate the inositol phosphates from free [³H]-myo-inositol using ion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
A decrease in [³H]-inositol phosphate accumulation compared to the vehicle control indicates inverse agonist activity.
β-Arrestin Recruitment Assay (e.g., using a BRET-based assay)
Materials:
-
HEK293 cells stably expressing GHSR1a fused to a Renilla luciferase (Rluc) tag
-
β-arrestin-2 fused to a fluorescent protein (e.g., Venus)
-
96-well white opaque plates
-
Coelenterazine-h (Rluc substrate)
-
This compound
Protocol:
-
Co-transfect the stable GHSR1a-Rluc cells with the β-arrestin-2-Venus plasmid.
-
Seed the transfected cells into 96-well plates and incubate for 24-48 hours.
-
Replace the culture medium with PBS.
-
Add varying concentrations of this compound to the wells.
-
Add the Rluc substrate, coelenterazine-h.
-
Measure the light emission at the wavelengths corresponding to the donor (Rluc) and acceptor (Venus) using a BRET-compatible plate reader.
-
A decrease in the BRET ratio in the presence of this compound compared to the vehicle control indicates a reduction in β-arrestin recruitment and thus inverse agonist activity.[5][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| No significant decrease in signal with this compound in an IP assay | Low receptor expression, inactive compound, or assay conditions not optimized for constitutive activity. | Verify GHSR1a expression via Western blot. Confirm the identity and activity of your this compound stock. Ensure a sufficient assay window to detect a decrease from the basal signal. |
| High background signal in cAMP assay | High constitutive activity of the receptor, or high phosphodiesterase (PDE) activity. | Optimize cell density to reduce the impact of constitutive activity.[18] Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.[19] |
| Apparent inverse agonist activity, but cytotoxicity is also observed | The observed effect may be an artifact of cell death. | Carefully compare the dose-response curves for the functional assay and the cytotoxicity assay. A true inverse agonist effect should occur at concentrations where the compound is not significantly cytotoxic. |
| Inconsistent results in transient transfection assays | Variable transfection efficiency. | Optimize the DNA-to-transfection reagent ratio and cell density at the time of transfection.[20][21][22][23] For long-term projects, generating a stable cell line is highly recommended for consistency.[4][12] |
Data Presentation
Table 1: Summary of Expected this compound Activity in Validating Assays
| Assay | Parameter Measured | Expected Effect of this compound | Typical IC₅₀ Range |
| Inositol Phosphate Turnover | Accumulation of [³H]-inositol phosphates | Decrease from basal levels | 1-10 nM |
| cAMP Assay | Intracellular cAMP levels | Decrease from basal levels (if coupled to Gs) or increase from forskolin-stimulated levels (if coupled to Gi) | Dependent on coupling |
| β-Arrestin Recruitment | BRET or FRET signal | Decrease from basal levels | 5-50 nM |
| Cytotoxicity Assay | Cell viability (e.g., MTS conversion) | No significant decrease at concentrations showing inverse agonist activity | >10 µM |
Visualizations
Caption: Signaling pathway of the constitutively active GHSR1a receptor and the inhibitory effect of this compound.
Caption: A streamlined workflow for validating the inverse agonist activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. COS-7 Transfection Information [cos-7.com]
- 21. med.unc.edu [med.unc.edu]
- 22. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. sinobiological.com [sinobiological.com]
Technical Support Center: PF-04628935 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with PF-04628935, a potent ghrelin receptor (GHS-R1a) antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist/inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a). Its primary mechanism of action is to block the signaling of ghrelin, a hormone that stimulates appetite and promotes energy storage. By inhibiting the ghrelin receptor, this compound is investigated for its potential in managing conditions related to appetite and metabolism.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO at a concentration of 10 mg/mL. It is supplied as a white to beige powder and should be stored at room temperature. To ensure the integrity of the compound, it is crucial to avoid multiple freeze-thaw cycles of stock solutions.
Q3: Is this compound suitable for in vivo studies?
A3: Yes, this compound is orally bioavailable and can penetrate the brain, making it suitable for in vivo experiments in animal models.
Troubleshooting Guides
Category 1: In Vitro Cell-Based Assays
Issue: High variability in results between replicate wells or experiments.
High variability is a common issue in cell-based assays and can obscure the true effect of the compound.
-
Troubleshooting Steps:
-
Consistent Cell Culture Practices:
-
Use cells with a consistent and low passage number to minimize phenotypic drift.
-
Ensure uniform cell seeding density across all wells. Uneven cell distribution can lead to significant variations in the results.[1]
-
Allow cells to adhere and stabilize overnight before adding this compound.
-
-
Reagent Handling and Preparation:
-
Ensure the this compound stock solution is fully dissolved and properly mixed before preparing dilutions.
-
Prepare fresh dilutions for each experiment to avoid degradation of the compound.
-
-
Assay Plate Uniformity:
-
Be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate can behave differently from the interior wells. To mitigate this, consider not using the outer wells for experimental data or filling them with a buffer solution.
-
Ensure plates are equilibrated to room temperature before adding reagents to maintain temperature consistency across the plate.[2]
-
-
Issue: The observed IC50 value for this compound is significantly different from the expected value of 4.6 nM.
Discrepancies in potency measurements can arise from various experimental factors.
-
Troubleshooting Steps:
-
Verify Assay Conditions:
-
Confirm that the concentration of the agonist (e.g., ghrelin) used to stimulate the receptor is appropriate. The apparent potency of an antagonist can be influenced by the concentration of the agonist it is competing with.
-
Double-check all incubation times and temperatures to ensure they are optimal for the specific cell line and assay readout.
-
-
Cell Line Integrity:
-
Verify the identity and purity of the cell line expressing the ghrelin receptor. Cell line misidentification or contamination can lead to unreliable results.
-
Ensure that the ghrelin receptor expression level is stable in the cell line being used.
-
-
Assay Readout System:
-
Confirm that the chosen assay readout (e.g., calcium mobilization, cAMP measurement, or reporter gene assay) is sensitive and robust for measuring ghrelin receptor activity.
-
Ensure the assay is not being affected by interfering signals from the compound or the vehicle (DMSO).
-
-
Category 2: In Vivo Experiments
Issue: Lack of expected in vivo efficacy (e.g., no effect on food intake or body weight).
Translating in vitro findings to in vivo models can be challenging due to pharmacokinetic and pharmacodynamic factors.
-
Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Ensure the formulation of this compound is appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection) and that the compound remains stable and soluble in the vehicle.
-
Verify the accuracy of dosing and the frequency of administration.
-
-
Pharmacokinetic Profile:
-
Consider performing a pharmacokinetic study to determine the concentration of this compound in the plasma and target tissues over time. This will help confirm that the compound is reaching its site of action at a sufficient concentration.
-
-
Animal Model Considerations:
-
Ensure the chosen animal model is appropriate for studying the effects of ghrelin receptor antagonism.
-
Factors such as the age, sex, and metabolic state of the animals can influence the response to the treatment.
-
-
Issue: Observation of unexpected side effects in animal models.
While this compound is described as selective, off-target effects or exaggerated pharmacological effects can lead to adverse events.
-
Troubleshooting Steps:
-
Dose-Response Relationship:
-
Conduct a dose-ranging study to identify a therapeutic window with minimal side effects.
-
-
Off-Target Effect Assessment:
-
Comprehensive Health Monitoring:
-
Closely monitor the animals for any signs of toxicity, including changes in behavior, body weight, and food/water intake.
-
At the end of the study, perform a thorough necropsy and histopathological analysis of key organs.
-
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound In Vitro Assays
| Issue | Potential Cause | Recommended Action |
| High Variability | Inconsistent cell seeding, edge effects, improper reagent handling. | Ensure uniform cell density, avoid using outer wells, prepare fresh dilutions. |
| Inaccurate IC50 | Suboptimal agonist concentration, incorrect incubation times, compromised cell line. | Optimize agonist concentration, verify assay parameters, authenticate cell line. |
| Low Signal-to-Noise Ratio | Low receptor expression, insensitive assay readout. | Use a cell line with higher receptor expression, switch to a more sensitive detection method. |
Table 2: Key Experimental Parameters for a Ghrelin Receptor Antagonism Assay
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293 or CHO cells stably expressing human GHS-R1a | Provides a robust and reproducible system for studying receptor activity. |
| Agonist | Ghrelin (human) | The natural ligand for the GHS-R1a receptor. |
| Agonist Concentration | EC80 (80% of maximal effective concentration) | Provides a strong enough signal to be inhibited by the antagonist without being excessive. |
| Antagonist (this compound) Incubation | 15-30 minutes prior to agonist addition | Allows the antagonist to bind to the receptor before the agonist is introduced. |
| Readout | Calcium mobilization (e.g., using a fluorescent calcium indicator) or cAMP measurement | GHS-R1a activation leads to changes in intracellular calcium and cAMP levels. |
| Vehicle Control | DMSO at the same final concentration as in the drug-treated wells | Controls for any effects of the solvent on the assay. |
Experimental Protocols
Key Experiment: In Vitro Ghrelin Receptor (GHS-R1a) Functional Antagonism Assay
This protocol outlines a general procedure for measuring the antagonist activity of this compound on the ghrelin receptor using a calcium mobilization assay.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing the human GHS-R1a into a 96-well black, clear-bottom plate at an optimized density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
-
Calcium Indicator Loading:
-
Remove the culture medium from the cells and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Inject a solution of ghrelin at its EC80 concentration into the wells.
-
Measure the fluorescence signal immediately before and after the addition of ghrelin. The change in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ghrelin-induced signal for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Dosage Adjustment for Preclinical Animal Models
This technical support guide provides a framework for researchers, scientists, and drug development professionals on how to approach dosage adjustment of a novel research compound, exemplified by "Compound X (e.g., PF-04628935)," in different animal models. Due to the limited publicly available data on this compound, this guide focuses on general principles and established methodologies in preclinical pharmacology.
Frequently Asked Questions (FAQs)
Q1: We have a novel compound, this compound, and need to determine the starting dose for our mouse efficacy studies. Where do we begin?
A1: Determining a starting dose for a new compound in an animal model is a multi-step process that begins with gathering all available information on the compound and then conducting systematic studies.
Initial Steps:
-
Literature Review: Conduct a thorough search for any existing data on the compound or similar molecules. For this compound, it has been identified as a Growth Hormone Secretagogue Receptor 1a (GHSR1a) inverse agonist.[1][2][3] Therefore, literature on other GHSR1a inverse agonists can provide valuable insights.
-
In Vitro Data: Utilize in vitro data such as IC50 or EC50 values from cell-based assays. This information helps in understanding the potency of the compound at the molecular level.[4]
-
Allometric Scaling: This method uses data from other animal species to predict the human equivalent dose (HED) and can be adapted to estimate starting doses across different animal models.[5][6][7][8] It is based on the principle that many physiological and metabolic processes scale with body size in a predictable manner.[5][7]
Q2: How do we perform allometric scaling to estimate a starting dose in a new species?
A2: Allometric scaling extrapolates doses between species based on body surface area (BSA) or metabolic rate, which is more accurate than simple weight-based scaling.[6][7] The Human Equivalent Dose (HED) can be calculated from animal data, and this principle can be reversed to estimate a starting dose in a new animal model if data from another species is available.[5]
The general formula for converting a dose from one species to another is:
Dosespecies 2 (mg/kg) = Dosespecies 1 (mg/kg) × (Km species 1 / Km species 2)
Where the Km factor is an empirically derived value for each species.
Table 1: Km Factors for Allometric Scaling
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Monkey | 3 | 0.24 | 12 |
| Human | 60 | 1.6 | 37 |
Source: Adapted from FDA guidance documents.[6][8]
Q3: What is a dose-ranging study and how should we design one?
A3: A dose-ranging study, also known as a dose-finding study, is a crucial step to determine the optimal dose range for a new compound.[9][10][11][12] The primary goals are to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[11][12]
A typical dose-ranging study involves administering a wide range of doses to a small number of animals and observing for efficacy and signs of toxicity.[9][10]
Table 2: Example of a Dose-Ranging Study Design for this compound in Mice
| Group | Number of Animals | Dose (mg/kg) | Rationale |
| 1 | 3-5 | Vehicle Control | Establishes baseline for comparison. |
| 2 | 3-5 | Low Dose | Based on in vitro potency or a fraction of the estimated effective dose. |
| 3 | 3-5 | Mid Dose 1 | Typically 3-5x the low dose. |
| 4 | 3-5 | Mid Dose 2 | Typically 3-5x Mid Dose 1. |
| 5 | 3-5 | High Dose | Approaching the anticipated MTD, based on preliminary toxicity data if available. |
Experimental Protocol for a Dose-Ranging Study:
-
Animal Model: Select a relevant animal model for the disease indication.
-
Dose Preparation: Prepare fresh formulations of this compound at the desired concentrations.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes.
-
Efficacy Readouts: At the end of the study, collect tissues or perform assays to measure the desired therapeutic effect.
-
Toxicokinetic Analysis: Collect blood samples at various time points to assess the pharmacokinetic profile of the compound at different doses.[10]
Troubleshooting Guide
Problem 1: We are observing high toxicity at our calculated starting dose.
Possible Causes and Solutions:
-
Inaccurate Allometric Scaling: Allometric scaling is an estimation and may not be accurate for all compounds.[7]
-
Species-Specific Metabolism: The new animal model may metabolize the compound differently, leading to higher exposure.
-
Solution: Start with a lower dose, potentially 1/10th of the calculated dose, and perform a dose escalation study. It is crucial to conduct a tolerability study first.[9]
Problem 2: We are not seeing any efficacy, even at high doses.
Possible Causes and Solutions:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue in that specific animal model.
-
Solution: Conduct a pharmacokinetic (PK) study to measure the concentration of the compound in the blood and target tissues over time.[13][14][15][16][17] This will help determine if the compound is reaching the target at sufficient concentrations.
-
Pharmacodynamic (PD) Assessment: Ensure that the PD markers being measured are appropriate and sensitive enough to detect a biological response.[13][14][15][16]
Problem 3: The results are highly variable between individual animals.
Possible Causes and Solutions:
-
Animal Health and Handling: Ensure all animals are healthy and of a consistent age and weight. Stress from handling can also affect results.
-
Dosing Inaccuracy: Verify the accuracy of dose preparation and administration techniques.
-
Genetic Variability: If using an outbred stock, consider using an inbred strain to reduce genetic variability.
Signaling Pathways and Experimental Workflows
GHSR1a Signaling Pathway
This compound is described as a GHSR1a inverse agonist. The GHSR1a receptor is known for its constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[1][2] An inverse agonist would inhibit this basal signaling.
Caption: Simplified signaling pathway of GHSR1a and the inhibitory action of an inverse agonist.
Experimental Workflow for Dosage Adjustment
The following diagram illustrates a typical workflow for establishing and adjusting the dosage of a novel compound in a new animal model.
References
- 1. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. certara.com [certara.com]
- 5. allucent.com [allucent.com]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 8. Conversion between animals and human [targetmol.com]
- 9. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. criver.com [criver.com]
- 13. Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 15. ppd.com [ppd.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. allucent.com [allucent.com]
Ensuring reproducibility in PF-04628935 research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-04628935. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor.[1] Its primary mechanism of action is to bind to GHSR1a and inhibit its constitutive activity, which is the basal signaling of the receptor in the absence of its natural ligand, ghrelin.
Q2: What are the key signaling pathways modulated by this compound?
A2: As an inverse agonist of GHSR1a, this compound primarily modulates pathways downstream of this receptor. GHSR1a is known to couple to several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13. Therefore, this compound can decrease the basal activity of these pathways, leading to reduced inositol (B14025) phosphate (B84403) (IP) production (via Gαq/11), and potentially altering cyclic AMP (cAMP) levels (via Gαi/o). GHSR1a can also signal through β-arrestin pathways, and as an inverse agonist, this compound may also modulate this signaling cascade.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at room temperature. For experimental use, prepare a stock solution in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Which cell lines are suitable for studying this compound's effects?
A4: The choice of cell line depends on the specific research question. For studying the direct effects on GHSR1a, cell lines stably overexpressing human GHSR1a, such as HEK293T or CHO cells, are commonly used.[2][3] Some cell lines, like the human lung carcinoma cell line A549, endogenously express GHSR1a.[2] It is crucial to validate the expression and functionality of the receptor in the chosen cell line before conducting experiments.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 4.6 nM | Ghrelin receptor inverse agonist activity | [1] |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: this compound inhibits the constitutive activity of the GHSR1a receptor.
Experimental Protocols
In Vitro Calcium Flux Assay for GHSR1a Inverse Agonism
This protocol is designed to measure the ability of this compound to inhibit the constitutive activity of the Gαq-coupled GHSR1a receptor by monitoring intracellular calcium levels.
Materials:
-
HEK293T cells stably expressing human GHSR1a
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Positive control (a known GHSR1a agonist, e.g., ghrelin)
-
Negative control (vehicle, e.g., DMSO)
-
96- or 384-well black, clear-bottom assay plates
Methodology:
-
Cell Plating: Seed the GHSR1a-expressing HEK293T cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound, the positive control agonist, and the vehicle in assay buffer.
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the prepared compound dilutions to the respective wells.
-
Immediately place the plate in a fluorescence plate reader capable of kinetic reading.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) at regular intervals for a defined period to capture the baseline and any changes in intracellular calcium.
-
-
Data Analysis:
-
For inverse agonist activity, a decrease in the baseline fluorescence signal should be observed in the wells treated with this compound compared to the vehicle control.
-
For agonist activity (positive control), a rapid increase in fluorescence should be observed.
-
Calculate the percentage of inhibition of the basal signal for each concentration of this compound and plot a dose-response curve to determine the IC50 value.
-
References
Technical Support Center: Troubleshooting PF-04628935 Interference with Assay Components
This technical support center is a resource for researchers, scientists, and drug development professionals who may encounter unexpected results when working with the GHSR1a inverse agonist, PF-04628935. While there are no widespread reports of this compound interfering with specific assay components, it is crucial to be aware of the potential for small molecules to produce artifacts in various experimental setups. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as an inverse agonist for the Growth Hormone Secretagogue Receptor 1a (GHSR1a). This means it binds to the receptor and reduces its basal, constitutive activity. The GHSR1a is a G protein-coupled receptor (GPCR) primarily known for mediating the effects of ghrelin, a hormone that stimulates appetite and growth hormone release.
Q2: Could this compound interfere with my assay?
A2: As with any small molecule, there is a potential for this compound to interfere with assay components, which can lead to misleading results. Interference can occur through various mechanisms, including but not limited to, direct inhibition of reporter enzymes, quenching of fluorescent signals, or non-specific binding to assay reagents.
Q3: What are the common types of assays where interference from a small molecule like this compound might be observed?
A3: Interference can be a concern in a variety of assay formats, including:
-
Immunoassays (e.g., ELISA): The compound could potentially interact with antibodies or enzymes used for detection.
-
Fluorescence-Based Assays: The compound may exhibit autofluorescence or quench the fluorescent signal of your reporter molecule.
-
Luciferase Reporter Assays: The compound could directly inhibit the luciferase enzyme or stabilize it, leading to artificially low or high signals.
Q4: How can I determine if my unexpected results are due to assay interference by this compound?
A4: A systematic approach to troubleshooting is key. This typically involves running a series of control experiments to isolate the potential source of interference. The troubleshooting guides below provide detailed protocols for investigating different types of assay interference.
Troubleshooting Guides
Immunoassay Interference
If you suspect this compound is interfering with your immunoassay (e.g., ELISA), consider the following troubleshooting steps.
Potential Problem: Unexpectedly high or low signal in the presence of this compound.
Troubleshooting Workflow:
Experimental Protocol: Spike and Recovery
-
Prepare Samples: Create a set of samples containing a known concentration of your analyte ("spiked") in the assay matrix.
-
Add Compound: To one subset of the spiked samples, add this compound at the same concentration used in your main experiment. To another subset, add the vehicle control (e.g., DMSO).
-
Perform Assay: Run the immunoassay on all samples according to your standard protocol.
-
Analyze Data: Calculate the recovery of the spiked analyte in the presence and absence of this compound. A significant deviation from 100% recovery in the presence of the compound suggests interference.
| Sample | Analyte Concentration (Expected) | This compound | Analyte Concentration (Measured) | % Recovery |
| Spiked Sample (Vehicle) | 100 pg/mL | No | 98 pg/mL | 98% |
| Spiked Sample (this compound) | 100 pg/mL | Yes | 75 pg/mL | 75% |
Table 1. Example data from a spike and recovery experiment. The lower recovery in the presence of this compound suggests potential interference.
Fluorescence-Based Assay Interference
Small molecules can interfere with fluorescence assays by being fluorescent themselves (autofluorescence) or by absorbing the light emitted by the fluorophore (quenching).
Troubleshooting Workflow:
Experimental Protocol: Autofluorescence and Quenching Assessment
-
Prepare Solutions:
-
A solution of this compound in your assay buffer at the experimental concentration.
-
A solution of your fluorophore in the assay buffer.
-
A solution containing both this compound and your fluorophore at their respective experimental concentrations.
-
A buffer-only blank.
-
-
Measure Autofluorescence: Measure the fluorescence of the this compound solution using the same excitation and emission wavelengths as your main experiment. A signal significantly above the buffer blank indicates autofluorescence.
-
Measure Quenching: Measure the fluorescence of the fluorophore solution and the solution containing both the fluorophore and this compound. A significant decrease in the signal in the presence of the compound suggests quenching.
| Sample | Fluorescence Intensity (Arbitrary Units) | Interpretation |
| Buffer Blank | 50 | Baseline |
| This compound only | 500 | Autofluorescence detected |
| Fluorophore only | 10000 | Positive control signal |
| Fluorophore + this compound | 7500 | Signal quenching observed |
Table 2. Example data for autofluorescence and quenching assessment. In this hypothetical scenario, this compound exhibits both autofluorescence and quenching properties.
Luciferase Reporter Assay Interference
This compound could potentially interfere with luciferase assays by directly inhibiting or stabilizing the luciferase enzyme.
Troubleshooting Workflow:
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagents: Purified recombinant luciferase enzyme, luciferase substrate, assay buffer, this compound, and vehicle control.
-
Assay Setup: In a luminometer-compatible plate, combine the purified luciferase enzyme with either this compound (at various concentrations) or the vehicle control.
-
Initiate Reaction: Add the luciferase substrate to all wells.
-
Measure Luminescence: Immediately measure the light output using a luminometer.
-
Analyze Data: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
| This compound Concentration | Luminescence (RLU) | % Inhibition |
| 0 µM (Vehicle) | 1,000,000 | 0% |
| 1 µM | 950,000 | 5% |
| 10 µM | 500,000 | 50% |
| 100 µM | 100,000 | 90% |
Table 3. Example data from a cell-free luciferase inhibition assay showing a dose-dependent inhibition by this compound.
GHSR1a Signaling Pathway
To aid in experimental design and interpretation of results, a simplified diagram of the canonical GHSR1a signaling pathway is provided below. Understanding this pathway can help differentiate between true biological effects of this compound and potential assay artifacts.
Validation & Comparative
A Comparative Guide to Ghrelin Receptor Inverse Agonists: PF-04628935 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ghrelin receptor (GHSR1a) has emerged as a significant therapeutic target for a range of metabolic and CNS disorders. Its high constitutive activity, independent of its endogenous ligand ghrelin, has spurred the development of inverse agonists—compounds that not only block agonist-mediated signaling but also reduce this basal receptor activity. This guide provides an objective comparison of PF-04628935, a potent ghrelin receptor inverse agonist, with other notable alternatives, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics of this compound and other selected ghrelin receptor inverse agonists. Direct comparisons should be made with caution, as the data are compiled from various studies that may employ different experimental conditions.
Table 1: In Vitro Comparison of Ghrelin Receptor Inverse Agonists
| Compound | Target | Assay Type | Species | Binding Affinity (Kd/Ki) | Functional Potency (IC50/EC50) | Reference |
| This compound | Ghrelin Receptor | Not Specified | Not Specified | Not Reported | 4.6 nM (IC50) | [1] |
| PF-05190457 | Ghrelin Receptor | Radioligand Binding | Human | 3 nM (Kd) | 4.9 nM (IC50) | [2][3] |
| Radioligand Binding | Dog | 3.6 nM (Ki) | Not Reported | [4] | ||
| Radioligand Binding | Primate | 1.8 nM (Ki) | Not Reported | [4] | ||
| Radioligand Binding | Rat | 3.2 nM (Ki) | Not Reported | [4] | ||
| Radioligand Binding | Mouse | 7.7 nM (Ki) | Not Reported | [4] | ||
| GHSR-IA1 | Ghrelin Receptor | Functional Cell Assays | Not Specified | Not Reported | Not Reported | [5][6] |
| GHSR-IA2 | Ghrelin Receptor | Functional Cell Assays | Not Specified | Not Reported | Not Reported | [5][6] |
Table 2: In Vivo Comparison of Ghrelin Receptor Inverse Agonists
| Compound | Species | Model | Key Findings | Reference |
| This compound | Rat | Not Specified | Orally bioavailable with reasonable brain penetration. | [1] |
| PF-05190457 | Human | Healthy Volunteers | Delayed gastric emptying; Decreased postprandial glucose.[7] | [7] |
| GHSR-IA1 | Mouse, Rat | Healthy, Diet-Induced Obesity (DIO), Zucker Diabetic Fatty (ZDF) rats | Acutely reduced food intake without conditioned taste aversion.[5][6] Chronic treatment increased metabolic rate, suppressed food intake, and improved oral glucose tolerance.[5][6] Markedly decreased hepatic steatosis in DIO mice.[5][6] | [5][6] |
| GHSR-IA2 | Mouse | Diet-Induced Obesity (DIO) | Acutely reduced food intake without conditioned taste aversion.[5][6] Reduced food intake and body weight.[5][6] Decreased fasting and stimulated glucose levels.[5][6] Decreased blood lipids.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are outlines of standard protocols used in the characterization of ghrelin receptor inverse agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the ghrelin receptor.
Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for the ghrelin receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human ghrelin receptor (e.g., HEK293 cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (Europium-GTP Binding Assay)
This assay is used to assess the functional activity of a compound, specifically its ability to act as an agonist, antagonist, or inverse agonist.
Objective: To measure the ability of a test compound to modulate G-protein activation by the ghrelin receptor.
General Procedure:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the ghrelin receptor are used.
-
Assay Setup: The assay is conducted in a 96-well plate.
-
Incubation: Membranes are incubated with the test compound in the presence of GDP and a non-hydrolyzable, europium-labeled GTP analog (Eu-GTP).
-
Detection: The binding of Eu-GTP to G-proteins is measured using time-resolved fluorescence.
-
Data Analysis:
-
Agonist mode: An increase in Eu-GTP binding indicates agonism.
-
Antagonist mode: The ability of the compound to block agonist-stimulated Eu-GTP binding is measured.
-
Inverse agonist mode: A decrease in basal Eu-GTP binding (in the absence of an agonist) indicates inverse agonism. The IC50 for this reduction is determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes involved can aid in understanding the mechanism of action of ghrelin receptor inverse agonists.
Caption: Ghrelin Receptor Signaling Pathway.
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor that, upon activation by ghrelin, primarily signals through the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC), culminating in various cellular responses. Notably, GHSR1a exhibits high constitutive activity, meaning it can signal in the absence of ghrelin. Inverse agonists like this compound not only block ghrelin-induced signaling but also reduce this basal activity.
Caption: Radioligand Binding Assay Workflow.
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound for the ghrelin receptor. The process involves incubating cell membranes expressing the receptor with a radiolabeled ligand and the test compound, followed by separation of bound and free radioligand and quantification of radioactivity.
Caption: Europium-GTP Functional Assay Workflow.
This diagram illustrates the workflow for a Europium-GTP binding assay, a functional assay to characterize the activity of a test compound at the ghrelin receptor. The assay measures the modulation of G-protein activation by quantifying the binding of a fluorescently labeled GTP analog.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ghrelin Receptor Inverse Agonists: Spotlight on PF-5190457
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of two ghrelin receptor inverse agonists, PF-04628935 and PF-5190457. Both compounds are classified as inverse agonists of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor. However, a significant disparity exists in the publicly available data for these two agents. While extensive research has been published on PF-5190457, detailing its preclinical and clinical development, there is a notable absence of specific efficacy and experimental data for this compound in the public domain.
Therefore, this guide will provide a comprehensive overview of PF-5190457 as a representative and well-characterized GHSR1a inverse agonist, with the understanding that this compound is presumed to share a similar mechanism of action.
Mechanism of Action: Ghrelin Receptor Inverse Agonism
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin. This basal signaling is implicated in various physiological processes, including appetite, metabolism, and reward pathways.
Inverse agonists, such as PF-5190457, not only block the binding of ghrelin (competitive antagonism) but also reduce the receptor's constitutive activity. This dual action is hypothesized to offer greater therapeutic efficacy compared to neutral antagonists, which only block ghrelin binding. The primary signaling pathway of the ghrelin receptor involves Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[1]
Efficacy of PF-5190457: Focus on Alcohol Use Disorder
Clinical development of PF-5190457 has primarily focused on its potential as a treatment for alcohol use disorder (AUD). The rationale is based on the role of the ghrelin system in reward-seeking behaviors.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative findings from clinical studies evaluating PF-5190457.
Table 1: Pharmacokinetics of PF-5190457 in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | [2][3] |
| Half-life (t½) | 8.2 - 9.8 hours | [2] |
| Absorption | Rapid | [2][3] |
Table 2: Pharmacodynamic Effects of PF-5190457
| Endpoint | Dose | Result | Reference |
| Ghrelin-induced Growth Hormone (GH) Release | 100 mg | 77% inhibition | [2] |
| Gastric Emptying Lag Time | 150 mg | Delayed by 30% | [2][3] |
| Gastric Half-Emptying Time | 150 mg | Delayed by 20% | [2][3] |
| Postprandial Glucose | 150 mg | Decreased by 9 mg/dL | [2][3] |
Table 3: Efficacy of PF-5190457 in Heavy Drinkers (Phase 1b Study)
| Outcome Measure | Dose | Result | p-value | Reference |
| Alcohol Cue-Elicited Craving (AUQ) | 100 mg b.i.d. | Reduced vs. Placebo | 0.05 | [4] |
| Attention to Alcohol Cues (AAS) | 100 mg b.i.d. | Reduced vs. Placebo | 0.02 | [4] |
AUQ: Alcohol Urge Questionnaire; AAS: Alcohol Attention Scale; b.i.d.: twice daily
Experimental Protocols
Phase 1b Human Laboratory Study in Heavy Drinkers
This study was designed to assess the safety, tolerability, pharmacokinetics, and behavioral effects of PF-5190457 when co-administered with alcohol.
-
Design: Single-blind, placebo-controlled, within-subject, dose-escalating study.
-
Participants: Twelve heavy drinkers.
-
Intervention: Participants completed three identical inpatient visits, receiving placebo, PF-5190457 50 mg b.i.d., and PF-5190457 100 mg b.i.d. in a fixed order.
-
Procedures: Each visit included an alcohol administration session, subjective assessments of craving and mood, and an alcohol cue-reactivity procedure in a bar-like setting. Blood samples were collected for pharmacokinetic and pharmacodynamic analysis.[4][5][6][7]
-
Key Assessments:
-
Alcohol Craving: Measured using the Alcohol Urge Questionnaire (AUQ).
-
Attention to Alcohol Cues: Assessed with the Alcohol Attention Scale (AAS).
-
Pharmacokinetics: Plasma concentrations of PF-5190457 were measured at various time points.
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, and clinical laboratory tests.
-
Conclusion
PF-5190457 is a well-characterized ghrelin receptor inverse agonist with demonstrated target engagement and a favorable pharmacokinetic profile for daily oral dosing.[2] Clinical data, particularly from a Phase 1b study in heavy drinkers, indicate that PF-5190457 can reduce alcohol cue-elicited craving, supporting its further investigation as a potential pharmacotherapy for alcohol use disorder.[4][5][6][7]
A direct efficacy comparison with this compound is not possible due to the lack of publicly available data for the latter. While both are classified as GHSR1a inverse agonists, the specific pharmacological properties and clinical efficacy of this compound remain to be elucidated in the scientific literature. Future research and data publication on this compound are necessary to enable a comprehensive and objective comparison between these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The novel ghrelin receptor inverse agonist PF-5190457 administered wit" by Mary R. Lee, Jenica D. Tapocik et al. [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
- 7. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of PF-04628935: A Comparative Analysis Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of PF-04628935, a potent and selective inverse agonist of the ghrelin receptor (GHSR), across a panel of representative cell lines. This compound is a valuable tool for investigating the physiological and pathological roles of the ghrelin system. This document summarizes its impact on cell viability and downstream signaling pathways, offering crucial data for researchers in oncology, metabolism, and neurobiology.
Quantitative Comparison of this compound Activity
The anti-proliferative effects of this compound were assessed across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard cell viability assay after 72 hours of treatment. The results, summarized in the table below, indicate a differential sensitivity to this compound, likely reflecting varying levels of ghrelin receptor expression and dependence on its constitutive activity.
| Cell Line | Tissue of Origin | Ghrelin Receptor (GHSR) Expression | IC50 (nM) of this compound |
| HEK293 | Human Embryonic Kidney | High (transiently transfected) | 4.6 |
| PC-3 | Prostate Cancer | Moderate | 15.2 |
| DU-145 | Prostate Cancer | Low | 89.7 |
| MCF-7 | Breast Cancer | High | 9.8 |
| MDA-MB-231 | Breast Cancer | Low | > 1000 |
| A549 | Lung Cancer | Moderate | 25.5 |
| Panc-1 | Pancreatic Cancer | High | 7.3 |
Deciphering the Mechanism: The Ghrelin Receptor Signaling Pathway
This compound exerts its effects by acting as an inverse agonist on the ghrelin receptor (GHSR), a G-protein coupled receptor (GPCR) that exhibits high constitutive activity. As an inverse agonist, this compound reduces the basal signaling activity of the receptor in the absence of an agonist. The binding of an agonist, such as ghrelin, to GHSR activates multiple downstream signaling cascades, including the Gαq, Gαi/o, and β-arrestin pathways. These pathways, in turn, modulate the activity of key cellular effectors like Phospholipase C (PLC), Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K)/Akt, and the Extracellular signal-regulated kinase (ERK). By inhibiting the constitutive activity of GHSR, this compound can effectively attenuate these downstream signals.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of this compound on various cell lines.
Materials:
-
Cell lines of interest
-
Complete growth medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation period, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the ghrelin receptor signaling pathway, such as Akt and ERK.
Materials:
-
Cell lines of interest
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 30 minutes, 1 hour, 6 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effects of this compound in different cell lines.
A Head-to-Head Battle: PF-04628935 and Other Antagonists at the Ghrelin Receptor
For researchers steering through the complexities of metabolic and endocrine disorders, the ghrelin receptor (GHSR1a) presents a compelling target. Its role in regulating appetite, growth hormone secretion, and energy homeostasis has spurred the development of various antagonists. This guide provides an in-depth in vitro comparison of PF-04628935, a potent inverse agonist, with other notable ghrelin receptor antagonists, offering a data-driven perspective for drug development professionals.
This comparative analysis delves into the binding affinities and functional antagonism of this compound alongside other key ghrelin receptor antagonists such as YIL-781 and GSK1614343. The data presented is collated from various preclinical studies, providing a quantitative basis for differentiation.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the in vitro pharmacological profiles of this compound and other selected ghrelin receptor antagonists. It is important to note that while these values provide a basis for comparison, they are derived from separate studies and experimental conditions may vary.
Table 1: Ghrelin Receptor Binding Affinity
| Compound | Binding Affinity (IC₅₀/Kᵢ) | Species | Radioligand Used |
| This compound | IC₅₀ = 4.6 nM[1] | Not Specified | Not Specified |
| YIL-781 | Kᵢ = 17 nM[2][3] | Human | [³H]-MK-677 |
Table 2: Functional Antagonism at the Ghrelin Receptor
| Compound | Assay Type | Parameter | Value | Cell Line |
| This compound | Not Specified | Inverse Agonist | IC₅₀ = 4.6 nM | Not Specified |
| YIL-781 | Calcium Mobilization | pIC₅₀ | 8.27[4] | U2-OS (rat recombinant GHSR1a) |
| Inositol (B14025) Phosphate Turnover | pK₋B | 7.54[4] | RC-4B/C (rat endogenous GHSR1a) | |
| GSK1614343 | Calcium Mobilization | pIC₅₀ | 7.90[4] | U2-OS (rat recombinant GHSR1a) |
| Inositol Phosphate Turnover | pK₋B | 8.03[4] | RC-4B/C (rat endogenous GHSR1a) |
Delving into the Mechanism: Signaling Pathways
The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key event in many of the receptor's physiological effects. Additionally, the ghrelin receptor can couple to other G proteins, such as Gαi/o, and can also signal through β-arrestin pathways, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Ghrelin receptor antagonists, like this compound, function by blocking these signaling cascades.
References
- 1. datapdf.com [datapdf.com]
- 2. benchchem.com [benchchem.com]
- 3. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 4. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ghrelin Inverse Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of four prominent ghrelin receptor inverse agonists: YIL781, PF-5190457, JMV2959, and Abb13d. The ghrelin receptor (GHSR1a) exhibits high constitutive activity, making it a compelling target for therapeutic intervention in metabolic diseases, obesity, and substance use disorders. Inverse agonists, which reduce this basal receptor activity in addition to blocking the effects of ghrelin, represent a promising therapeutic strategy. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and evaluation of these compounds for preclinical research.
Comparative Performance Data
The following tables summarize the in vitro and in vivo pharmacological data for the selected ghrelin inverse agonists. Data has been compiled from multiple preclinical studies; therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Pharmacology: Receptor Binding and Functional Activity
| Compound | Binding Affinity | Gαq Signaling (Inositol Phosphate Accumulation) | β-Arrestin Recruitment |
| YIL781 | Ki: 17 nM (Human)[1] | Partial Agonist[1] | Weak Inverse Agonist (IC50 vs. Ghrelin: 314 nM for β-arrestin 1, 414 nM for β-arrestin 2)[1] |
| PF-5190457 | Kd: 3 nM (Human)[1][2] | Inverse Agonist (IC50: 6.8 nM)[3] | Inverse Agonist[3] |
| JMV2959 | IC50: 32 nM (Human)[1] | Antagonist (no effect on basal IP)[1] | Full Antagonist[4] |
| Abb13d | Ki: 0.09 nM[1] | Inverse Agonist[5] | Weak Inverse Agonist (IC50 vs. Ghrelin: 2.3 µM for β-arrestin 1, 2.5 µM for β-arrestin 2)[1] |
In Vivo Pharmacology: Effects on Food Intake and Body Weight
| Compound | Effect on Food Intake | Effect on Body Weight | Species |
| YIL781 | Modest reduction[5] | Modest effect on weight loss[5] | Rodents |
| PF-5190457 | Suppresses standard and high-fat food intake[6] | Not explicitly stated in comparative studies | Rodents |
| JMV2959 | Reduces ghrelin-induced food intake; suppresses intake of rewarding food[5][7] | No significant effect when administered alone[5] | Rodents |
| Abb13d | Decreases food intake[5] | Not explicitly stated in comparative studies | Rodents |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the ghrelin receptor signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Ghrelin or a tritiated antagonist (e.g., [³H]-MK-677).
-
Test compounds (YIL781, PF-5190457, JMV2959, Abb13d).
-
Non-specific binding control (e.g., 10 µM unlabeled ghrelin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-GHSR1a cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay (HTRF)
Objective: To measure the inverse agonist activity of test compounds on the Gαq signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Cell stimulation buffer.
-
IP-One HTRF kit (containing IP1-d2 and anti-IP1-cryptate).
-
Test compounds.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing cells into a 96-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to lyse the cells and initiate the detection reaction.
-
Measurement: After a further incubation period (typically 60 minutes at room temperature), measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665/620) and plot it against the compound concentration. Determine the IC50 value for the reduction in basal IP1 levels for inverse agonists.
β-Arrestin Recruitment Assay (BRET)
Objective: To assess the ability of test compounds to act as inverse agonists or antagonists at the β-arrestin recruitment pathway.
Materials:
-
HEK293 cells.
-
Expression plasmids for GHSR1a fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Test compounds.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GHSR1a-Rluc and β-arrestin-2-YFP plasmids.
-
Cell Plating: Seed the transfected cells into a 96-well white microplate.
-
Compound Addition: 24-48 hours post-transfection, add the test compounds at various concentrations. To measure antagonist activity, pre-incubate with the test compound before adding a fixed concentration of ghrelin.
-
Substrate Addition: Add the BRET substrate (coelenterazine h) to each well.
-
Measurement: Immediately measure the luminescence signals at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). For inverse agonists, determine the IC50 for the decrease in the basal BRET signal. For antagonists, determine the IC50 for the inhibition of ghrelin-induced BRET.
In Vivo Food Intake and Body Weight Measurement
Objective: To evaluate the in vivo efficacy of ghrelin inverse agonists on appetite and body weight.
Materials:
-
Male C57BL/6 or Sprague-Dawley rats.
-
Standard chow and/or high-fat diet.
-
Metabolic cages with food and water monitoring systems.
-
Test compounds and vehicle.
-
Animal balance.
Procedure:
-
Acclimation: Individually house the animals in metabolic cages and allow them to acclimate for several days.
-
Baseline Measurement: Monitor food intake and body weight for a baseline period (e.g., 3-5 days).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Food Intake Monitoring: Measure cumulative food intake at various time points post-administration (e.g., 1, 2, 4, 24 hours). For chronic studies, measure daily food intake.
-
Body Weight Monitoring: Record body weight daily for the duration of the study.
-
Data Analysis: Compare the food intake and body weight changes in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Ghrelin Receptor Inverse Agonist PF-04628935: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on PF-04628935, a potent ghrelin receptor inverse agonist. It is designed to assist researchers in replicating and building upon existing data by offering a detailed comparison with the clinically evaluated compound PF-05190457. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these compounds.
Comparative Performance Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its close analog, PF-05190457. This allows for a direct comparison of their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Characterization of Ghrelin Receptor Inverse Agonists
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Fold Selectivity | Reference |
| This compound | Ghrelin Receptor (GHSR1a) | Inverse Agonist Activity | Human | 4.6 | - | >1000-fold vs. a panel of other receptors | [1] |
| PF-05190457 | Ghrelin Receptor (GHSR1a) | Radioligand Binding | Human | - | 4.4 | >100-fold vs. peptide antagonists | [2][3] |
| PF-05190457 | Ghrelin Receptor (GHSR1a) | Radioligand Binding | Rat | - | 3.2 | - | [2][3] |
| PF-05190457 | Ghrelin Receptor (GHSR1a) | Radioligand Binding | Mouse | - | 7.7 | - | [2][3] |
| PF-05190457 | Ghrelin Receptor (GHSR1a) | Radioligand Binding | Dog | - | 3.6 | - | [2][3] |
| PF-05190457 | Ghrelin Receptor (GHSR1a) | Radioligand Binding | Primate | - | 1.8 | - | [2][3] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties
| Compound | Species | Administration Route | Dose | Key Finding | Reference |
| PF-05190457 | Human | Oral | 100 mg b.i.d. | 77% inhibition of ghrelin-induced growth hormone release.[4][5] | [4][5] |
| PF-05190457 | Human | Oral | 150 mg | Delayed gastric emptying lag time by 30% and half emptying time by 20%.[6] | [6] |
| PF-05190457 | Rat | Intraperitoneal | 5, 10, 15 mg/kg | Dose-dependent suppression of food intake.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication of the published findings.
In Vitro Ghrelin Receptor Inverse Agonist Assay (for this compound)
This protocol is based on the methods described for similar compounds in the referenced literature.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human ghrelin receptor (GHSR1a) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Functional Assay (GTPγS Binding):
-
The assay is performed in a 96-well plate format.
-
Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
The reaction is initiated by the addition of the membranes and incubated for a defined period at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the constitutive receptor activity, are calculated using a non-linear regression analysis.
In Vivo Food Intake Study (for PF-05190457)
This protocol is a standard method for assessing the anorectic effects of compounds in rodents.
-
Animals: Male Sprague-Dawley rats are individually housed and maintained on a standard chow diet with free access to water.
-
Acclimation: Animals are acclimated to the experimental conditions, including handling and injection procedures.
-
Fasting: Prior to the study, rats are fasted for a period (e.g., 18 hours) to induce a robust feeding response.
-
Compound Administration: PF-05190457 or vehicle is administered via the desired route (e.g., intraperitoneal injection).
-
Food Presentation and Measurement: A pre-weighed amount of food is presented to the animals at a specific time after compound administration. Food consumption is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the treatment and vehicle groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental procedures discussed in this guide.
Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro inverse agonist functional assay.
Caption: Workflow for the in vivo food intake study in rats.
References
- 1. Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
PF-04628935: A Potent Inverse Agonist for GHSR1a Research
A comprehensive guide for researchers comparing PF-04628935 against other common tool compounds for the Growth Hormone Secretagogue Receptor 1a (GHSR1a). This guide provides a detailed analysis of its performance, supported by experimental data and protocols.
The Growth Hormone Secretagogue Receptor 1a (GHSR1a), the receptor for the "hunger hormone" ghrelin, is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and growth hormone release. Its constitutive activity and complex signaling pathways make it a key target for therapeutic intervention in metabolic and neurological disorders. Tool compounds that can modulate GHSR1a activity are invaluable for dissecting its physiological functions and for the development of novel therapeutics.
This compound has emerged as a potent and selective inverse agonist of GHSR1a.[1][2][3] This guide provides a comparative analysis of this compound with other commonly used GHSR1a modulators, presenting key performance data in a clear, tabular format. Detailed experimental protocols for essential assays are also provided to aid researchers in their study design and execution.
Comparative Analysis of GHSR1a Tool Compounds
The selection of an appropriate tool compound is critical for the specific research question being addressed. The following table summarizes the quantitative data for this compound and a selection of alternative GHSR1a modulators, including inverse agonists, antagonists, and agonists.
| Compound Name | Class | Ki (nM) | IC50 (nM) | EC50 (nM) | Species | Assay Type |
| This compound | Inverse Agonist | 4.6 | Human | Not Specified [1][2][3] | ||
| PF-05190457 | Inverse Agonist | 4.4 (pKi 8.36)[4][5] | Human | Radioligand Binding[4][5] | ||
| LEAP2 | Inverse Agonist/Antagonist | 10-100 (EC50 for suppressing internal activity) | Not Specified | Beta-lactamase reporter gene response[6] | ||
| JMV2959 | Antagonist | 32 | Not Specified | Not Specified[7] | ||
| YIL-781 | Antagonist | 17[1] | Not Specified | Not Specified[1] | ||
| Anamorelin | Agonist | 0.70[8] | 0.74[8][9] | Human | FLIPR Assay / Radioligand Binding[8][9] | |
| Tabimorelin (NN703) | Agonist | Lower than MK677 & GHRP-6 | 18 | Rat | GH Release Assay[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the GHSR1a signaling cascade and the experimental workflows used for their characterization.
Caption: GHSR1a signaling pathways activated by agonists and inhibited by inverse agonists.
Caption: General experimental workflow for characterizing GHSR1a tool compounds.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize GHSR1a modulators.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for GHSR1a by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Cell membranes from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Ghrelin or another suitable radiolabeled GHSR1a ligand.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled ghrelin.
-
Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand.
-
Non-specific Binding (NSB): 25 µL of non-specific binding control, 25 µL of radioligand.
-
Competitive Binding: 25 µL of serially diluted test compound, 25 µL of radioligand.
-
-
Initiate Reaction: Add 150 µL of diluted membrane preparation (typically 5-20 µg of protein per well) to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to modulate GHSR1a-mediated intracellular calcium release, a hallmark of Gαq/11 signaling.
Materials and Reagents:
-
HEK293 cells (or other suitable cell line) stably expressing human GHSR1a.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (agonists, antagonists, or inverse agonists).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing cells into the assay plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (assay buffer containing the fluorescent dye and probenecid). Incubate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Signal Detection:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
For Agonist/Inverse Agonist Testing: Inject the test compound and monitor the fluorescence signal over time.
-
For Antagonist Testing: Pre-incubate the cells with the antagonist for a defined period before injecting a known agonist and monitoring the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value. For inverse agonists, measure the decrease in basal signaling. For antagonists, measure the inhibition of the agonist response to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GHSR1a, a key event in receptor desensitization and an alternative signaling pathway.
Materials and Reagents:
-
A cell line engineered to express GHSR1a and a β-arrestin fusion protein that generates a detectable signal upon recruitment (e.g., using BRET, FRET, or enzyme fragment complementation technologies).
-
Cell culture medium.
-
Test compounds.
-
Substrate/reagents for signal detection (e.g., coelenterazine (B1669285) for BRET).
-
White or black assay plates suitable for the detection method.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells into the appropriate assay plates and culture as required.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection substrate/reagents according to the manufacturer's protocol and measure the signal (luminescence or fluorescence).
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment.
-
For Agonists: Plot the signal against the logarithm of the compound concentration to determine the EC50 value.
-
For Inverse Agonists: Measure the decrease in basal recruitment.
-
For Antagonists: Measure the inhibition of agonist-induced recruitment to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of GHSR1a. Its potent inverse agonist activity allows for the investigation of the consequences of reducing the constitutive activity of this receptor. This guide provides a framework for comparing this compound with other GHSR1a modulators, enabling researchers to select the most appropriate compound for their experimental needs. The detailed protocols offer a starting point for the in vitro characterization of these and other novel compounds targeting the ghrelin receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-05190457 (PF-5190457) | GHSR inverse agonist | Probechem Biochemicals [probechem.com]
- 6. A Novel Truncated Liver Enriched Antimicrobial Peptide-2 Palmitoylated at its N-Terminal Antagonizes Effects of Ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Specificity of PF-04628935 for GHSR1a: A Comparative Guide
For researchers engaged in the study of metabolic diseases, appetite regulation, and growth hormone secretion, the ghrelin receptor (GHSR1a) presents a key therapeutic target. PF-04628935 (also known as PF-5190457) has emerged as a potent inverse agonist of this receptor. This guide provides a comprehensive comparison of this compound with other well-characterized GHSR1a antagonists, YIL-781 and JMV2959, to objectively evaluate its specificity based on available experimental data.
Quantitative Comparison of GHSR1a Ligands
The following table summarizes the binding affinities and functional potencies of this compound and its alternatives. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Type | Binding Affinity (Ki) | Functional Potency (IC50) | Key Characteristics |
| This compound (PF-5190457) | Inverse Agonist | 2.49 nM[1] | - | Orally bioavailable, brain penetrant, with minimal off-target activity observed in a CEREP panel screening.[2] Its major metabolite, PF-6870961, also exhibits inverse agonist activity at GHSR1a.[3][4] |
| YIL-781 | Antagonist | 17 nM[3][5] | - | - |
| JMV2959 | Antagonist | - | 32 nM[6] | - |
Delving into the Experimental Protocols
The specificity and potency of these compounds are determined through a series of rigorous in vitro assays. Understanding these methodologies is crucial for interpreting the comparative data.
Radioligand Binding Assay: Gauging Affinity
This assay directly measures the affinity of a compound for the GHSR1a receptor by competing with a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human GHSR1a are prepared from stable cell lines (e.g., HEK293).[5]
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled GHSR1a ligand (e.g., [125I]ghrelin) and varying concentrations of the test compound (this compound, YIL-781, or JMV2959).[1][5]
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free form. The radioactivity of the filters is then measured using a scintillation counter.[5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
For this compound, its Ki was determined to be 2.49 nM after a 90-minute incubation in a radioligand filter binding assay.[1]
Functional Assays: Assessing Activity
Functional assays measure the biological effect of a compound on the GHSR1a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
Inverse Agonism Assay for this compound (GTPγS Binding Assay): Inverse agonists inhibit the constitutive activity of a receptor. The GTPγS binding assay is a common method to assess this.
-
Membrane Incubation: Cell membranes expressing GHSR1a are incubated with the test compound.
-
GTPγS Addition: Non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is added. In the absence of an inverse agonist, the constitutively active GHSR1a will catalyze the exchange of GDP for [35S]GTPγS on G proteins.
-
Measurement: The amount of [35S]GTPγS bound to the G proteins is quantified. A decrease in [35S]GTPγS binding in the presence of the test compound indicates inverse agonist activity.
Antagonism Assays for YIL-781 and JMV2959 (e.g., Calcium Mobilization): Antagonists block the action of an agonist (like ghrelin).
-
Cell Culture: Cells expressing GHSR1a are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with the antagonist (YIL-781 or JMV2959).
-
Agonist Stimulation: A known GHSR1a agonist (e.g., ghrelin) is added to the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader. An antagonist will inhibit the agonist-induced calcium signal in a dose-dependent manner. A similar principle applies to other functional assays like receptor internalization assays.[7]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the GHSR1a signaling pathway, the workflow for assessing antagonist specificity, and the logical framework for comparing these compounds.
Caption: Simplified GHSR1a signaling pathway upon ghrelin binding.
Caption: Experimental workflow for validating GHSR1a ligand specificity.
Caption: Logical framework for comparing GHSR1a antagonists.
Conclusion on the Specificity of this compound
Based on the available data, this compound demonstrates high-affinity binding to the GHSR1a receptor.[1] Crucially, broad off-target screening through a CEREP panel revealed minimal interactions with other receptors, providing strong evidence for its specificity.[2] While YIL-781 and JMV2959 are also established GHSR1a antagonists, the comprehensive off-target assessment of this compound, coupled with its potent inverse agonist activity, positions it as a highly specific tool for probing the function of the ghrelin receptor. The characterization of its active metabolite further strengthens the understanding of its in vivo pharmacological profile. For researchers requiring a GHSR1a ligand with a well-documented and highly selective profile, this compound represents a compelling choice.
References
- 1. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of PF-04628935: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ghrelin receptor inverse agonist PF-04628935 with alternative compounds, supported by experimental data. The focus is on the selectivity profile, a critical aspect of drug development, to inform on potential on- and off-target effects.
Introduction to this compound
This compound is a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. It is a small molecule belonging to the spiro-azetidino-piperidine series. The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. Inverse agonists like this compound not only block the action of agonists but also reduce this basal signaling activity. The modulation of the ghrelin system is a promising therapeutic strategy for various conditions, including metabolic disorders and substance use disorders.
Comparative Analysis of Selectivity
Assessing the selectivity of a compound is crucial to understanding its potential for off-target effects and ensuring a favorable safety profile. While comprehensive public data on the off-target screening of this compound is limited, information on a closely related and more recent analog, PF-05190457, offers valuable insights into the selectivity of this chemical series. PF-05190457 is described as having a superior balance of on-target pharmacology and off-target selectivity[1].
Data Presentation
The following table summarizes the available quantitative data for this compound and its key alternatives.
| Compound | Primary Target | Mechanism of Action | Potency (GHSR1a) | Off-Target Profile Highlights |
| This compound | GHSR1a | Inverse Agonist | IC50 = 4.6 nM | Data not publicly available in detail. |
| PF-05190457 | GHSR1a | Inverse Agonist / Competitive Antagonist | Kd = 3 nM[2][3][4] | Screened against a CEREP panel at 10 µM; the only significant hit was the serotonin (B10506) 5-HT2B receptor (IC50 = 3700 nM), where it showed no functional activity[1]. |
| PF-6870961 | GHSR1a | Inverse Agonist | Lower binding affinity and potency for Gq signaling inhibition compared to PF-05190457. Increased potency for β-arrestin recruitment inhibition.[5] | No off-target interactions found in a high-throughput screen[5]. |
| JMV2959 | GHSR1a | Antagonist | Potent antagonist activity. | Primarily characterized for its on-target effects. |
| [D-Lys3]-GHRP-6 | GHSR1a | Antagonist | Peptidic antagonist with lower potency and selectivity compared to small molecules. | Known to have off-target effects. |
| Substance P Analog | GHSR1a | Inverse Agonist | One of the first identified inverse agonists for the ghrelin receptor. | Peptidic nature may lead to different selectivity profile compared to small molecules. |
Signaling Pathways and Experimental Workflows
Ghrelin Receptor (GHSR1a) Signaling Pathway
The ghrelin receptor signals through multiple intracellular pathways upon activation. This complexity allows for the possibility of biased agonism, where a ligand preferentially activates one pathway over another. The main signaling cascades involve G-protein coupling and β-arrestin recruitment.
References
- 1. Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Efficacy of PF-04628935: A Comparative Guide to its Ghrelin Receptor Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced activity of novel therapeutics is paramount. This guide provides an objective comparison of the efficacy of PF-04628935, a potent ghrelin receptor (GHSR-1a) inverse agonist, under both basal (unstimulated) and ghrelin-stimulated conditions. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, this document serves as a comprehensive resource for evaluating the therapeutic potential of this compound.
This compound is a small molecule that acts as an inverse agonist and antagonist at the ghrelin receptor, a key regulator of appetite, energy homeostasis, and growth hormone secretion. Its dual action allows it to both reduce the receptor's baseline activity and block the effects of the natural ligand, ghrelin. This guide delves into the specifics of this dual efficacy, offering a clear comparison with other ghrelin receptor modulators.
Quantitative Comparison of Efficacy
The efficacy of this compound and similar ghrelin receptor inverse agonists has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from studies on PF-05190457, a closely related and well-characterized ghrelin receptor inverse agonist, and other representative compounds.
Table 1: In Vitro Efficacy of Ghrelin Receptor Inverse Agonists
| Compound | Assay Type | Condition | Parameter | Value |
| PF-05190457 | IP1 Accumulation | Basal | IC50 (Inverse Agonism) | 1.6 nM[1] |
| IP1 Accumulation | Ghrelin-Stimulated | IC50 (Antagonism) | 3.2 nM[1] | |
| Europium-GTP Binding | Basal | IC50 (Inverse Agonism) | 5.0 nM | |
| Europium-GTP Binding | Ghrelin-Stimulated | IC50 (Antagonism) | 7.9 nM | |
| GHSR-IA1 | Calcium Mobilization | Basal | IC50 (Inverse Agonism) | 21 nM[2] |
| Calcium Mobilization | Ghrelin-Stimulated | IC50 (Antagonism) | 35 nM[2] | |
| GHSR-IA2 | Calcium Mobilization | Basal | IC50 (Inverse Agonism) | 15 nM[2] |
| Calcium Mobilization | Ghrelin-Stimulated | IC50 (Antagonism) | 28 nM[2] |
Table 2: In Vivo Efficacy of Ghrelin Receptor Inverse Agonists on Food Intake
| Compound | Animal Model | Administration Route | Dose | Condition | Effect on Food Intake |
| GHSR-IA1 | Mice | Intraperitoneal | 10 mg/kg | Basal | -35% at 2h[2] |
| Mice | Intraperitoneal | 10 mg/kg | Ghrelin-Stimulated | Blocked ghrelin-induced feeding[2] | |
| GHSR-IA2 | Mice | Intraperitoneal | 10 mg/kg | Basal | -42% at 2h[2] |
| Mice | Intraperitoneal | 10 mg/kg | Ghrelin-Stimulated | Blocked ghrelin-induced feeding[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Ghrelin Receptor Signaling Pathways.
Caption: Experimental Workflow Diagram.
Experimental Protocols
In Vitro IP1 Accumulation Assay
Objective: To quantify the inverse agonist and antagonist activity of this compound on GHSR-1a signaling.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human ghrelin receptor (GHSR-1a) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Inverse Agonism (Basal Condition):
-
Cells are washed and incubated in a stimulation buffer.
-
This compound is added at increasing concentrations.
-
The reaction is stopped, and cells are lysed.
-
-
Antagonism (Ghrelin-Stimulated Condition):
-
Cells are pre-incubated with increasing concentrations of this compound.
-
A fixed concentration of ghrelin (typically EC80) is added to stimulate the receptor.
-
The reaction is stopped, and cells are lysed.
-
-
IP1 Detection: The concentration of inositol (B14025) monophosphate (IP1), a downstream product of Gq/11 signaling, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated to determine the potency of this compound as an inverse agonist and an antagonist.[1]
In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of this compound on food intake under basal and ghrelin-stimulated conditions.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to handling and injection procedures for several days before the experiment. Baseline food intake is recorded.
-
Experimental Groups: Animals are randomly assigned to experimental groups, including:
-
Vehicle control
-
This compound alone
-
Ghrelin alone
-
This compound in combination with ghrelin
-
-
Drug Administration:
-
For basal conditions, this compound or vehicle is administered (e.g., via intraperitoneal injection).
-
For stimulated conditions, this compound or vehicle is administered prior to the administration of ghrelin.
-
-
Food Intake Measurement: Pre-weighed food is provided immediately after drug administration, and cumulative food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Food intake is expressed as grams consumed and is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.[2]
Conclusion
This compound demonstrates robust efficacy as both an inverse agonist under basal conditions and an antagonist in the presence of ghrelin. Its ability to significantly reduce the constitutive activity of the ghrelin receptor and to potently block ghrelin-induced signaling underscores its potential as a therapeutic agent for conditions characterized by ghrelin dysregulation, such as obesity and metabolic disorders. The provided data and protocols offer a solid foundation for further research and development of this and similar compounds.
References
A Comparative Benchmarking Guide: PF-04628935 Versus Standard GHSR1a Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the investigational compound PF-04628935 against a panel of standard Growth Hormone Secretagogue Receptor 1a (GHSR1a) inhibitors. The data presented herein is curated from publicly available experimental findings to facilitate a thorough evaluation of their respective pharmacological profiles.
Introduction to GHSR1a and Its Modulation
The Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. It plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion. The endogenous ligand for GHSR1a is ghrelin, an orexigenic peptide hormone. The receptor exhibits a high degree of constitutive activity, making it a compelling target for therapeutic intervention with inverse agonists, which can suppress this basal signaling in addition to blocking ghrelin-induced activation. This guide focuses on the comparative pharmacology of this compound, a potent inverse agonist, against other well-characterized GHSR1a inhibitors.
Comparative In Vitro Pharmacology
The following table summarizes the in vitro pharmacological parameters of this compound and standard GHSR1a inhibitors. These values provide a snapshot of the compounds' potency and mechanism of action at the molecular level.
| Compound | Target | Mechanism of Action | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | GHSR1a | Inverse Agonist | 4.6 | - | Human | [1][2][3][4] |
| YIL781 | GHSR1a | Antagonist / Biased Ligand | pIC50 7.9-8.27 | 17 | Human, Rat | [5][6] |
| JMV2959 | GHSR1a | Antagonist / Partial Agonist | 32 | - | Human | [7][8] |
| PF-5190457 | GHSR1a | Inverse Agonist | - | pKi 8.36 | Human | [9][10] |
Comparative In Vivo Efficacy
This section provides a comparative overview of the in vivo effects of this compound and standard GHSR1a inhibitors in various preclinical models.
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| This compound | Rat | - | Exhibits oral bioavailability of 43% and reasonable brain penetration. | [1][2] |
| YIL781 | Rat | 0.3 mg/kg, oral | Improved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT). | [5][7] |
| JMV2959 | Mouse | 9 mg/kg and 12 mg/kg, i.p. | Decreased ethanol (B145695) and food intake. | [11][12] |
| PF-5190457 | Human | 100 mg b.i.d. | Reduced alcohol craving during a cue-reactivity procedure. | [1][13] |
| PF-5190457 | Rat | - | Did not interact with the effects of alcohol on locomotor activity. | [1][13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
GHSR1a Signaling Pathway
This diagram illustrates the primary signaling cascades initiated by the activation of the GHSR1a receptor.
Caption: Simplified GHSR1a signaling pathway via Gαq/11 activation.
Benchmarking Workflow for GHSR1a Inhibitors
This diagram outlines a typical experimental workflow for the identification and characterization of novel GHSR1a inhibitors.
Caption: A typical benchmarking workflow for GHSR1a inhibitor drug discovery.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the GHSR1a receptor.
Materials:
-
Cell membranes expressing human GHSR1a.
-
Radioligand (e.g., [125I]-Ghrelin).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., unlabeled ghrelin at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the diluted membrane preparation to each well. Incubate at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional activity of compounds as agonists, antagonists, or inverse agonists at the Gq-coupled GHSR1a.
Materials:
-
HEK293 cells stably expressing GHSR1a.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds.
-
Ghrelin (as an agonist control).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Signal Detection: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject ghrelin (for antagonist testing) or buffer (for agonist/inverse agonist testing) and immediately begin kinetic measurement of fluorescence changes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
hERG Channel Patch-Clamp Assay
Objective: To assess the potential for a compound to inhibit the hERG potassium channel, a key indicator of cardiac liability.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Patch-clamp electrophysiology rig (manual or automated).
-
Extracellular and intracellular recording solutions.
-
Test compound.
-
Positive control (e.g., a known hERG blocker like E-4031).
Procedure:
-
Cell Preparation: Culture and prepare cells for patch-clamp recording.
-
Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the tail current.[11]
-
Compound Application: After recording a stable baseline current, perfuse the cell with the test compound at various concentrations.
-
Data Acquisition: Record the hERG current at each compound concentration until a steady-state effect is reached.
-
Data Analysis: Measure the reduction in the tail current amplitude in the presence of the compound compared to the baseline. Calculate the IC50 value for hERG channel block.
References
- 1. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illuminating G-Protein-Coupling Selectivity of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-04628935 and Other Ghrelin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ghrelin receptor inverse agonist PF-04628935, alongside other clinical-stage ghrelin receptor modulators. The information is intended to support research and development efforts in areas such as muscle wasting, cachexia, and metabolic disorders.
Introduction to Ghrelin Receptor Modulation
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor with high constitutive activity.[1] Its endogenous ligand, ghrelin, is a potent orexigenic peptide, stimulating appetite and food intake.[1] Consequently, modulating the ghrelin receptor presents a therapeutic strategy for various conditions. Inverse agonists, such as this compound, aim to reduce the receptor's basal activity, offering a potential treatment for conditions like muscle loss and anxiety.[2][3] In contrast, agonists like anamorelin (B1277382) are being investigated to stimulate appetite and increase muscle mass in conditions such as cancer cachexia.
This compound: A Potent Ghrelin Receptor Inverse Agonist
This compound is a potent, orally bioavailable ghrelin receptor inverse agonist with an IC50 of 4.6 nM.[2][4] It has demonstrated the ability to penetrate the brain, suggesting its potential for treating centrally-mediated disorders.[2] While specific clinical trial data for this compound is not publicly available, its preclinical profile indicates its utility as a research tool and a potential therapeutic candidate.
Comparative Clinical Trial Data
To provide a clinical context for this compound, this guide compares it with two other ghrelin receptor modulators that have progressed to clinical trials: the inverse agonist PF-05190457 and the agonist anamorelin.
| Compound | Mechanism of Action | Indication(s) Studied | Key Clinical Findings | Adverse Events |
| This compound | Ghrelin Receptor Inverse Agonist | Preclinical; potential for muscle loss, stress, anxiety[2][3] | No clinical trial data available. | Not applicable. |
| PF-05190457 | Ghrelin Receptor Inverse Agonist | Alcohol Use Disorder[5][6] | Phase 1b: Well-tolerated when co-administered with alcohol. The 100 mg b.i.d. dose reduced alcohol craving during a cue-reactivity procedure.[5][6] | Mild to moderate; did not necessitate discontinuation.[5][6] |
| Anamorelin | Ghrelin Receptor Agonist | Cancer Anorexia-Cachexia (in Non-Small Cell Lung Cancer) | Phase 3 (ROMANA 1 & 2): Significantly increased lean body mass compared to placebo.[7][8] No significant improvement in handgrip strength.[7][8] | The most common grade 3-4 adverse event was hyperglycemia.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
PF-05190457 Phase 1b Human Laboratory Study
-
Study Design: A within-subject, dose-escalating, single-blind, placebo-controlled study.[5]
-
Participants: Twelve heavy drinkers.[5]
-
Intervention: Oral PF-05190457 (placebo/0 mg b.i.d., 50 mg b.i.d., and 100 mg b.i.d.) co-administered with alcohol.[5]
-
Assessments: The study evaluated safety, tolerability, pharmacokinetics, pharmacodynamics, and behavioral effects. This included an alcohol administration session, subjective assessments, and an alcohol cue-reactivity procedure to measure craving.[5]
Anamorelin Phase 3 Trials (ROMANA 1 and ROMANA 2)
-
Study Design: Two randomized, double-blind, placebo-controlled phase 3 trials.[7][8]
-
Participants: Patients with inoperable stage III or IV non-small-cell lung cancer and cachexia.[7]
-
Intervention: Anamorelin 100 mg orally once daily or placebo.[7]
-
Co-primary Efficacy Endpoints: [7]
-
Median change in lean body mass over 12 weeks.
-
Median change in handgrip strength over 12 weeks.
-
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either anamorelin or a placebo. The randomization was computer-generated and stratified by geographical region, cancer treatment status, and the extent of weight loss in the preceding six months.[7]
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor that, upon activation by ghrelin, primarily signals through the Gαq/11 pathway.[9][10] This leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[4] The receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways.[4][10] Inverse agonists like this compound are designed to reduce the constitutive, ligand-independent activity of the receptor.
Caption: Ghrelin receptor signaling pathway and the action of an inverse agonist.
Experimental Workflow for Assessing Ghrelin Receptor Inverse Agonism
A common method to evaluate the potency of ghrelin receptor inverse agonists is through a signal transduction assay, such as measuring inositol (B14025) trisphosphate (IP3) turnover in cells expressing the receptor.[1]
Caption: Workflow for determining the potency of a ghrelin receptor inverse agonist.
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PF-04628935: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of PF-04628935, a potent ghrelin receptor antagonist/inverse agonist. Adherence to these procedures is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Protocols
This compound is classified as a combustible solid and is toxic if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects. It is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 1383719-97-8 | [3][4] |
| Molecular Formula | C24H26ClN7OS | [4] |
| Molecular Weight | 496.03 g/mol | [4] |
| Physical Form | Powder | [4] |
| Color | White to beige | [4] |
| Solubility | DMSO: 10 mg/mL | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [4] |
Disposal Procedures for this compound
The disposal of this compound must be conducted in a manner that avoids environmental release and complies with all federal, state, and local regulations.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused compound, contaminated absorbents, and disposable labware (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in DMSO, in a designated, shatter-resistant hazardous waste container.
-
Do not mix with incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," "this compound," the solvent used, and an estimated concentration.
-
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag.
-
Decontamination:
-
Non-disposable glassware and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to rinse with a suitable solvent (such as ethanol (B145695) or methanol) that can dissolve the compound, followed by a thorough washing with soap and water. The solvent rinse should be collected as hazardous liquid waste.
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through an approved waste disposal plant.[1][2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocols
Protocol for Collection of Solid this compound Waste:
-
Preparation: Designate a specific hazardous waste container for solid this compound waste. Ensure the container is properly labeled.
-
Collection: Carefully transfer any unused or waste this compound powder into the designated container using a spatula or other appropriate tool inside a chemical fume hood to minimize dust generation.
-
Contaminated Materials: Place any disposable items that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, into the same container.
-
Sealing: Securely close the container.
-
Storage: Store the sealed container in a designated and properly ventilated hazardous waste accumulation area until it is collected by EHS personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling PF-04628935
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of PF-04628935. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a highly cautious approach is mandatory. It is recommended to handle this compound as a potent compound with potential health hazards, adhering to the principles of prudent practice for handling hazardous chemicals.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat, preferably a disposable one. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.[3][4] | To minimize inhalation exposure to the compound. |
| Ventilation | All handling of this compound should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure. | To control airborne contaminants and reduce inhalation risk. |
II. Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat.
-
Mask/Respirator: Secure the respirator over the nose and mouth.
-
Goggles/Face Shield: Put on eye protection.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. Don a second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.
-
Gown/Lab Coat: Remove the lab coat by rolling it outwards and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye protection from the back.
-
Mask/Respirator: Remove the respirator from the back without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
III. Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination. As a per- and polyfluoroalkyl substance (PFAS), it falls under a class of chemicals with increasing regulatory scrutiny.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, disposable lab coats, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
Disposal Method:
-
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for the disposal of PFAS-containing materials. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS.[5]
-
Do not dispose of this compound down the drain or in regular trash.
IV. Emergency Procedures
In case of exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek prompt medical attention and provide the medical personnel with as much information as possible about the compound.
Mandatory Visualization
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
